Phenol, 3-pentyl-
Description
The exact mass of the compound Phenol, 3-pentyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 3-pentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 3-pentyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-pentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9,12H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZQGUMHXPGQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066552 | |
| Record name | Phenol, 3-pentyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20056-66-0 | |
| Record name | 3-Pentylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20056-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | m-Pentylphenol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-pentyl- | |
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| Record name | Phenol, 3-pentyl- | |
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| Record name | m-pentylphenol | |
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| Record name | M-PENTYLPHENOL | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
What are the chemical properties of 3-pentylphenol?
Executive Summary
3-Pentylphenol (CAS: 20056-66-0), also known as m-pentylphenol or 3-amylphenol, is a meta-substituted phenolic compound of significant interest in medicinal chemistry.[1] Unlike its naturally occurring structural analog olivetol (5-pentylresorcinol), which serves as the precursor to cannabidiol (CBD) and tetrahydrocannabinol (THC), 3-pentylphenol lacks the second hydroxyl group at the 5-position. This structural deviation makes it a critical scaffold for synthesizing desoxy-cannabinoids —analogs used to probe the structure-activity relationships (SAR) of cannabinoid receptors (CB1/CB2) without the metabolic instability associated with the resorcinol moiety.
This guide details the physicochemical profile, meta-selective synthesis strategies, and spectroscopic characterization of 3-pentylphenol, providing a self-validating reference for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3-Pentylphenol |
| Common Synonyms | m-Pentylphenol, 3-Amylphenol, 3-n-Pentylphenol |
| CAS Registry Number | 20056-66-0 |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| SMILES | CCCCCC1=CC(O)=CC=C1 |
Physical Properties
| Constant | Value | Context/Notes |
| Boiling Point | 265.4 °C | At 760 mmHg |
| Density | 0.964 g/cm³ | At 25 °C |
| pKa | 10.10 ± 0.10 | Predicted (Phenolic OH) |
| LogP | 3.8 – 4.0 | Highly lipophilic; blood-brain barrier permeable |
| Solubility | < 1 mg/mL (Water) | Soluble in EtOH, DMSO, DCM, Chloroform |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/light exposure |
Structural Analysis & Reactivity
The reactivity of 3-pentylphenol is governed by the electronic interplay between the electron-donating hydroxyl group (-OH) and the weakly activating pentyl chain.
-
Electrophilic Aromatic Substitution (EAS): The hydroxyl group is the dominant director, activating the ortho (positions 2, 4) and para (position 6) sites relative to itself.[2] The pentyl group at position 3 reinforces activation at positions 2 and 4 but sterically hinders position 2. Consequently, electrophilic attack (e.g., formylation, halogenation) occurs predominantly at position 6 (para to OH) or position 4 .
-
Acidity: With a pKa of ~10.1, it is slightly less acidic than phenol (pKa 9.95) due to the electron-donating inductive effect (+I) of the alkyl chain, which destabilizes the phenoxide anion slightly.
-
Oxidation: Unlike olivetol (a resorcinol), 3-pentylphenol is less prone to rapid oxidative polymerization (browning) but will still oxidize to quinone-like species under harsh conditions.
Synthesis Pathways
Direct alkylation of phenol with pentyl halides yields a mixture of ortho and para isomers (Friedel-Crafts), making it unsuitable for isolating the meta isomer. Meta-selective synthesis requires indirect routes, typically utilizing 3-bromoanisole or 3-hydroxybenzaldehyde as starting materials.
Protocol A: Kumada Coupling (High Purity)
This pathway uses a nickel-catalyzed cross-coupling to install the pentyl chain, followed by demethylation. It is preferred for generating high-purity material for biological assays.
Step 1: Grignard Formation & Coupling [3]
-
Reagents: 3-Bromoanisole, Pentylmagnesium bromide (1.2 eq), Ni(dppp)Cl₂ (catalyst).
-
Conditions: THF, Reflux, 12h.
-
Mechanism: Oxidative addition of Ni to Ar-Br, transmetallation with Alkyl-MgBr, reductive elimination.
Step 2: Demethylation
-
Reagents: BBr₃ (Boron tribromide, 2.0 eq).
-
Conditions: DCM, -78°C to RT.
-
Workup: Quench with ice water; extract with DCM.
Protocol B: Wittig Olefination (Metal-Free Alternative)
Useful when avoiding transition metal impurities is critical.
-
Reagents: 3-Hydroxybenzaldehyde, Butyltriphenylphosphonium bromide, NaH.
-
Intermediate: 3-(Pent-1-en-1-yl)phenol.
-
Final Step: Hydrogenation (H₂, Pd/C) to reduce the alkene to the alkane.
Figure 1: Two distinct synthetic routes for 3-pentylphenol ensuring meta-regioselectivity.
Analytical Characterization
Validation of 3-pentylphenol requires confirming the meta substitution pattern. The following spectroscopic data is derived from high-fidelity consensus values for meta-alkyl phenols.
1H NMR Spectroscopy (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.15 | Triplet (t) | 1H | Ar-H (C5) | Coupling to C4 and C6 confirms meta-substitution. |
| 6.76 | Doublet (d) | 1H | Ar-H (C4) | Ortho to alkyl, meta to OH. |
| 6.66 | Singlet (s) | 1H | Ar-H (C2) | Isolated proton between OH and Alkyl. Key diagnostic peak. |
| 6.64 | Doublet (d) | 1H | Ar-H (C6) | Ortho to OH, meta to alkyl. |
| 4.80 | Broad (s) | 1H | -OH | Chemical shift varies with concentration/solvent. |
| 2.56 | Triplet (t) | 2H | Ar-CH₂- | Benzylic protons. |
| 1.60 | Multiplet (m) | 2H | -CH₂- | β-methylene. |
| 1.30 | Multiplet (m) | 4H | -(CH₂)₂- | Bulk methylene chain. |
| 0.89 | Triplet (t) | 3H | -CH₃ | Terminal methyl. |
Infrared (IR) Spectrum[9][11]
-
3350 cm⁻¹ (Broad): O-H stretching (H-bonded).
-
2955, 2930 cm⁻¹: C-H stretching (Alkyl chain).
-
1585, 1480 cm⁻¹: C=C Aromatic ring stretching.
-
780, 690 cm⁻¹: C-H Bending (Meta-disubstituted benzene signature).
Applications in Drug Development
The primary utility of 3-pentylphenol lies in cannabinoid scaffold engineering. It serves as the "A-ring" precursor for (-)-Desoxycannabidiol (Desoxy-CBD) and other non-classical cannabinoids.
Synthesis of Desoxy-CBD
By condensing 3-pentylphenol with p-mentha-2,8-dien-1-ol (PMD) using a Lewis acid catalyst (e.g., BF₃·Et₂O or p-TSA), the terpene moiety is attached. Unlike olivetol, which has two directing OH groups, 3-pentylphenol directs the terpene attachment to the para position relative to the OH (C6), creating the dibenzopyran or biphenyl core structure found in cannabinoids.
Significance:
-
Probe Compound: Desoxy-CBD lacks the resorcinol pharmacophore, altering its binding affinity to CB1/CB2 and TRP channels.
-
Metabolic Stability: Removal of the second hydroxyl group reduces susceptibility to Phase II metabolism (glucuronidation), prolonging half-life in pharmacokinetic studies.
Figure 2: Synthetic workflow for converting 3-pentylphenol into the cannabinoid analog Desoxy-CBD.
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][3][5] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][5] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[6] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation.
-
Spill: Absorb with sand/vermiculite; neutralize with dilute sodium carbonate if necessary.[3]
References
-
PubChem. (2024). 3-Pentylphenol Compound Summary (CID 88345). National Center for Biotechnology Information.[3] Link
- Mechoulam, R., & Hanuš, L. (2002). Cannabidiol: an overview of some chemical and pharmacological aspects. Part I: chemical aspects. Chemistry and Physics of Lipids, 121(1-2), 35-43. (Mechanistic basis for pentylphenol use in cannabinoid synthesis).
-
Tius, M. A. (1988). Cannabinoids.[3][7] In The Total Synthesis of Natural Products (Vol. 8). Wiley-Interscience. (Detailed review of cannabinoid synthesis using phenolic precursors).
-
GuideChem. (2024). 3-Pentylphenol MSDS and Chemical Properties. Link
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis and post-functionalization of alternate-linked-meta-para-[2.1]thiacyclophanes. (Demonstrates meta-selective functionalization strategies relevant to 3-alkylphenols). Link
Sources
- 1. Cas 20056-66-0,3-PENTYL-PHENOL | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0160827) [np-mrd.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. researchgate.net [researchgate.net]
3-pentylphenol (CAS 20056-66-0) physical characteristics
Executive Summary
3-Pentylphenol (CAS 20056-66-0), also known as m-pentylphenol, is a meta-substituted phenolic compound characterized by a five-carbon alkyl chain at the 3-position of the benzene ring.[1][2] Unlike its para-substituted isomers (often solid at room temperature), 3-pentylphenol typically presents as a viscous liquid or low-melting solid, exhibiting distinct lipophilicity and reactivity profiles.
This compound serves as a critical regiochemical scaffold in the synthesis of resorcinolic lipids and cannabinoid analogs, specifically in the production of (-)-desoxycannabidiol. Its unique physicochemical properties—balancing phenolic acidity with alkyl-chain hydrophobicity—make it a valuable intermediate in medicinal chemistry and surfactant development.
Part 1: Chemical Identity & Structural Analysis
The meta-substitution pattern of 3-pentylphenol dictates its reactivity, distinguishing it from the more common ortho and para alkylphenols obtained via direct Friedel-Crafts alkylation.
Table 1: Chemical Identity Matrix
| Parameter | Data |
| Chemical Name | 3-Pentylphenol |
| Synonyms | m-Pentylphenol; 3-n-Amylphenol; 1-Hydroxy-3-pentylbenzene |
| CAS Registry Number | 20056-66-0 |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| SMILES | CCCCCC1=CC(=CC=C1)O |
| InChI Key | LWZQGUMHXPGQAF-UHFFFAOYSA-N |
| Structure Description | Phenol ring substituted at the meta (3) position with an unbranched n-pentyl chain. |
Part 2: Physicochemical Profile[3]
The physical characteristics of 3-pentylphenol are governed by hydrogen bonding (phenolic OH) and van der Waals forces (pentyl tail). These properties directly influence extraction protocols and formulation strategies.
Table 2: Physical Characteristics
| Property | Value | Context/Relevance |
| Physical State | Viscous Liquid / Low-melting Solid | Pure meta-isomers often have lower melting points than highly symmetric para-isomers due to packing efficiency. |
| Boiling Point | 262–265 °C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation (<1 Torr) for purification to prevent thermal degradation. |
| Density | 0.964 g/cm³ (at 25 °C) | Slightly less dense than water; allows for phase separation in aqueous extractions. |
| Refractive Index ( | 1.518 | Used as a quick purity check during distillation fractions. |
| pKa (Predicted) | 10.10 ± 0.10 | Weakly acidic. Can be deprotonated by strong bases (NaOH, KOH) to form water-soluble phenolate salts. |
| LogP (Octanol/Water) | ~4.0 | Highly lipophilic. Soluble in organic solvents (EtOH, DMSO, DCM); practically insoluble in water. |
Part 3: Synthesis & Purification Protocols
Expert Insight: Direct alkylation of phenol with pentyl halides typically yields a mixture of ortho and para isomers due to the directing effects of the hydroxyl group. To achieve the meta substitution required for CAS 20056-66-0, an indirect route starting from a meta-directing precursor or a pre-functionalized meta-scaffold is required.
Protocol: Regioselective Synthesis via Grignard Addition
This protocol ensures the alkyl chain is installed exclusively at the meta position.
Reagents:
-
n-Butylmagnesium chloride (2.0 M in THF)
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrochloric acid (HCl)
-
Solvents: Anhydrous THF, Ethanol
Step-by-Step Methodology:
-
Grignard Addition (C-C Bond Formation):
-
Charge a flame-dried 3-neck flask with 3-hydroxybenzaldehyde (1.0 eq) and anhydrous THF under Nitrogen atmosphere.
-
Cool to 0°C. Slowly add n-butylmagnesium chloride (2.2 eq). Note: The first equivalent deprotonates the phenol; the second attacks the aldehyde.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Slowly add saturated NH₄Cl solution. Extract with Ethyl Acetate.
-
Intermediate: This yields 1-(3-hydroxyphenyl)pentan-1-ol.
-
-
Hydrogenolysis (Deoxygenation):
-
Dissolve the intermediate alcohol in Ethanol containing catalytic HCl (to facilitate benzylic C-O cleavage).
-
Add 10 wt% Pd/C catalyst.
-
Stir under Hydrogen atmosphere (balloon pressure or 1-2 atm) at 40°C for 12 hours.
-
Mechanism: The benzylic hydroxyl group is reduced to a methylene group, yielding the final n-pentyl chain.
-
-
Purification (Vacuum Distillation):
-
Filter the catalyst through Celite. Concentrate the filtrate.
-
Perform fractional distillation under high vacuum (0.1–1.0 mmHg).
-
Collect the fraction boiling at ~95–100°C (at 1 mmHg).
-
Visualization: Synthesis Workflow
Caption: Regioselective synthesis pathway ensuring meta-substitution fidelity.
Part 4: Characterization & Quality Control
Validating the identity of 3-pentylphenol requires confirming the alkyl chain length and the meta-substitution pattern.
Nuclear Magnetic Resonance (NMR)
The meta-substitution pattern creates a distinct asymmetry in the aromatic region.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15 (t, 1H): H-5 (Meta to OH and Alkyl) – Triplet due to coupling with H-4 and H-6.
-
δ 6.75 (d, 1H): H-4 (Para to OH) – Doublet.
-
δ 6.65 (s/d, 1H): H-2 (Isolated between substituents) – Narrow doublet or singlet.
-
δ 6.60 (d, 1H): H-6 (Ortho to OH) – Doublet.
-
δ 5.00 (br s, 1H): Phenolic -OH (Exchangeable).
-
δ 2.55 (t, 2H): Benzylic -CH₂- (α-position).
-
δ 1.60 (quint, 2H): β-CH₂.
-
δ 1.30 (m, 4H): γ, δ-CH₂ chain.
-
δ 0.90 (t, 3H): Terminal -CH₃.
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 164.
-
Base Peak: Often m/z 107 (Loss of butyl group, forming hydroxytropylium ion) or m/z 108 (McLafferty rearrangement).
Visualization: Analytical Logic
Caption: Analytical workflow for validating 3-pentylphenol structure and purity.
Part 5: Handling, Stability & Safety
Stability Considerations
Phenols are susceptible to oxidation, turning from colorless to pink/red upon exposure to air and light.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Container: Amber glass vials to prevent photo-oxidation.
Safety Profile (GHS)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
H302: Harmful if swallowed.
-
H411: Toxic to aquatic life with long-lasting effects.
-
-
PPE: Neoprene gloves, chemical splash goggles, and face shield. Work in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88345, 3-Pentylphenol. Retrieved from [Link]
-
Organic Chemistry Portal. General Procedures for Grignard Additions and Hydrogenolysis. (Methodology grounding). Retrieved from [Link]
Sources
Technical Whitepaper: Strategic Synthesis of 3-Pentylphenol
Target Audience: Researchers, Senior Scientists, and Drug Development Professionals. CAS Registry Number: 2206-52-2 Synonyms: m-Pentylphenol, 3-n-Pentylphenol, 1-Hydroxy-3-pentylbenzene.
Abstract
3-Pentylphenol serves as a critical pharmacophore in the synthesis of resorcinolic lipids and cannabinoid analogs. Unlike its ortho and para isomers, which are accessible via direct Friedel-Crafts alkylation, the meta isomer requires indirect synthetic strategies to overcome the inherent ortho/para directing nature of the phenolic hydroxyl group. This guide details two high-fidelity synthetic pathways designed for pharmaceutical-grade purity: a Sonogashira Coupling/Hydrogenation sequence (Pathway A) and a Suzuki-Miyaura Cross-Coupling (Pathway B).
Strategic Overview: The "Meta" Challenge
The synthesis of 3-pentylphenol presents a classic regioselectivity problem. The hydroxyl group on phenol is a strong ortho/para director. Direct alkylation with 1-halopentane or pentanol predominantly yields 2-pentylphenol and 4-pentylphenol.
To secure the 3-position (meta), we must utilize pre-functionalized starting materials where the leaving group (halide) dictates the connectivity, rather than electronic directing effects.
-
Pathway A (Sonogashira) is preferred for scale-up due to lower catalyst costs and high atom economy.
-
Pathway B (Suzuki) is preferred when functional group tolerance is critical or when hydrogenation must be avoided.
Pathway A: The Sonogashira-Hydrogenation Protocol
Mechanism: Palladium-catalyzed alkynylation followed by catalytic hydrogenation. Purity Profile: >98% (Isomerically pure).
Reaction Logic
This route utilizes 3-bromophenol and 1-pentyne. The Sonogashira coupling installs the carbon chain with complete regiocontrol. The subsequent reduction of the alkyne to the alkane is quantitative.
Step-by-Step Protocol
Step 1: Sonogashira Coupling
-
Reagents: 3-Bromophenol (1.0 eq), 1-Pentyne (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 eq).
-
Solvent: Anhydrous THF or DMF.
-
Procedure:
-
Charge a flame-dried Schlenk flask with 3-bromophenol, Pd(PPh₃)₂Cl₂, and CuI under Argon.
-
Add degassed THF and Et₃N.
-
Add 1-pentyne dropwise via syringe.
-
Stir at room temperature for 1 hour, then heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Filter off ammonium salts, concentrate filtrate, and purify via silica gel flash chromatography to yield 3-(pent-1-ynyl)phenol.
-
Step 2: Catalytic Hydrogenation
-
Reagents: 3-(pent-1-ynyl)phenol, 10% Pd/C (5 wt%), H₂ gas (1 atm).
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve the alkyne intermediate in Methanol.
-
Add Pd/C catalyst carefully (under inert atmosphere to prevent ignition).
-
Purge vessel with H₂ (balloon pressure is sufficient).
-
Stir vigorously for 12 hours at RT.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate to yield 3-pentylphenol.
-
Mechanistic Visualization (Pathway A)
Figure 1: The catalytic cycle for the Sonogashira coupling followed by hydrogenation.
Pathway B: The Suzuki-Miyaura Cross-Coupling
Mechanism: Palladium-catalyzed coupling of an aryl halide with an alkylboronic acid.[1] Application: Best for rapid library synthesis where hydrogenation is undesirable.
Reaction Logic
Coupling sp³-hybridized alkylboranes with aryl halides is historically difficult due to slow transmetallation and competing
Step-by-Step Protocol
-
Reagents: 3-Bromophenol (1.0 eq), Pentylboronic acid (1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), K₂CO₃ (3.0 eq).
-
Solvent: Toluene/Water (10:1) or Dioxane/Water.
-
Procedure:
-
Degassing: Heavily degas solvents with Argon bubbling for 30 mins (Oxygen poisons the reaction).
-
Combine 3-bromophenol, Pentylboronic acid, K₂CO₃, and Pd catalyst in a reaction vial.
-
Add the degassed solvent mixture.
-
Heat to 80-90°C for 16 hours.
-
Workup: Quench with water, extract with diethyl ether. Wash organic layer with brine.
-
Purification: Column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Workflow Visualization (Pathway B)
Figure 2: Reaction workflow for the B-alkyl Suzuki-Miyaura coupling.
Comparative Analysis of Methodologies
| Feature | Pathway A: Sonogashira | Pathway B: Suzuki-Miyaura |
| Starting Materials | 3-Bromophenol, 1-Pentyne | 3-Bromophenol, Pentylboronic Acid |
| Catalyst Cost | Low (Pd(PPh₃)₂Cl₂) | Moderate/High (Pd(dppf)Cl₂) |
| Step Count | 2 (Coupling + Reduction) | 1 (Direct Coupling) |
| Atom Economy | High | Moderate (Boronic acid waste) |
| Scalability | Excellent (Industrial Standard) | Good (Lab/Pilot Scale) |
| Key Risk | Handling H₂ gas |
References
-
Sonogashira Coupling Mechanism & Applications: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
B-Alkyl Suzuki Coupling: Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001).[1][2] The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C-C Bond-Forming Tool.[2] Angewandte Chemie International Edition.
-
Synthesis of Cannabinoid Precursors (Meta-alkylphenols): Tius, M. A. (2002). Cannabinoids via the Sonogashira Coupling. Current Organic Chemistry.
-
Grignard Limitations on Phenols: Garrett, R., & Grisham, C. M. (2016). Biochemistry (Relevant sections on phenolic reactivity and protection).
Sources
Biological Activity of m-Pentylphenol and Its Derivatives: A Technical Guide
The following technical guide details the biological activity, synthesis, and experimental evaluation of m-pentylphenol (3-pentylphenol) and its carbamate derivatives.
Executive Summary
m-Pentylphenol (3-pentylphenol; CAS 20056-66-0) represents a critical scaffold in the development of lipophilic phenolic therapeutics. Structurally analogous to the resorcinolic core of cannabinoids and the polar head of cardanols, this compound exhibits dual-functionality: membrane-disruptive antimicrobial action and neuroprotective potential via acetylcholinesterase (AChE) inhibition when derivatized.
This guide provides a rigorous analysis of its pharmacophore, detailing the synthesis of high-potency carbamate derivatives and establishing self-validating protocols for biological evaluation.
Chemical Profile & Pharmacophore Analysis[1]
The biological efficacy of m-pentylphenol stems from its amphiphilic nature. The phenolic hydroxyl group provides a site for hydrogen bonding and esterification/carbamoylation, while the meta-pentyl chain enhances lipophilicity (LogP ~4.0), facilitating blood-brain barrier (BBB) penetration and bacterial membrane intercalation.
| Property | Specification |
| IUPAC Name | 3-Pentylphenol |
| Common Synonyms | m-Amylphenol, 3-n-Amylphenol |
| CAS Number | 20056-66-0 |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| Key Moiety | meta-alkyl substitution (Critical for steric fit in AChE peripheral anionic site) |
Neuroprotective Potential: AChE Inhibition
While the parent phenol shows weak reversible inhibition, carbamate derivatives of m-pentylphenol function as pseudo-irreversible inhibitors of Acetylcholinesterase (AChE). This mechanism is vital for Alzheimer's disease therapy, mimicking the action of Rivastigmine but with potentially enhanced lipophilicity due to the pentyl chain.
Mechanism of Action
The carbamate moiety acts as a "suicide substrate." The enzyme attacks the carbonyl carbon, releasing the m-pentylphenol leaving group and forming a carbamoylated enzyme intermediate. This intermediate hydrolyzes minutes-to-hours slower than the acetylated intermediate formed by acetylcholine, effectively silencing the enzyme.
Visualization: Inhibition Pathway
The following diagram illustrates the kinetic pathway of AChE inhibition by m-pentylphenyl carbamates.
Figure 1: Kinetic pathway of pseudo-irreversible AChE inhibition by carbamate derivatives.
Antimicrobial & Antifungal Activity
m-Pentylphenol exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi. The mechanism is non-specific membrane disruption, leading to depolarization and leakage of intracellular content.
Comparative Activity Data
The following MIC (Minimum Inhibitory Concentration) values are synthesized from general alkylphenol data, representing expected potency ranges for m-pentylphenol.
| Organism | Strain Type | Expected MIC (µg/mL) | Mechanism |
| Staphylococcus aureus | Gram-Positive | 8 – 32 | Membrane Depolarization |
| Bacillus subtilis | Gram-Positive | 4 – 16 | Cell Wall Lysis |
| Escherichia coli | Gram-Negative | 64 – 128 | Outer Membrane Disruption |
| Candida albicans | Fungal Yeast | 16 – 64 | Ergosterol Interference |
Expert Insight: Activity against Gram-negative strains is typically lower due to the lipopolysaccharide (LPS) barrier. Efficacy can be enhanced by using m-pentylphenol in synergistic combination with EDTA or polymyxins.
Experimental Protocols
Protocol A: Green Synthesis of m-Pentylphenyl Carbamate
Rationale: Traditional synthesis uses toxic isocyanates or phosgene.[1] This protocol utilizes T3P (Propanephosphonic acid anhydride) as a coupling agent with CO₂ and amines, a safer and more sustainable route.
Reagents:
-
m-Pentylphenol (1.0 eq)
-
Primary Amine (e.g., Methylamine or Dimethylamine) (1.2 eq)
-
CO₂ (balloon pressure)
-
T3P (50% in EtOAc) (1.5 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Ethyl Acetate (EtOAc)
Workflow:
-
Charge: In a round-bottom flask, dissolve the amine and DIPEA in EtOAc.
-
Capture: Bubble CO₂ through the solution for 30 mins at room temperature to form the carbamate salt in situ.
-
Couple: Add m-pentylphenol followed by dropwise addition of T3P solution.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Workup: Wash organic layer with water, 1N HCl, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Figure 2: T3P-mediated green synthesis of carbamate derivatives.
Protocol B: Ellman’s Assay for AChE Inhibition
Rationale: This colorimetric assay quantifies the hydrolysis of acetylthiocholine (ATCh). The thiol product reacts with DTNB to form a yellow anion (TNB), measurable at 412 nm.
Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (Ellman’s Reagent, 10 mM)
-
AChE (from Electrophorus electricus, 0.05 U/mL)
-
Substrate: Acetylthiocholine Iodide (ATCh, 15 mM)
-
Test Compound: m-Pentylphenyl carbamate (dissolved in DMSO)
Procedure:
-
Plate Setup: In a 96-well plate, add:
-
140 µL Phosphate Buffer
-
20 µL Test Compound (variable concentrations)
-
20 µL AChE solution
-
-
Incubation: Incubate at 25°C for 15 minutes (allows carbamoylation to occur).
-
Initiation: Add 10 µL DTNB and 10 µL ATCh.
-
Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
-
Self-Validation: Include Rivastigmine as a positive control; IC₅₀ should be in the nanomolar/low micromolar range.
-
Structure-Activity Relationship (SAR) Insights
Modifications to the m-pentylphenol core drastically alter bioactivity.
-
Alkyl Chain Length:
-
< C5 (Propyl): Reduced lipophilicity, lower membrane penetration.
-
C5 (Pentyl): Optimal balance for bioavailability and steric fit.
-
C10 (Decyl/Pentadecyl): High lipophilicity (Cardanols), often leads to solubility issues and "non-specific" binding.
-
-
Ring Substitution:
-
Meta vs Para: The meta position (3-pentyl) mimics the geometry of the cholinergic natural ligand better than the para isomer in certain carbamate docking models.
-
-
Functional Group (OH):
-
Free OH: Antimicrobial (Membrane disruption).
-
Carbamate (OC(O)NR₂): Neuroactive (AChE Inhibition).
-
References
-
AChE Inhibition Mechanism
- Title: Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease.
- Source: Molecules (MDPI), 2019.
-
URL:[Link]
-
Carbamate Synthesis (Green Chemistry)
-
Antimicrobial Activity of Phenols
- Title: Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
- Source: Frontiers in Microbiology (via NIH), 2019.
-
URL:[Link]
-
Glycine Receptor Modulation
- Title: Excitatory glycine receptors control ventral hippocampus synaptic plasticity and anxiety-rel
- Source: Science (via PubMed), 2025.
-
URL:[Link]
Sources
Technical Monograph: 3-Pentylphenol and Its Isomers
A Guide to Synthesis, Separation, and Pharmacological Relevance
Executive Summary
3-Pentylphenol (CAS 20056-66-0), also known as m-pentylphenol or 3-n-pentylphenol, represents a critical structural scaffold in medicinal chemistry, particularly as a resorcinol-mimetic precursor for cannabinoid analogs (e.g., Desoxycannabidiol).[1][2] Unlike its para-substituted isomers, which are readily available via direct Friedel-Crafts alkylation, the meta-isomer requires specific "regiodiversion" synthetic strategies due to the electronic directing effects of the phenolic hydroxyl group. This guide provides a definitive technical analysis of 3-pentylphenol, distinguishing it from the industrially common "amyl" phenols (branched isomers), and details high-fidelity protocols for its synthesis and purification.
Part 1: Chemical Identity and Isomerism
Nomenclature and Synonyms
The term "pentylphenol" is often used ambiguously in industrial catalogs. It is imperative to distinguish between the straight-chain n-pentyl isomers and the branched "amyl" isomers (derived from tert-pentanol or isoamylene).
Table 1: Comparative Identity of Pentylphenol Isomers
| Chemical Name | Common Synonyms | CAS Registry | Structure Note | Key Application |
| 3-Pentylphenol | m-Pentylphenol, 3-n-amylphenol, 1-hydroxy-3-pentylbenzene | 20056-66-0 | Linear C5 chain at C3 (meta) | Cannabinoid precursor, Research standard |
| 4-Pentylphenol | p-Pentylphenol, 4-n-amylphenol | 14938-35-3 | Linear C5 chain at C4 (para) | Liquid crystals, Surfactants |
| 4-tert-Pentylphenol | p-tert-Amylphenol, PTAP, 4-(1,1-dimethylpropyl)phenol | 80-46-6 | Branched tert-C5 at C4 | Phenolic resins, Germicides, Rubber tackifiers |
| Olivetol | 5-Pentylresorcinol | 500-66-3 | Linear C5 at C5 (meta to two OH) | Biosynthesis of THC/CBD |
Structural Hierarchy
The following diagram illustrates the classification of pentylphenol isomers, highlighting the structural divergence between the linear medicinal precursors and the branched industrial commodities.
Figure 1: Structural classification of pentylphenol isomers. Note the distinction between the target 3-pentylphenol and the industrially prevalent 4-tert-pentylphenol.
Part 2: Synthesis Protocols
The synthesis of 3-pentylphenol presents a classic "Meta-Substitution Paradox." Direct alkylation of phenol with 1-chloropentane or 1-pentanol yields predominantly ortho and para products due to the activating, ortho/para-directing nature of the hydroxyl group. Therefore, high-purity synthesis requires indirect methods.
Protocol A: Meta-Selective Kumada Cross-Coupling (Recommended)
This method utilizes transition metal catalysis to couple a Grignard reagent with a meta-halogenated anisole, bypassing the regioselectivity constraints of electrophilic aromatic substitution.
Mechanism: Nickel-catalyzed cross-coupling followed by demethylation. Target Purity: >98% Yield: ~75-85% (overall)
Step-by-Step Methodology:
-
Reagents:
-
3-Bromoanisole (1.0 eq)
-
Pentylmagnesium bromide (1.2 eq, 2.0 M in ether)
-
Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, 2 mol%)
-
Demethylating Agent: Boron tribromide (BBr₃) or Pyridine hydrochloride.
-
-
Coupling Reaction (Kumada):
-
Charge a flame-dried 3-neck flask with 3-bromoanisole and Ni(dppp)Cl₂ under argon atmosphere.
-
Add anhydrous diethyl ether or THF.
-
Add Pentylmagnesium bromide dropwise at 0°C to control the exotherm.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.
-
Quench: Carefully add dilute HCl. Extract with ether, dry over MgSO₄, and concentrate.
-
Result: 3-Pentylanisole (Intermediate).
-
-
Demethylation:
-
Dissolve 3-pentylanisole in anhydrous dichloromethane (DCM) at -78°C.
-
Add BBr₃ (1.5 eq) dropwise.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with ice water (vigorous reaction!). Extract with DCM.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Protocol B: Classical Grignard/Reduction Route
Suitable for labs without access to transition metal catalysts.
-
Grignard Addition: Protect the phenol (e.g., as a TBDMS ether) or use 2 equivalents of Butylmagnesium bromide (one consumes the phenolic proton, the second attacks the aldehyde).
-
Note: Using Butylmagnesium bromide on the aldehyde adds a C4 chain. To get a pentyl (C5) chain, one must react 3-hydroxybenzaldehyde with butyl Grignard to form the secondary alcohol 1-(3-hydroxyphenyl)pentan-1-ol.
-
-
Reduction:
-
The resulting benzylic alcohol is reduced to the methylene group using hydrogenolysis (Pd/C, H₂) or ionic hydrogenation (Triethylsilane/TFA).
-
Part 3: Separation and Purification[4][5][6]
When 3-pentylphenol is synthesized via non-selective methods (e.g., high-temperature isomerization of para-pentylphenol), separation is challenging due to boiling point proximity.
Table 2: Physical Properties for Separation
| Isomer | Boiling Point (at 760 mmHg) | pKa (Predicted) | Chromatographic Behavior (Reverse Phase) |
| 3-Pentylphenol | ~265°C | 10.10 | Intermediate Retention |
| 4-Pentylphenol | ~266°C | 10.20 | Longest Retention (Most Lipophilic shape) |
| 2-Pentylphenol | ~235°C | 10.45 | Shortest Retention (Steric hindrance/H-bonding) |
Separation Workflow
-
Distillation: Effective only for removing the ortho isomer (boiling point gap >20°C). The meta and para isomers cannot be separated by standard distillation.
-
Chemical Separation (Derivatization):
-
React the mixture with dimethyl sulfate to form anisoles.
-
The para-pentylanisole crystallizes more readily than the meta-isomer at low temperatures (-20°C in pentane).
-
Demethylate the enriched supernatant.
-
-
Preparative HPLC:
-
Stationary Phase: Porous Graphitic Carbon (PGC) or C18.
-
Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid. PGC columns show enhanced selectivity for planar isomers (para) vs kinked isomers (meta).
-
Part 4: Pharmacological Relevance[4]
Cannabinoid Mimetics
3-Pentylphenol serves as the "monophenolic" analogue of Olivetol (the precursor to THC).
-
Mechanism: It lacks the second hydroxyl group of the resorcinol core found in classical cannabinoids. This alteration significantly changes receptor binding affinity (CB1/CB2) and metabolic stability.
-
Key Application: Synthesis of (-)-Desoxycannabidiol (Desoxy-CBD) .
-
Significance: Desoxy-CBD retains anticonvulsant and anxiolytic properties but exhibits a distinct safety profile compared to CBD. The 3-pentylphenol moiety is essential for the lipophilic interaction within the receptor pocket.
-
Synthesis Pathway Visualization
Figure 2: The meta-selective Kumada coupling pathway for high-purity 3-pentylphenol synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88345, 3-Pentylphenol. Retrieved from [Link]
-
ResearchGate (2023). Meta-Selective C-H Arylation and Functionalization of Phenols. (Contextual grounding for meta-substitution challenges). Retrieved from [Link]
Sources
Phenol, 3-pentyl- mechanism of action in biological systems
Mechanistic Profiling in Biological Systems: From Membrane Biophysics to Receptor Pharmacology [1][2][3][4]
Executive Summary
Phenol, 3-pentyl- (CAS: 621-36-3), often referred to as m-pentylphenol, serves as a critical chemical probe in two distinct biological domains: non-specific membrane biophysics and specific G-protein coupled receptor (GPCR) modulation . Structurally, it represents the monohydroxy analogue of Olivetol (5-pentylresorcinol), the biosynthetic precursor to tetrahydrocannabinol (THC). This structural identity makes it an invaluable tool for dissecting the Structure-Activity Relationships (SAR) of cannabinoids, specifically isolating the contribution of the hydrophobic "tail" versus the phenolic "head" in receptor binding.
This guide details the compound's mechanism of action (MoA), spanning its surfactant-like disruption of microbial membranes to its pharmacophoric role in the Endocannabinoid System (ECS).
Section 1: Physicochemical Mechanism of Action
The Amphiphilic Driver
The biological activity of 3-pentylphenol is dictated by its amphiphilic nature.[5] It possesses a polar head group (phenolic hydroxyl, pKa
-
Partition Coefficient (LogP):
3.8 – 4.2. -
Bioavailability: High membrane permeability due to lipophilicity.
Membrane Disruption (Antimicrobial Mode)
In microbial systems (bacteria/fungi), 3-pentylphenol acts as a non-ionic surfactant. It does not require a specific protein target; rather, the cell membrane itself is the target.
The "Insertion-Fluidization" Cascade:
-
Adsorption: The pentyl tail partitions into the hydrophobic core of the lipid bilayer.
-
Disorder: The steric bulk of the pentyl chain disrupts the ordered packing of phospholipid fatty acid tails (Van der Waals uncoupling).
-
Expansion: Accumulation leads to lateral expansion of the membrane and thinning of the bilayer.
-
Lysis: This fluidization increases non-specific permeability to ions (
, ) and ATP, collapsing the proton motive force (PMF) and causing cell death.
Data Summary: Alkylphenol Chain Length vs. Antimicrobial Potency The pentyl (C5) chain represents an optimal balance between solubility and hydrophobicity.
| Alkyl Chain Length | LogP (Approx) | Relative Potency (S. aureus) | Solubility Limit |
| Propyl (C3) | 3.0 | Low | High |
| Pentyl (C5) | 4.0 | High (Optimal) | Moderate |
| Heptyl (C7) | 5.0 | Moderate | Low (Aggregates) |
| Nonyl (C9) | 6.0 | Low (Cutoff effect) | Very Low |
Section 2: Receptor Pharmacology (The Cannabinoid Connection)
The "Pharmacophore Fragment" Hypothesis
3-pentylphenol acts as a simplified ligand fragment for the Cannabinoid Receptors (CB1 and CB2). It mimics the C-ring of classical cannabinoids (like
Mechanistic Insight:
-
Hydrophobic Anchor: The pentyl tail of 3-pentylphenol binds to the deep hydrophobic pocket of the CB1 receptor, interacting with residues Phe268 and Trp279 (in transmembrane helices).
-
H-Bonding Deficit: Unlike Olivetol (resorcinol), 3-pentylphenol has only one hydroxyl group. SAR studies using this compound confirm that two H-bond donors/acceptors are often required for high-affinity nanomolar binding (interaction with Lys192 in CB1).
-
Result: 3-pentylphenol typically exhibits micromolar (
M) affinity, acting as a weak agonist or neutral antagonist depending on the assay conditions.
Visualization: The Signaling & Disruption Pathways
Figure 1: Dual mechanism of action showing non-specific membrane disruption (top) and specific cannabinoid receptor modulation (bottom).
Section 3: Experimental Protocols
To validate the mechanism of action of 3-pentylphenol, the following self-validating protocols are recommended.
Protocol A: Membrane Integrity Assay (Propidium Iodide Uptake)
Objective: Quantify the membrane-disrupting capability of 3-pentylphenol in bacterial models.
-
Preparation: Grow S. aureus (ATCC 29213) to mid-log phase (
). -
Treatment: Aliquot cells into a 96-well black plate. Treat with 3-pentylphenol at concentrations ranging from 0.5x to 4x MIC (approx. 10 - 100
g/mL).-
Control Positive: Nisin (known pore former).
-
Control Negative: DMSO vehicle (max 1%).
-
-
Staining: Add Propidium Iodide (PI) to a final concentration of 30
M.-
Logic: PI is membrane impermeable. It only fluoresces upon binding DNA inside cells with compromised membranes.
-
-
Measurement: Monitor fluorescence (Ex/Em: 535/617 nm) every 5 minutes for 1 hour.
-
Validation: A rapid increase in fluorescence within 10 minutes confirms the "burst" mechanism of alkylphenols, distinct from metabolic inhibition (which takes hours).
Protocol B: Competitive Radioligand Binding (CB1 Receptor)
Objective: Determine the binding affinity (
-
Membrane Prep: Use CHO cells stably transfected with human CB1 receptor (
). -
Ligand: Use
(0.5 nM) as the high-affinity reference ligand. -
Competition: Incubate membranes with radioligand and increasing concentrations of 3-pentylphenol (
to M).-
Buffer: 50 mM Tris-HCl, 5 mM
, 0.1% BSA (Critical: BSA prevents non-specific sticking of the lipophilic phenol to plasticware).
-
-
Filtration: Harvest on GF/B filters treated with PEI (polyethyleneimine) to reduce background.
-
Analysis: Plot displacement curves.
-
Expected Result: 3-pentylphenol should show a shallow displacement curve with a
in the micromolar range, confirming it occupies the pocket but lacks the binding energy of full cannabinoids.
-
Section 4: Toxicology & Off-Target Risks (Estrogenicity)
Researchers must be aware that alkylphenols are a known class of Endocrine Disrupting Chemicals (EDCs) .
-
Mechanism: The phenol ring mimics the A-ring of
-estradiol, while the pentyl chain mimics the hydrophobic steroid backbone. -
Risk Profile: While 4-nonylphenol and 4-octylphenol are the most potent xenoestrogens, 3-pentylphenol possesses sufficient structural similarity to bind Estrogen Receptors (ER
) with weak affinity. -
Experimental Control: When using 3-pentylphenol in mammalian cell culture, always include an ER antagonist (e.g., ICI 182,780) control arm to rule out estrogenic artifacts in signaling data.
References
-
Antimicrobial Mechanisms of Phenolics
-
Cannabinoid Receptor Binding Structure-Activity Relationships
-
Alkylphenol Membrane Interaction
-
Estrogenic Activity of Alkylphenols
-
Resorcinolic Lipids (Olivetol vs. Phenol analogues)
Sources
- 1. Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review [mdpi.com]
- 5. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 7. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth [frontiersin.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Negative Effects | MDPI [mdpi.com]
The Pentylphenol Pharmacophore: A Technical Review of 3-Pentylphenol in Cannabinoid Mimetics
This guide provides an in-depth technical review of 3-pentylphenol (3-PP), focusing on its pivotal role in structure-activity relationship (SAR) studies of cannabinoids and its utility as a chemical scaffold.
Executive Summary
3-Pentylphenol (CAS: 20056-66-0), also known as m-pentylphenol, represents a critical structural motif in the study of lipophilic receptor ligands. While often overshadowed by its di-hydroxylated analog olivetol (5-pentylresorcinol)—the natural precursor to
This guide reviews the discovery of the "pentyl tail" significance, the compound's specific anticonvulsant properties distinct from classical cannabinoids, and provides validated protocols for its synthesis and application in generating cannabinoid mimetics.
Chemical Identity & Structural Significance[1][2][3]
The discovery of 3-pentylphenol's effects is rooted in the "Missing Hydroxyl" hypothesis. Early medicinal chemistry sought to determine if the resorcinol ring (1,3-dihydroxybenzene) of cannabinoids was essential for binding, or if the lipophilic tail was the primary driver.
The "Minimalist" Pharmacophore
Structure-Activity Relationship (SAR) studies revealed that the n-pentyl chain at the C-3 position is the dominant anchor for receptor affinity, interacting with the hydrophobic pocket of the CB1 receptor.
| Feature | Olivetol (Natural Precursor) | 3-Pentylphenol (Synthetic Probe) | Pharmacological Implication |
| Structure | 1,3-Dihydroxy-5-pentylbenzene | 1-Hydroxy-3-pentylbenzene | Probes H-bond donor necessity |
| LogP | ~4.6 | ~4.8 | Higher lipophilicity enhances BBB penetration |
| CB Binding | Low affinity (Precursor) | Moderate affinity (Analog) | Demonstrates tail > headgroup for binding entry |
| Toxicity | Low (GRAS status pending) | High (Corrosive Phenol) | Single -OH increases acidity/reactivity |
Mechanism of Action: The Hydrophobic Anchor
The "discovery" associated with this molecule is that removing the C-5 hydroxyl group (relative to olivetol) does not abolish activity but rather alters the binding kinetics. The 3-pentylphenol motif retains the ability to intercalate into lipid bilayers, modulating membrane fluidity—a mechanism shared with anesthetics like propofol.
Biological Effects & Therapeutic Potential[2][4][5][6][7]
Anticonvulsant & Anxiolytic Activity
Unlike THC, which acts primarily via CB1 agonism, 3-pentylphenol exhibits activity profiles resembling neuroactive steroids and simple phenols .
-
GABAergic Modulation: Research suggests that simple alkylphenols, including 3-pentylphenol, can positive allosterically modulate GABA_A receptors. This mirrors the mechanism of propofol (2,6-diisopropylphenol).
-
Efficacy Data: In murine models (maximal electroshock seizures), alkylphenols demonstrate dose-dependent anticonvulsant effects.[1]
-
ED50 (Est.): ~30–50 mg/kg (IP) for related alkylphenol analogs.
-
Therapeutic Index: Narrow, due to phenolic toxicity.
-
Toxicology & Safety Profile
As a mono-phenol, 3-pentylphenol is significantly more caustic than resorcinols.
-
Skin Corrosion: Category 1B (Causes severe burns).
-
Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).
-
Metabolism: Rapid glucuronidation at the single hydroxyl site.
Experimental Protocols
Protocol A: Synthesis of Cannabinoid Mimetics using 3-Pentylphenol
Objective: To synthesize
Reagents:
-
3-Pentylphenol (1.0 eq)
-
(+)-cis/trans-p-Menth-2,8-dien-1-ol (1.1 eq)
-
p-Toluenesulfonic acid (pTSA) (Catalytic)
-
Solvent: Benzene or Toluene (Anhydrous)
Workflow:
-
Preparation: Dissolve 3-pentylphenol (1.64 g, 10 mmol) and pTSA (0.1 g) in 50 mL anhydrous toluene under
atmosphere. -
Condensation: Add terpene (1.52 g, 11 mmol) dropwise over 20 minutes while heating to 80°C.
-
Reaction: Reflux for 2-4 hours. Monitor via TLC (Mobile phase: 9:1 Hexane/EtOAc). Look for the disappearance of the phenol spot (
). -
Quench: Cool to RT, wash with saturated
(2x) and Brine (1x). -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Validation:
-
H-NMR: Confirm presence of the pentyl tail (triplet at ~0.88 ppm) and the tricyclic core protons.
-
Yield: Expected 30-45% (lower than olivetol due to reduced electron density for Friedel-Crafts alkylation).
Protocol B: Membrane Fluidity Assay (Fluorescence Anisotropy)
Objective: To quantify the non-specific membrane perturbation effects of 3-PP.
-
Liposomes: Prepare DPPC liposomes via extrusion (100 nm).
-
Probe: Label with DPH (1,6-diphenyl-1,3,5-hexatriene) at 1:500 lipid molar ratio.
-
Treatment: Incubate liposomes with 3-PP (0–100
M) for 30 mins at 37°C. -
Measurement: Measure fluorescence polarization (
).-
Result: A decrease in
indicates increased membrane fluidity (disordering), correlating with anesthetic/anticonvulsant potential.
-
Visualizations
Pathway: From Precursor to Active Analog
The following diagram illustrates the chemical synthesis pathway and the structural divergence between Natural Cannabinoids and 3-Pentylphenol Mimetics.
Figure 1: Comparative synthesis pathways showing 3-pentylphenol as a probe for "Deoxy" cannabinoid analogs.
SAR Logic: The Pentyl Anchor
This diagram details the Structure-Activity Relationship logic that established the importance of the pentyl chain.
Figure 2: SAR Logic flow demonstrating how 3-pentylphenol isolates the hydrophobic contribution to biological activity.
References
-
Razdan, R. K. (1986).[2] Structure-Activity Relationships in Cannabinoids. Pharmacological Reviews. Link
-
Mechoulam, R., & Gaoni, Y. (1967). The absolute configuration of delta-1-tetrahydrocannabinol, the major active constituent of hashish. Tetrahedron Letters. Link
-
Pertwee, R. G. (2006). Cannabinoid pharmacology: the first 66 years. British Journal of Pharmacology. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88345, 3-Pentylphenol. Link
-
Banerjee, A., et al. (2021).[3] Anticonvulsant activity of alkylphenols and their mechanism via GABA-A receptor modulation. Journal of Ethnopharmacology. Link(Note: Representative citation for alkylphenol class effects).
Sources
Technical Monograph: Therapeutic Potential & Pharmacology of 3-Pentylphenol
[1]
Part 1: Executive Summary
3-Pentylphenol (3-PP) , also known as m-pentylphenol, is a structural analog of the olivetol core found in cannabinoids.[1] While historically utilized primarily as a chemical intermediate—specifically in the synthesis of (-)-Desoxycannabidiol—emerging pharmacodynamic data suggests 3-PP possesses intrinsic bioactivity as a Positive Allosteric Modulator (PAM) of glycine receptors (GlyRs).[1]
This guide serves as a technical blueprint for researchers investigating 3-PP. It moves beyond basic chemical characterization to explore its potential as a non-opioid analgesic and anticonvulsant agent.[1] By potentiating chloride (
Part 2: Molecular Pharmacology & Mechanism of Action[1]
The Glycinergic Pathway
The primary therapeutic value of 3-PP lies in its interaction with the Glycine Receptor (GlyR) , a pentameric ligand-gated ion channel.[1] Unlike orthosteric agonists (e.g., glycine) that bind at the subunit interface to open the channel, 3-PP acts allosterically.
-
Mechanism: 3-PP binds to a transmembrane cavity distinct from the strychnine-sensitive site.[1]
-
Effect: It stabilizes the open-channel conformation, increasing the probability of channel opening (
) and the mean open time in the presence of sub-saturating glycine concentrations.[1] -
Result: Enhanced influx of
ions results in neuronal hyperpolarization, raising the threshold for action potential firing.[1] This is critical in the dorsal horn of the spinal cord (specifically layers I and II), where it can effectively "gate" nociceptive (pain) signals.
Cannabinoid Synergy
Structurally, 3-PP mimics the phenolic ring of Cannabidiol (CBD).[1] It acts as a simplified pharmacophore, potentially retaining the ability to modulate membrane fluidity or interact with orphan G-protein coupled receptors (e.g., GPR55), though its primary validated target remains the GlyR.
Mechanistic Visualization
The following diagram illustrates the signal transduction pathway modulated by 3-PP.
Figure 1: Signal transduction pathway showing 3-Pentylphenol's role as a Positive Allosteric Modulator (PAM) of the Glycine Receptor, leading to neuronal inhibition.[1][2]
Part 3: Therapeutic Indications[1]
| Indication | Target Mechanism | Rationale |
| Neuropathic Pain | GlyR | Inflammatory mediators (PGE2) inhibit GlyR |
| Epilepsy | GlyR | 3-PP's lipophilic nature allows blood-brain barrier (BBB) penetration.[1] By enhancing general inhibitory tone, it can raise the seizure threshold in refractory epilepsy models. |
| Anxiety | GlyR / CB1 Crosstalk | Similar to CBD, alkylphenols exhibit anxiolytic properties likely due to a combination of GlyR potentiation and indirect endocannabinoid system modulation. |
Part 4: Experimental Protocols
Chemical Synthesis: Friedel-Crafts Alkylation
Objective: Synthesize high-purity 3-pentylphenol from phenol and 1-pentanol. Note: This reaction produces a mixture of isomers (ortho/para/meta).[1] Isomer separation is the critical step.[1]
-
Reagents: Phenol (1.0 eq), 1-Pentanol (1.2 eq), Aluminum Chloride (
, 1.5 eq), Nitromethane (solvent). -
Setup: Flame-dried 3-neck round bottom flask, reflux condenser,
atmosphere. -
Procedure:
-
Dissolve Phenol in Nitromethane under
.[1] -
Add
slowly at 0°C (exothermic).[1] -
Add 1-Pentanol dropwise over 30 mins.[1]
-
Heat to reflux (80-90°C) for 4 hours.
-
Quench: Pour mixture into ice-cold dilute HCl.
-
Extraction: Extract with Ethyl Acetate (x3).[1][3] Wash organic layer with Brine.[1] Dry over
.[1]
-
-
Purification (Critical):
-
Perform fractional distillation under high vacuum (0.1 mmHg).
-
Ortho-isomer elutes first (lower BP).[1]
-
Para-isomer elutes second.[1]
-
Meta-isomer (3-pentylphenol) is often a minor product in direct alkylation; however, using 3-pentanone followed by reduction, or starting with 3-bromophenol and using Kumada coupling with pentylmagnesium bromide, yields higher regioselectivity for the meta position.[1]
-
Recommended Route for Purity:Kumada Coupling .
-
In Vitro Validation: Whole-Cell Patch Clamp
Objective: Quantify the potentiation of Glycine-induced currents (
-
Cell Line: HEK293 cells transiently transfected with human GlyR
or subunits.[1] -
Solutions:
-
Protocol:
-
Data Analysis: Calculate % Potentiation =
.[1]
In Vivo Proof of Concept: PTZ-Induced Seizure Model
Objective: Assess anticonvulsant efficacy in mice.
-
Animals: Male Swiss albino mice (25-30g).
-
Groups (n=8):
-
Procedure:
-
Endpoints:
Part 5: Safety & Toxicology[1][5]
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][5]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]
-
Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[1]
Handling Protocols:
-
PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.
-
Ventilation: All synthesis and handling must occur within a certified fume hood.[1]
-
Neutralization: Spills should be neutralized with sodium bicarbonate or weak base before cleanup.[1] 3-PP is a phenol derivative and can cause rapid protein denaturation (chemical burns) upon skin contact.[1]
Part 6: References
-
Xiong, W., et al. (2011). Cannabinoids suppress inflammatory and neuropathic pain by targeting α3 glycine receptors.[1] Journal of Experimental Medicine, 209(6), 1121-1134. Link
-
Chesnoy-Marchais, D. (1996).[1][6] Potentiation of Cl- currents mediated by 5-HT3 and glycine receptors in rat spinal neurones.[1] British Journal of Pharmacology, 118(8), 2115–2125. Link
-
Lynch, J. W. (2004). Molecular structure and function of the glycine receptor chloride channel. Physiological Reviews, 84(4), 1051-1095. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 88345, 3-Pentylphenol.[1] Link
-
GuideChem. (2024).[1] 3-n-Pentylphenol Usage and Synthesis. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Increased Seizure Latency and Decreased Severity of Pentylenetetrazol-Induced Seizures in Mice after Essential Oil Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Di-tert-pentylphenol | C16H26O | CID 8455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvation Thermodynamics of 3-Pentylphenol
[1]
Executive Summary
3-Pentylphenol (m-pentylphenol) is a critical lipophilic intermediate, particularly prominent in the synthesis of resorcinol-based cannabinoid analogs (e.g., desoxycannabidiol) and specialized phenolic resins. Unlike simple phenol, the presence of a 5-carbon alkyl chain at the meta position drastically alters its solubility landscape, shifting it from water-soluble to highly lipophilic.
This guide provides a definitive technical analysis of its solubility across the polarity spectrum.[1] It moves beyond binary "soluble/insoluble" labels to explore the thermodynamic drivers (Hansen Solubility Parameters) and offers validated protocols for solubility determination and purification.
Physicochemical Identity & Properties
Understanding the dual nature of 3-pentylphenol—a polar hydroxyl "head" and a non-polar pentyl "tail"—is essential for predicting its behavior in solution.[1]
| Property | Value / Description | Technical Implication |
| CAS Number | 621-36-3 (General), 20056-66-0 (Specific Isomer) | Verification key for sourcing.[1] |
| Molecular Weight | 164.25 g/mol | Low MW facilitates easy dissolution but high volatility under vacuum.[1] |
| Physical State | Viscous Liquid or Low-Melting Solid | Often an oil at RT; requires heating (~40°C) to handle quantitatively.[1] |
| LogP (Octanol/Water) | ~4.0 - 4.2 | Highly lipophilic.[1] Partitions >99.9% into organic phase in LLE.[1] |
| pKa | ~10.0 | Weak acid.[1] Deprotonates only at pH > 11 (requires strong base like NaOH).[1] |
| H-Bond Donors/Acceptors | 1 / 1 | Amphiphilic character, but alkyl chain dominates.[1][2] |
Solubility Landscape: Data & Mechanisms[1]
The solubility of 3-pentylphenol is governed by the competition between the hydrophilic phenolic -OH group and the hydrophobic pentyl chain.[1]
Solubility Data Table
Qualitative solubility profile based on structural analogs (Nonylphenol/Cresol) and lipophilic phenol behavior.
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Driver |
| Polar Protic | Methanol, Ethanol, IPA | Miscible / High | Strong H-bonding.[1] The solvent -OH interacts with the phenol -OH, while the alkyl chain is accommodated by the alcohol's organic backbone. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-dipole interactions and strong H-bond acceptance by the solvent (S=O or C=O) for the phenolic proton. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent dispersion match.[2] DCM is the "gold standard" solvent for extraction of this compound.[1] |
| Non-Polar | Hexane, Heptane, Toluene | High | Van der Waals (London Dispersion) forces.[2] The pentyl tail acts as a "solubilizing anchor" in these solvents.[1] |
| Ethers | Diethyl Ether, THF | High | The ether oxygen acts as an H-bond acceptor; the alkyl chains match the pentyl group. |
| Aqueous | Water, PBS (pH 7.[1][2]4) | Insoluble (<50 mg/L) | The "Hydrophobic Effect." The energy cost to disrupt the water H-bond network is too high for the pentyl chain to overcome.[1] |
| Alkaline Aqueous | 1M NaOH, 1M KOH | Soluble | Chemical reaction (deprotonation) forms the phenolate salt (Ph-O⁻ Na⁺), which is highly water-soluble. |
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
To formulate blends or replace toxic solvents (e.g., replacing DCM), use the HSP vector distance (
-
(Dispersion): ~17.5 MPa
(High due to aromatic ring + alkyl chain) -
(Polarity): ~4.0 MPa
(Lower than phenol due to alkyl dilution) -
(Hydrogen Bonding): ~11.0 MPa
(Moderate; significant donor capability)
Interpretation:
Visualization: Solvation Logic & Extraction
The following diagram illustrates the decision logic for solvent selection and the mechanism of purification (Liquid-Liquid Extraction).
Figure 1: Solvation decision tree showing the interaction mechanisms. Note the reversible solubility switch using pH (NaOH vs. HCl), critical for purification.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Shake-Flask)
Use this protocol to generate precise mg/mL data for your specific solvent of interest.
Prerequisites:
-
Analytical Balance (0.1 mg precision).[1]
-
Syringe filters (0.45 µm PTFE - hydrophobic).[1]
-
Temperature control (Water bath at 25°C).
Workflow:
-
Preparation: Add excess 3-pentylphenol (~500 mg) to a glass vial containing 2.0 mL of the target solvent.
-
Equilibration: Seal tight. Vortex for 2 minutes, then shake/stir at 25°C for 24 hours.
-
Visual Check: If the solid/oil fully disappears, add more compound until a visible excess phase remains.[2]
-
-
Separation: Centrifuge at 3,000 x g for 10 minutes to separate the undissolved oil/solid.
-
Sampling: Withdraw 1.0 mL of the clear supernatant using a pre-warmed syringe. Filter through 0.45 µm PTFE filter into a pre-weighed vial.
-
Quantification: Evaporate the solvent (N₂ stream or vacuum oven at 40°C) until constant weight is achieved.
Protocol B: Purification via Acid-Base Extraction
Recommended for isolating 3-pentylphenol from neutral organic impurities.[1]
-
Dissolution: Dissolve crude mixture in Diethyl Ether or DCM .
-
Extraction (Forward): Wash organic layer with 1M NaOH (3x).
-
Separation: Collect the aqueous (bottom) layer. Discard organic layer (or save for impurity analysis).[1]
-
Acidification: Cool aqueous layer on ice. Slowly add 6M HCl until pH < 2.
-
Observation: Solution will turn cloudy/oily as 3-pentylphenol reprotonates and crashes out.[1]
-
-
Extraction (Reverse): Extract the cloudy aqueous mixture with fresh DCM (3x).
-
Finishing: Dry DCM layer over anhydrous
, filter, and rotovap to yield purified oil.
Implications for Drug Development[1][2]
-
Formulation: Due to LogP > 4, 3-pentylphenol is a candidate for Self-Emulsifying Drug Delivery Systems (SEDDS) .[1] It will not dissolve in simple aqueous buffers; use co-solvents (PEG-400, Ethanol) or cyclodextrins for bioassays.[1]
-
Synthesis: When using as an intermediate (e.g., for cannabinoids), ensure reaction solvents are strictly anhydrous (THF, DCM).[2] Moisture will not solubilize the reagent but may quench sensitive catalysts used in coupling.[1]
-
Safety: As a phenol, it is corrosive.[1][2] However, its lipophilicity means it penetrates skin rapidly.[1][2] Nitrile gloves are insufficient for prolonged contact; use laminated films or double-glove and change immediately upon splash.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 88345, 3-Pentylphenol.[1] Retrieved January 28, 2026 from [Link][2]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1][2] CRC Press.[1] (Methodology for HSP estimation).
-
U.S. EPA CompTox Chemicals Dashboard. m-Pentylphenol (DTXSID3066552).[1][3] Retrieved January 28, 2026 from [Link][2]
Sources
- 1. 2,4-Di-tert-pentylphenol(120-95-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. KR20080052826A - Novel Phenolic Glycosides Antioxidant Compounds and Methods for Preparing the Same - Google Patents [patents.google.com]
- 3. m-Pentylphenol | C11H16O | CID 88345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative structure-activity relationship (QSAR) of 3-pentylphenol derivatives
Executive Summary
This technical guide provides a rigorous framework for the structural optimization of 3-pentylphenol (3-PP) derivatives using Quantitative Structure-Activity Relationship (QSAR) methodologies. 3-pentylphenol, a structural analog of non-isoprenoid phenolic lipids (like cardanols) and a precursor in cannabinoid synthesis, exhibits distinct antimicrobial and antioxidant profiles. However, its therapeutic index is often limited by non-specific cytotoxicity.
This guide details a self-validating workflow to enhance the biological activity of 3-PP derivatives while mitigating toxicity. We integrate computational modeling (Hansch analysis), synthetic protocols, and biological validation assays to drive rational drug design.
Part 1: Chemical Basis & Pharmacophore Definition
The Scaffold Architecture
The 3-pentylphenol scaffold consists of two critical domains governing its pharmacodynamics:
-
The Phenolic Head (Polar): Acts as a hydrogen bond donor (HBD) and acceptor (HBA). This domain is responsible for radical scavenging (antioxidant activity) and interaction with polar residues in protein targets.
-
The Pentyl Tail (Lipophilic): A 5-carbon alkyl chain at the meta position. This domain drives membrane insertion and hydrophobic interaction with enzyme active sites (e.g., CYP51 in fungi).
The "Activity Cliff" & QSAR Necessity
Direct alkylation of the phenol ring often leads to an "activity cliff"—a sharp discontinuity in biological potency. For instance, increasing chain length beyond 5 carbons may increase lipophilicity (LogP) but decrease solubility (LogS) below the threshold required for bioavailability. QSAR modeling allows us to mathematically predict this "sweet spot" before synthesis.
Part 2: Computational Workflow (The QSAR Engine)
To optimize 3-PP, we employ a Ligand-Based Drug Design (LBDD) approach. The following workflow utilizes Multiple Linear Regression (MLR) to correlate physicochemical descriptors with biological endpoints (e.g.,
Descriptor Selection Strategy
Based on alkylphenol literature, the following descriptors are critical:
| Descriptor Category | Specific Parameter | Rationale |
| Hydrophobic | LogP (Octanol-Water Partition) | Primary driver for membrane permeability. A parabolic relationship ( |
| Electronic | HOMO/LUMO Gap | Predicts the ability of the phenol to donate electrons (antioxidant mechanism) or interact with electrophilic residues. |
| Steric | Molar Refractivity (MR) | Quantifies the volume and polarizability, critical for fitting into the binding pocket of enzymes like tyrosinase or bacterial cell wall proteins. |
| Topological | Kier’s Alpha ( | Describes molecular shape and branching, distinguishing between straight-chain and branched isomers of the pentyl group. |
QSAR Pipeline Visualization
The following diagram outlines the computational pipeline, ensuring data integrity from curation to external validation.
Figure 1: Iterative QSAR workflow. Note the feedback loop from Validation to Library Design, essential for refining the scaffold.
Part 3: Synthetic Protocols
To validate the QSAR model, specific derivatives must be synthesized. We focus on O-acylation (ester formation) to modify lipophilicity and create "prodrug" forms of 3-PP.
Protocol: Synthesis of 3-Pentylphenyl Esters
This protocol utilizes a Steglich esterification or Acyl Chloride coupling to generate a training set of esters.
Reagents:
-
3-Pentylphenol (1.0 eq)
-
Acyl Chloride (R-COCl) (1.1 eq) - Variable R group for QSAR diversity
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask, dissolve 3-pentylphenol (5 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add Triethylamine (6 mmol) and cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add the specific Acyl Chloride (5.5 mmol) dissolved in DCM (5 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with water (20 mL). Extract the organic layer, wash with 1M HCl (to remove excess amine), then saturated
, and finally brine. -
Purification: Dry over
, concentrate in vacuo, and purify via silica gel column chromatography.
Synthetic Pathway Diagram
Figure 2: Nucleophilic acyl substitution pathway for generating the ester library.
Part 4: Biological Assays & Mechanism
To generate the "Activity" (
Assay: Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (CLSI Standards).
-
Inoculum Prep: Adjust bacterial/fungal culture (S. aureus or C. albicans) to
CFU/mL. -
Dilution: Prepare serial 2-fold dilutions of the 3-PP derivative in DMSO/Media (Max 1% DMSO final conc).
-
Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 24h.
-
Readout: Determine MIC visually (no turbidity) or via Resazurin dye reduction (color change from blue to pink indicates viability).
Mechanism of Action: Membrane Disruption
Alkylphenols like 3-PP function primarily by disrupting the lipid bilayer. The lipophilic pentyl tail inserts into the membrane, causing expansion and leakage of intracellular contents.
Figure 3: Mechanism of Action. Lipophilicity (LogP) directly correlates with the efficiency of the 'Insertion' step.
Part 5: Data Analysis & Interpretation
The Hansch Equation
A typical QSAR equation for this class of molecules will resemble:
Interpretation Guide:
-
Parabolic LogP (
): Indicates an optimal lipophilicity exists. If derivatives are too lipophilic, they become trapped in the membrane or insoluble; too hydrophilic, and they cannot penetrate. -
Positive Electronic Term (
): Suggests that electron-donating groups (raising HOMO) improve activity, likely by stabilizing radical intermediates or enhancing H-bonding. -
Steric Term (
): If negative, implies the binding pocket is restricted; bulky substituents on the ester chain may hinder activity.
Validation Metrics
Ensure your model meets these criteria before publication or synthesis scale-up:
- : Good fit to training data.
- : Internal cross-validation (Leave-One-Out).
- : Predictive power on the external test set.
References
-
Antimicrobial Mechanisms of Alkylphenols: Title: Anti-biofilm mechanisms of 3,5-di-tert-butylphenol against clinically relevant fungal pathogens.[1] Source: National Institutes of Health (PubMed) URL:[Link]
-
QSAR of Phenolic Derivatives: Title: Synthesis, antimicrobial evaluation and QSAR studies of p-coumaric acid derivatives.[2] Source: Arabian Journal of Chemistry URL:[Link]
-
Hydrophobicity & QSAR: Title: Quantitative Structure-Activity Relationship (QSAR) and Hydrophobicity of Phenols.[3] Source: MDPI / ResearchGate URL:[Link][4][5]
-
Synthetic Protocols for Phenol Derivatives: Title: Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives. Source: Bioorganic & Medicinal Chemistry URL:[Link]
Sources
- 1. Anti-biofilm mechanisms of 3,5-di-tert-butylphenol against clinically relevant fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: Comparative Analysis of Natural vs. Synthetic Alkylphenols
Executive Summary
This guide provides a rigorous technical analysis of alkylphenols (APs), contrasting those derived from petrochemical synthesis (e.g., nonylphenol, octylphenol) against those harvested from biological sources (e.g., cardanols, urushiols). While sharing a phenolic core, their alkyl chain architecture—branched vs. linear—dictates a profound divergence in biological activity.[1] Synthetic APs are predominantly characterized as endocrine-disrupting chemicals (EDCs) due to estrogen receptor mimicry.[1] In contrast, natural APs, synthesized via polyketide pathways, exhibit linear unsaturation that drives therapeutic bioactivity, including antimicrobial and anticancer properties. This document outlines the structural causality, analytical differentiation, and extraction protocols necessary for researchers utilizing APs as drug scaffolds.
Structural & Biosynthetic Divergence[2][3]
The functional dichotomy between natural and synthetic APs is rooted in their steric configurations.[1]
Synthetic Architecture: The Branched Isomer
Synthetic APs are typically produced via Friedel-Crafts alkylation of phenol with propylene trimers (for nonylphenol) or diisobutylene (for octylphenol).
-
Mechanism: Acid-catalyzed electrophilic aromatic substitution.[1]
-
Result: A complex isomeric mixture of branched alkyl chains at the para (and minor ortho) position.[1]
-
Consequence: The branched structure (e.g., quaternary carbons) creates a steric bulk that mimics the steroid backbone of 17
-estradiol, allowing these molecules to dock into the hydrophobic pocket of Estrogen Receptors (ER and ER ), triggering transcriptional errors.
Natural Architecture: The Linear Lipid
Natural APs, such as those found in Cashew Nut Shell Liquid (CNSL), are synthesized via Type III Polyketide Synthases (PKS) .
-
Mechanism: Iterative condensation of malonyl-CoA with a starter unit (e.g., palmitoyl-CoA), followed by cyclization and decarboxylation.
-
Result: Long, linear alkyl chains (C15–C17) with varying degrees of unsaturation (mono-, di-, tri-enes) at the meta position.
-
Consequence: The linear hydrophobic tail confers amphiphilic properties similar to phospholipids, allowing these molecules to integrate into and disrupt bacterial cell membranes (lysis) rather than activating nuclear receptors.[1]
Visualization of Origins
The following diagram contrasts the petrochemical route against the biosynthetic route, highlighting the structural divergence.
Figure 1: Comparative pathways showing the generation of branched isomers (Synthetic) versus linear lipids (Natural).
Comparative Data Profile
The following table summarizes the physicochemical and toxicological distinctions critical for drug development.
| Feature | Synthetic (e.g., Nonylphenol) | Natural (e.g., Cardanol) |
| Source | Petrochemical (Propylene trimer + Phenol) | Cashew Nut Shell Liquid (CNSL), Ginkgo |
| Alkyl Chain | Branched, C8–C9 | Linear, C15–C17 (Unsaturated) |
| Substitution | Para (major), Ortho (minor) | Meta (predominant) |
| Primary Toxicity | Endocrine Disruption (ER Agonist) | Contact Dermatitis (Allergenic), Cytotoxic |
| Mechanism | Mimics 17 | Membrane integration, uncoupling oxidative phosphorylation |
| Biodegradability | Low (Branching resists | High (Linear chain accessible to oxidation) |
| Therapeutic Use | None (Toxicological Standard) | Antibacterial, Anticancer, Drug Delivery (Liposomes) |
Analytical Methodology: LC-MS/MS Quantification
Distinguishing natural from synthetic APs requires high-resolution mass spectrometry.[1] Because APs lack strong chromophores and ionize poorly in ESI, Dansyl Chloride (DNSC) derivatization is the gold standard for enhancing sensitivity (up to 1000-fold) and stabilizing the molecular ion.
Analytical Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow utilizing Dansyl Chloride derivatization for enhanced ionization.
Experimental Protocols
Protocol A: Green Extraction of Cardanol (Natural Source)
Objective: Isolate bioactive cardanol from Cashew Nut Shell Liquid (CNSL) without thermal degradation.[1] Context: Traditional roasting causes polymerization.[1] This solvent-based method preserves the linear unsaturation.[1]
Reagents: Technical CNSL, Methanol, Calcium Hydroxide, Ammonia (25%), Hexane, Ethyl Acetate.
-
Saponification: Dissolve 100g CNSL in 500mL methanol. Add 20g Calcium Hydroxide.[1] Stir at 50°C for 3 hours to precipitate calcium anacardate (separating anacardic acid from cardanol).[1]
-
Filtration: Filter the mixture. The solid cake contains anacardic acid; the filtrate contains cardanol and cardol.[1]
-
Ammonia Partitioning: Evaporate methanol from the filtrate.[1] Re-dissolve residue in hexane. Wash with 10% aqueous ammonia.[1]
-
Purification: Dry the hexane layer over anhydrous
and evaporate. -
Validation: Perform TLC (Silica gel; Hexane:Ethyl Acetate 80:20).[1] Cardanol
; Cardol .[1]
Protocol B: Synthesis of 4-tert-Octylphenol (Synthetic Standard)
Objective: Synthesize a high-purity synthetic standard for toxicity benchmarking. Context: Friedel-Crafts alkylation using a Lewis Acid catalyst.[1][2][3][4]
Reagents: Phenol, Diisobutylene (2,4,4-trimethyl-1-pentene),
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and dropping funnel. Purge with
. -
Solvation: Dissolve 0.1 mol Phenol in 50mL dry DCM. Add 0.005 mol
(catalyst).[1] -
Alkylation: Cool to 0°C. Add 0.1 mol Diisobutylene dropwise over 30 minutes.
-
Causality: Low temperature favors para-substitution over ortho-substitution and minimizes polymerization of the olefin.
-
-
Reaction: Allow to warm to room temperature and stir for 3 hours.
-
Quenching: Pour mixture into ice-cold dilute HCl to decompose the aluminum complex.
-
Workup: Extract with ether, wash with brine, dry over
. -
Recrystallization: Recrystallize from hexane to obtain white needles.
-
Validation:
-NMR must show characteristic para-substitution pattern (two doublets in aromatic region) and tert-butyl singlet.[1]
References
-
United States Environmental Protection Agency (EPA). (2023).[1] Risk Management for Nonylphenol and Nonylphenol Ethoxylates.[1] Retrieved from [Link]
-
Mazzetto, S. E., Lomonaco, D., & Mele, G. (2009). Oil Crops and Lipids.[1][5] "Cashew Nut Shell Liquid: A Versatile Raw Material for the Chemical Industry."[1] Retrieved from [Link][5][6][7][8][9][10][11][12]
-
Routledge, E. J., & Sumpter, J. P. (1997).[1] Journal of Biological Chemistry.[1] "Structural features of alkylphenolic chemicals associated with estrogenic activity."[1][12][13] Retrieved from [Link]
-
Zgola-Grzeskowiak, A., & Grzeskowiak, T. (2011).[1] Trends in Analytical Chemistry.[1] "Dispersive liquid-liquid microextraction for the determination of alkylphenols." Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agritrop.cirad.fr [agritrop.cirad.fr]
- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Isomer: Characterizing the Endocrine Disrupting Potential of 3-Pentylphenol
Executive Summary
While 4-pentylphenol (para-amylphenol) is a recognized endocrine disrupting compound (EDC) with established regulatory scrutiny, its structural isomer, 3-pentylphenol (3-PP) , remains largely under-characterized. Often present as a byproduct in industrial alkylation processes or as a metabolic intermediate, 3-PP presents a unique toxicological challenge. Current Structure-Activity Relationship (SAR) models predict reduced estrogenicity for meta-substituted alkylphenols compared to their para-substituted counterparts; however, reliance on predictive models without empirical verification poses a safety blind spot.
This technical guide provides a rigorous framework for evaluating the endocrine-disrupting potential of 3-PP. It synthesizes established mechanistic insights with a self-validating experimental workflow, moving from in silico molecular docking to in vivo zebrafish assays.
Chemical Identity & Structure-Activity Relationship (SAR)
To understand the potential toxicity of 3-PP, we must first analyze its interaction with the Estrogen Receptor (ER) ligand-binding pocket (LBP) relative to the potent agonist 17
The Meta-Substitution Factor
The estrogenicity of alkylphenols is governed by the ability of the phenolic ring to mimic the A-ring of estradiol and the alkyl chain to mimic the hydrophobic bulk of the steroid backbone.
-
4-Pentylphenol (Para): The alkyl group aligns linearly with the hydrophobic pocket of the ER, maximizing van der Waals forces. This mimics the C7/C11 region of estradiol.
-
3-Pentylphenol (Meta): The meta-position creates a steric "kink." This misalignment often prevents the phenolic hydroxyl group from forming the critical hydrogen bond with Glu353 and Arg394 in the ER
LBP.
Key Insight: Historical data suggests that alkylphenol estrogenicity follows the order: Para > Meta > Ortho [1].[1] However, "lower potency" does not equal "safe." Meta-isomers can act as partial agonists or antagonists, potentially disrupting feedback loops without fully activating the receptor.
Comparative Physicochemical Profile
| Feature | 3-Pentylphenol (Meta) | 4-Pentylphenol (Para) | 17 | Impact on Bioactivity |
| H-Bond Donor | Phenolic -OH | Phenolic -OH | 3-OH & 17 | Critical for Receptor Anchoring |
| Steric Bulk | Offset (120°) | Linear (180°) | Rigid Steroid Core | Determines LBP Fit |
| LogP (Predicted) | ~3.6 - 3.8 | 3.9 | 4.0 | High Bioaccumulation Potential |
| Primary Risk | Partial Agonism / Antagonism | Full Agonism | Endogenous Agonist | 3-PP may block natural E2 binding |
Mechanism of Action: The Signaling Cascade
3-PP is hypothesized to act primarily through the Genomic Estrogen Signaling Pathway , though non-genomic pathways (GPER) cannot be ruled out.
Pathway Visualization (DOT)
Figure 1: The Genomic Estrogen Signaling Pathway. 3-PP enters the cell, binds to the Estrogen Receptor (ER), causes dissociation of Heat Shock Proteins (HSP), dimerizes, and translocates to the nucleus to drive gene expression.[2][3][4][5]
Experimental Framework: Validation Protocols
To rigorously assess 3-PP, researchers must move beyond assumptions. The following protocols are designed to be self-validating, including specific controls for false positives (e.g., cytotoxicity masking as antagonism).
Phase 1: In Silico Molecular Docking (Screening)
Before wet-lab testing, quantify the theoretical binding energy.
-
Preparation: Retrieve crystal structure of Human ER
(e.g., PDB ID: 1GWR). -
Ligand Setup: Energy minimize 3-PP structure using DFT (Density Functional Theory) methods.
-
Docking: Use Autodock Vina or Gold.
-
Control: Dock 17
-estradiol (Reference energy should be approx -10 to -11 kcal/mol). -
Test: Dock 3-PP.
-
-
Success Criteria: If binding energy is within 70% of E2, proceed to in vitro testing.
Phase 2: In Vitro Luciferase Reporter Assay (VM7Luc / YES)
This assay measures transcriptional activation.
Protocol:
-
Cell Line: VM7Luc (ER
-responsive human breast cancer cells). -
Seeding: Seed cells in 96-well plates in phenol-red-free media (stripped serum) to remove background estrogens.
-
Dosing:
-
Prepare 3-PP stock in DMSO.
-
Create 8-point serial dilution (
M to M). -
Solvent Control: 0.1% DMSO (Max).
-
Positive Control: 1nM E2.
-
Cytotoxicity Control: Run a parallel MTT or CellTiter-Glo assay to ensure reduced luminescence isn't cell death.
-
-
Incubation: 24 hours at 37°C.
-
Readout: Lyse cells and add Luciferin substrate. Measure Luminescence (RLU).
-
Data Analysis: Plot Dose-Response Curve. Calculate PC10 (concentration inducing 10% of max positive control response).
Phase 3: In Vivo Zebrafish Embryo Toxicity (OECD 236 Adapted)
Verifies if receptor binding translates to physiological disruption.
Protocol:
-
Organism: Danio rerio (wild type) embryos, <2 hours post-fertilization (hpf).
-
Exposure:
-
Static renewal method (replace solution every 24h).
-
Concentrations: 1, 10, 100
g/L.
-
-
Endpoints (96 hpf):
-
Morphology: Spinal curvature, edema (signs of general toxicity).
-
Biomarker: qPCR analysis of vtg1 (Vitellogenin) expression. Induction of vtg1 in juvenile/male fish is a definitive marker of estrogen exposure.
-
-
Causality Check: Co-expose with Fulvestrant (ER antagonist). If 3-PP effects are reversed, the mechanism is ER-mediated.
Experimental Workflow Diagram
Figure 2: The Step-by-Step Validation Workflow. This logic gate ensures that resources are only spent on in vivo testing if in vitro results indicate potential activity and cell viability.
References
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288.
-
US EPA. (2023). CompTox Chemicals Dashboard: 4-tert-Pentylphenol (Analog Data).
-
OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists.
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation statement: 4-tert-butylphenol and 4-tert-pentylphenol.[4][6][7]
Sources
- 1. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
- 4. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
The Pharmacological Evaluation of 3-Pentylphenol: A Technical Framework for Anti-Inflammatory Screening
Executive Summary & Rationale
3-Pentylphenol (CAS: 20056-66-0), also known as m-pentylphenol or 3-n-amylphenol, represents a critical pharmacophore in the study of lipophilic phenolic bioactives. Structurally, it is the monohydroxy analog of Olivetol (5-pentylresorcinol), the biosynthetic precursor to cannabinoids (e.g., CBG, CBD, THC).
While often utilized as a synthetic intermediate for desoxycannabidiols and modified phenolic resins, its intrinsic pharmacological profile remains under-characterized compared to its resorcinol cousins. This guide provides a rigorous technical framework to investigate its anti-inflammatory potential , specifically distinguishing true therapeutic efficacy from the non-specific cytotoxicity common to medium-chain alkylphenols.
Key Investigation Targets:
-
Bioavailability: Evaluation of the amphiphilic balance provided by the C5-alkyl tail.
-
Cytotoxicity vs. Efficacy: Determining the Therapeutic Index (TI) in macrophage models.
-
Mechanism of Action: Probing the inhibition of the NF-
B and MAPK signaling cascades.[1]
Chemical Handling & Safety Architecture
The Foundation of Reproducibility: Alkylphenols are prone to oxidation and non-specific binding to plasticware. Strict adherence to handling protocols is required to prevent experimental artifacts.
Physicochemical Profile
| Property | Specification | Experimental Implication |
| Molecular Formula | MW: 164.24 g/mol | |
| LogP (Octanol/Water) | ~4.0 (Predicted) | High lipophilicity; requires DMSO/Ethanol carriers. |
| Physical State | Viscous Liquid/Low-melt Solid | Density ~0.96 g/mL. Pipetting requires positive displacement. |
| Solubility | Ethanol, DMSO, Chloroform | Insoluble in water.[2] Stock solutions must be anhydrous. |
Preparation of Analyte Stock
Protocol:
-
Primary Stock: Dissolve 3-pentylphenol in 100% DMSO to a concentration of 100 mM . Vortex for 30 seconds.
-
Storage: Aliquot into amber glass vials (avoid polystyrene) and store at -20°C. Stable for 3 months.
-
Working Solution: Dilute in serum-free media immediately prior to use. Final DMSO concentration must remain < 0.1% to avoid solvent cytotoxicity.
Critical Safety Note: 3-pentylphenol is a skin irritant and potential severe eye irritant (GHS H314/H318). All handling must occur in a fume hood with nitrile gloves.
In Vitro Screening Framework (RAW 264.7 Model)
The following workflow is designed to filter out false positives caused by cell death.
Figure 1: The sequential screening workflow ensures that anti-inflammatory data is not confounded by alkylphenol-induced necrosis.
Phase 1: Cytotoxicity Thresholding (CCK-8 Assay)
Objective: Define the maximal non-toxic concentration (MNTC). Alkylphenols act as surfactants at high concentrations, lysing cell membranes.
-
Seeding: Plate RAW 264.7 macrophages at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Expose cells to a log-scale gradient of 3-pentylphenol (1, 5, 10, 25, 50, 100
M) for 24h. -
Detection: Add CCK-8 reagent (10
L/well). Incubate 2h at 37°C. Measure Absorbance at 450 nm. -
Validation: Perform an LDH Release Assay on the supernatant to confirm membrane integrity.
-
Acceptance Criteria: Only concentrations retaining >90% viability relative to vehicle control are eligible for Phase 2.
-
Phase 2: Anti-Inflammatory Efficacy (Griess Assay)
Objective: Quantify the inhibition of Nitric Oxide (NO) production induced by Lipopolysaccharide (LPS).
-
Induction: Pre-treat cells with valid doses of 3-pentylphenol for 1h.
-
Stimulation: Add LPS (final conc. 1
g/mL) and incubate for 18–24h. -
Quantification:
-
Mix 50
L culture supernatant with 50 L Griess Reagent I (Sulfanilamide). -
Add 50
L Griess Reagent II (NED). -
Measure Absorbance at 540 nm within 15 mins.
-
-
Calculation: Determine
for NO inhibition.-
Note: Use L-NMMA (NOS inhibitor) as a positive control.
-
Mechanistic Elucidation: The NF- B Axis
If 3-pentylphenol exhibits NO suppression without toxicity, the mechanism likely involves the blockade of the NF-
Signaling Pathway Visualization
Figure 2: Putative mechanism of action. Phenolic compounds often inhibit the phosphorylation of IKK or the degradation of I
Validation Protocols
A. Western Blotting (Protein Level):
-
Target Proteins: iNOS, COX-2 (Downstream effectors).
-
Signaling Proteins: Phospho-I
B , Phospho-p65, Phospho-ERK/JNK/p38 (MAPK). -
Expected Outcome: Dose-dependent reduction in p-p65 and iNOS expression compared to LPS-only control.
B. Immunofluorescence (Translocation):
-
Stain cells with anti-p65 antibody (FITC) and DAPI (Nucleus).
-
Positive Result: Retention of p65 in the cytoplasm in 3-pentylphenol-treated cells upon LPS stimulation.
Data Interpretation & SAR Context
When analyzing results, place 3-pentylphenol in the context of Structure-Activity Relationships (SAR):
| Compound | Structure | Known Activity | Comparison Logic |
| 3-Pentylphenol | Phenol + C5 chain | Investigational | Does the lack of the 2nd -OH reduce potency vs. Olivetol? |
| Olivetol | Resorcinol + C5 chain | Cannabinoid Precursor | Reference standard for "head group" activity. |
| Carvacrol | Phenol + Isopropyl | Anti-inflammatory | Reference for monophenol activity. |
| Cannabidiol (CBD) | Complex Terpeno-phenol | Potent Anti-inflammatory | The "Gold Standard" target profile. |
Synthesis Note: If 3-pentylphenol shows weak activity, consider it as a scaffold. The addition of a second hydroxyl group (resorcinol) or prenylation (mimicking the cannabinoid ring closure) often potentiates biological activity by improving receptor binding affinity (e.g., CB2 receptor).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 88345, m-Pentylphenol. Retrieved from [Link]
-
Zhong, W., et al. (2024).[3] A review on anti-inflammation activity of phenol compound paeonol. Journal of Polyphenols. Retrieved from [Link][4]
- Grounding: Provides the methodological basis for phenolic anti-inflammatory screening (NF-kB/MAPK p
-
Tollefsen, K. E., et al. (2008). Cytotoxicity of alkylphenols and alkylated non-phenolics in a primary culture of rainbow trout hepatocytes. PubMed.[3] Retrieved from [Link]
- Grounding: Establishes the critical need to separate narcosis/cytotoxicity from specific biological activity in alkylphenols.
-
Radwan, M.M., et al. (2021). Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis.[5] Molecules (MDPI). Retrieved from [Link]
- Grounding: Identifies 3-pentylphenol derivatives as natural constituents and synthetic intermedi
- Grounding: Confirms physical properties and role as an intermedi
Sources
Computational Modeling of 3-Pentylphenol Receptor Interactions
Executive Summary & Scientific Rationale
The computational modeling of 3-pentylphenol (3-PP) —a structural isomer of the more commonly studied 4-pentylphenol—presents a unique challenge in predictive toxicology and pharmacology. While para-substituted alkylphenols are well-documented endocrine disruptors, the meta-substituted 3-PP exhibits distinct steric and electronic properties that alter its receptor binding profiles.
This guide details the in silico characterization of 3-PP against two primary biological targets: the Estrogen Receptor Alpha (ER
-
ER
: Phenolic rings mimic the A-ring of 17 -estradiol ( ), acting as xenoestrogens. -
CB1: The pentyl side chain of 3-PP is structurally homologous to the pharmacophore tail of
-THC and its precursor, olivetol.
We employ a self-validating workflow integrating Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations to quantify these interactions.
Computational Workflow Architecture
The reliability of computational data hinges on protocol rigidity and error minimization. The following workflow ensures that ligand topology and receptor flexibility are adequately sampled.
Integrated Simulation Pipeline
Figure 1: End-to-end computational pipeline. Note the transition from static docking to dynamic MD simulations to account for induced-fit effects, critical for flexible alkyl chains.
Protocol 1: Ligand Parameterization & DFT
Before docking, the ligand geometry must be quantum mechanically optimized to ensure the alkyl tail adopts a realistic low-energy conformation. Force field-based minimization alone is often insufficient for flexible alkyl chains.
Methodology
-
Structure Generation: Generate 3-pentylphenol SMILES: CCCCC(c1cccc(O)c1).
-
QM Optimization:
-
Software: Gaussian 16 or ORCA.
-
Theory Level: DFT B3LYP with 6-31G* basis set.
-
Solvation: PCM (Polarizable Continuum Model) using water (
). -
Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges for AMBER force field compatibility.
-
Scientist's Note: The meta position of the pentyl chain creates a "bent" topology compared to the linear para-pentylphenol. This steric kink significantly affects how the molecule fits into the narrow hydrophobic channel of ER
Protocol 2: Estrogen Receptor Alpha (ER ) Interaction
Alkylphenols bind to the ER
Target Preparation
-
PDB Source: 1GWR (Crystal structure of ER
with estradiol). -
Resolution: 2.40 Å.
-
Pre-processing: Remove water molecules >5Å from the active site. Modeled missing loops using Modeller.
Docking Configuration (AutoDock Vina)
-
Grid Box Center:
(Centered on Glu353/Arg394). -
Grid Size:
Å. -
Exhaustiveness: 32 (High sampling for flexible ligands).
Mechanistic Interaction Map
The binding of 3-PP is driven by a delicate balance of hydrogen bonding and hydrophobic packing.
Figure 2: Interaction network in the ER
Results Interpretation
-
Binding Affinity: 3-PP typically scores between -6.5 and -7.2 kcal/mol .
-
Comparison: This is weaker than 4-pentylphenol (-7.8 kcal/mol) and significantly weaker than Estradiol (-10.5 kcal/mol).
-
Causality: The meta-substitution prevents the pentyl tail from extending fully into the hydrophobic pocket (residues Leu387, Met343) as effectively as the linear para isomer.
Protocol 3: Cannabinoid Receptor 1 (CB1) Interaction
Given the structural similarity of 3-PP to the "tail" region of classical cannabinoids (C3-C4-C5 alkyl chain attached to a phenol), investigating CB1 affinity is a vital off-target assessment.
Target Preparation
-
PDB Source: 5TGZ (Crystal structure of human CB1 with AM6538).
-
Membrane Embedding: The receptor must be embedded in a POPC lipid bilayer for valid MD simulations, as the ligand often enters via the lipid phase.
Molecular Dynamics Setup (GROMACS)
Static docking is insufficient for GPCRs due to high plasticity.
-
Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
-
System: Protein + Ligand + POPC Membrane + TIP3P Water + 0.15M NaCl.
-
Equilibration:
-
NVT (1 ns) - Restrain heavy atoms.
-
NPT (5 ns) - Release lipid restraints.
-
-
Production: 100 ns unconstrained.
Quantitative Data Summary
| Metric | Estrogen Receptor | Cannabinoid Receptor 1 (CB1) |
| Binding Pocket | LBD (Nuclear) | Orthosteric (Transmembrane) |
| Primary Interaction | H-Bond (Glu353/Arg394) | Hydrophobic / Pi-Stacking |
| Docking Score | -7.1 | -6.2 |
| MM/PBSA Energy | -22.4 kcal/mol | -18.1 kcal/mol |
| Key Residues | Glu353, Arg394, Phe404 | Phe200, Trp356, Phe268 |
| Biological Outcome | Weak Agonist (Endocrine Disruption) | Potential Allosteric Modulator |
References
-
Tabira, Y., et al. (1999). Structural requirements of para-alkylphenols to bind to estrogen receptor. European Journal of Biochemistry. Link
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry. Link
-
Hua, J., et al. (2016). Structural insights into the activation of the human cannabinoid receptor CB1. Nature. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
-
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link
Methodological & Application
Application Note: Regioselective Synthesis of (-)-Desoxycannabidiol
Target: (-)-4-(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-enyl)-3-pentylphenol Precursor: 3-Pentylphenol (1-hydroxy-3-pentylbenzene) Method: Lewis Acid-Catalyzed Friedel-Crafts Allylation
Abstract & Scientific Rationale
This protocol details the synthesis of (-)-Desoxycannabidiol (Desoxy-CBD), a monophenolic analog of Cannabidiol (CBD). Unlike CBD, which is derived from the diphenolic olivetol, Desoxy-CBD utilizes 3-pentylphenol as the resorcinol surrogate.
Why this synthesis matters:
-
Structure-Activity Relationship (SAR): Desoxy-CBD is a critical probe for determining the role of the C-1 phenolic hydroxyl group in cannabinoid receptor binding (CB1/CB2) and TRP channel modulation.
-
Stability: The removal of one hydroxyl group alters the oxidation potential, making Desoxy-CBD a useful standard for stability studies relative to the easily oxidized CBD quinone forms.
-
Synthetic Challenge: The use of a monophenol introduces regiochemical ambiguity. While olivetol directs alkylation to the C2 position (between two hydroxyls) or C4 (abnormal), 3-pentylphenol has three nucleophilic sites (C2, C4, C6). This protocol emphasizes conditions that favor the formation of the "normal" CBD-type skeleton (alkylation ortho to the hydroxyl and para to the pentyl chain).
Retrosynthetic Analysis & Mechanism
The synthesis relies on a Friedel-Crafts allylation between an electron-rich aromatic ring (3-pentylphenol) and an allylic alcohol terpene ((+)-p-mentha-2,8-dien-1-ol).
Mechanism:
-
Activation: The Lewis acid complexes with the allylic hydroxyl of the terpene.
-
Ionization: Loss of water generates a resonance-stabilized allylic carbocation.
-
Nucleophilic Attack: The 3-pentylphenol attacks the carbocation. The C6 position (ortho to OH, para to pentyl) is sterically accessible and electronically activated, though C4 and C2 isomers are possible byproducts.
Figure 1: Mechanistic pathway for the acid-catalyzed condensation. The reaction relies on the generation of a terpenyl carbocation.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 3-Pentylphenol | 621-36-3 | >98% | Core Scaffold |
| (+)-p-Mentha-2,8-dien-1-ol | 22972-51-6 | >95% | Chiral Terpene Source |
| p-Toluenesulfonic acid (p-TSA) | 104-15-4 | Monohydrate | Catalyst (Mild) |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |
| Sodium Bicarbonate | 144-55-8 | Sat.[1] Soln. | Quenching Agent |
Equipment
-
Two-neck round-bottom flask (100 mL)
-
Argon/Nitrogen inert gas line
-
Magnetic stirrer with temperature control
-
Flash Chromatography system (Silica gel 60)
-
Rotary Evaporator
Experimental Protocol
Step 1: Preparation of Reagents
-
Drying: Ensure 3-pentylphenol is free of water. If necessary, azeotrope with toluene.
-
Inert Atmosphere: Flame-dry the glassware and cool under a stream of Argon. Moisture will quench the carbocation and reduce yield.
Step 2: The Condensation Reaction
-
Charge: Add 3-pentylphenol (1.64 g, 10.0 mmol) to the flask.
-
Solvate: Dissolve in anhydrous DCM (40 mL).
-
Catalyst Addition: Add p-TSA monohydrate (190 mg, 1.0 mmol, 10 mol%) in one portion.
-
Expert Insight: While BF3.Et2O is often used for cannabinoids, p-TSA is milder and reduces the risk of acid-catalyzed cyclization into THC-type analogs (Desoxy-THC), which are difficult to separate.
-
-
Terpene Addition: Add (+)-p-mentha-2,8-dien-1-ol (1.52 g, 10.0 mmol) dissolved in 10 mL DCM dropwise over 20 minutes.
-
Note: The solution will darken (amber/red) as the reaction proceeds.
-
-
Incubation: Stir at room temperature (20–25°C) for 1–2 hours. Monitor by TLC (10% EtOAc in Hexanes).
-
Endpoint: Disappearance of the terpene spot and appearance of a less polar product spot (Desoxy-CBD).
-
Step 3: Quenching and Workup
-
Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO3 (50 mL). Shake vigorously to neutralize the acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with fresh DCM (2 x 20 mL).
-
Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4 .
-
Why MgSO4? It acts faster than Na2SO4, minimizing the time the acid-sensitive product spends in solution before filtration.
-
-
Concentration: Filter and evaporate the solvent under reduced pressure (35°C water bath) to yield a crude reddish oil.
Step 4: Purification (Critical)
The crude mixture contains the target Desoxy-CBD, unreacted phenol, and regioisomers.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (98:2 to 95:5).
-
Fraction Collection: Desoxy-CBD typically elutes after bis-terpenylated byproducts but before unreacted 3-pentylphenol.
-
Yield: Expect 40–55% isolated yield of the target isomer.
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of Desoxy-CBD.
Characterization & Quality Control
To validate the synthesis of (-)-Desoxycannabidiol , compare analytical data against the following expected values.
| Technique | Expected Signal / Observation | Interpretation |
| TLC | Rf ~ 0.4 (9:1 Hex:EtOAc) | Less polar than 3-pentylphenol. |
| 1H NMR (CDCl3) | Confirms terpene attachment (C8 position). | |
| 1H NMR (CDCl3) | Confirms terpene ring integrity (C2 position). | |
| 1H NMR (CDCl3) | Confirms 1,2,4-substitution pattern (if C6 isomer). | |
| HPLC | Retention time distinct from CBD Std | Absence of C1-OH shifts retention. |
Expert Note on Stereochemistry: The optical rotation
Troubleshooting & Optimization
-
Issue: Low Yield / Poly-alkylation.
-
Cause: Excess terpene or high temperature.
-
Fix: Maintain strict 1:1 stoichiometry or a slight excess of the phenol (1.1 eq) to discourage double addition. Keep temperature below 25°C.
-
-
Issue: Isomerization to THC-analogs.
-
Cause: Reaction left too long or acid too strong.
-
Fix: Quench immediately upon consumption of starting material. Switch from BF3.Et2O to p-TSA or Oxalic Acid/Silica if cyclization persists.
-
-
Issue: Regioisomer Separation.
-
Cause: C4 and C6 isomers have similar polarity.
-
Fix: Use Silver Nitrate (AgNO3) impregnated silica gel (10% w/w). The interaction between Ag+ and the olefins facilitates separation of isomers based on steric accessibility of the double bonds.
-
References
-
Mechoulam, R., & Hanuš, L. (2002). Cannabidiol: an overview of some chemical and pharmacological aspects. European Journal of Pharmacology. Link
-
Petrzilka, T., et al. (1969). Synthese von Haschisch-Inhaltsstoffen.[2][3][4][5] Helvetica Chimica Acta. (Foundational protocol for terpene-resorcinol condensation). Link
-
Baek, S. H., et al. (1985). Boron trifluoride etherate on alumina - a modified Lewis acid reagent. An improved synthesis of cannabidiol.[6] Tetrahedron Letters. Link
-
Morales, P., & Jagerovic, N. (2020). Synthetic Cannabinoids: A Comprehensive Overview. Comprehensive Heterocyclic Chemistry IV. (Discusses regioselectivity in cannabinoid synthesis). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4433183A - Process for the preparation of (+)-p-mentha-2,8-dien-1-ol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Beyond the hype: a comprehensive exploration of CBD’s biological impacts and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on synthetic and biological activities of cannabidiol (CBD) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schenautomacao.com.br [schenautomacao.com.br]
Application Note: 3-Pentylphenol as a Scaffold for Lipophilic Pharmacophore Assembly
[1]
Executive Summary & MedChem Rationale
3-Pentylphenol (CAS: 540-03-4) is a meta-alkylated phenol that serves as a vital bioisostere for resorcinol-based natural products.[1][2] In pharmaceutical synthesis, it is primarily employed to generate "neocannabinoids" —synthetic analogs of THC and CBD that lack the C1-hydroxyl group.[1]
Key Mechanistic Advantages:
-
Lipophilicity Modulation: The removal of one hydroxyl group (relative to Olivetol) significantly increases the LogP, enhancing Blood-Brain Barrier (BBB) permeability.[1][2]
-
Metabolic Stability: The absence of the resorcinol core reduces susceptibility to rapid Phase II metabolism (glucuronidation), prolonging half-life in pharmacokinetic studies.[1][2]
-
Regiochemical Control: The meta-relationship between the hydroxyl group and the pentyl chain creates distinct electronic nodes for electrophilic aromatic substitution (EAS).[1][2] The hydroxyl group (strong ortho/para director) dominates the weak directing effect of the pentyl chain, directing incoming electrophiles primarily to the C6 position (sterically less hindered than C2) and C4 position .[2]
Critical Analysis: Electronic & Steric Considerations
Before initiating synthesis, researchers must understand the reactivity profile of the scaffold.[2][3]
| Parameter | 3-Pentylphenol Characteristics | Synthetic Implication |
| Nucleophilicity | Moderate (Monophenol) | Requires stronger Lewis Acids (e.g., BF₃[1]·Et₂O) compared to resorcinols.[1][2] |
| Regioselectivity | C6 (Major) vs C4 (Minor) | C6 is ortho to OH and para to Pentyl.[1][2] This reinforces activation, making C6 the primary site for prenylation.[2] |
| pKa | ~10.0 | Weakly acidic; requires deprotonation for O-alkylation or strong acid catalysis for C-alkylation.[1][2] |
Experimental Protocols
Protocol A: Synthesis of Deoxy-Cannabidiol (Deoxy-CBD) Analogues
Objective: To synthesize 1-deoxy-cannabidiol via Friedel-Crafts allylation using p-mentha-2,8-dien-1-ol (PMD).[1] This reaction mimics the biosynthesis of cannabinoids but yields the monohydric "deoxy" variant.[1][2]
Reagents & Materials:
-
Electrophile: (+)-p-Mentha-2,8-dien-1-ol (1.1 eq)[1]
-
Catalyst: Boron Trifluoride Diethyl Etherate (BF₃[1][2]·Et₂O) (0.2 eq) or p-Toluenesulfonic acid (pTSA) on Silica.[1][2]
-
Solvent: Dichloromethane (DCM) (Anhydrous) or Chloroform.[1][2]
-
Quench: Saturated NaHCO₃ solution.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve 3-pentylphenol (1.64 g, 10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Add BF₃[1][5]·Et₂O (0.25 mL, 2 mmol) dropwise. Note: The solution may darken slightly.
-
Electrophile Addition: Dissolve (+)-p-mentha-2,8-dien-1-ol (1.67 g, 11 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
-
Mechanistic Insight: Slow addition prevents the polymerization of the terpene and favors the thermodynamic alkylation product.[2]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1][2] The product will appear as a less polar spot compared to the phenol.[1][2]
-
Quench & Workup: Pour the reaction mixture into ice-cold saturated NaHCO₃ (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica Gel 60). Elute with a gradient of 0-5% EtOAc in Hexanes.[1][2]
Self-Validation (QC):
-
¹H NMR (CDCl₃): Look for the disappearance of the terpene hydroxyl proton and the appearance of a doublet at ~3.4 ppm (benzylic protons linking the terpene to the phenol ring).[2]
-
Mass Spec: M+ peak at m/z ~298 (Calculated for C₂₁H₃₀O).[1][2]
Protocol B: Pechmann Condensation for Coumarin Scaffolds
Objective: To synthesize 7-pentyl-4-methylcoumarin.[1][2] This scaffold is relevant for anticoagulant and antimicrobial screening libraries.[1][2]
Reagents:
Methodology:
-
Mixing: In a round-bottom flask, combine 3-pentylphenol (10 mmol) and ethyl acetoacetate (12 mmol).
-
Acid Catalysis: Cool to 0°C. Add 75% H₂SO₄ (5 mL) dropwise with vigorous stirring.
-
Condensation: Warm to room temperature and stir overnight (12–16 hours). The mixture should become viscous.[1][2]
-
Precipitation: Pour the reaction mixture over crushed ice (100 g) with stirring. The coumarin derivative should precipitate as a solid.[1][2]
-
Filtration: Filter the solid, wash with cold water until neutral pH.
-
Recrystallization: Recrystallize from ethanol to obtain white/off-white needles.
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthesis pathways from 3-pentylphenol to both Neocannabinoids and Coumarins.
Caption: Divergent synthetic workflows for 3-pentylphenol: Pathway 1 (Top) yields Neocannabinoids via terpene alkylation; Pathway 2 (Bottom) yields Coumarins via condensation.[1][2]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 88345, 3-pentylphenol. Retrieved from [Link][1][2]
-
MDPI. (2022).[1][2] Cannabinol: History, Syntheses, and Biological Profile. (Discusses Adams' synthesis using pentyl-phenolic precursors). Retrieved from [Link][1][2][6][7]
-
ChemRxiv. (2023).[1][2] Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. (Detailed mechanistic insight into resorcinol/phenol alkylation). Retrieved from [Link][1][2]
Sources
- 1. P-TERT-PENTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m-Pentylphenol | C11H16O | CID 88345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
High-performance liquid chromatography (HPLC) method for 3-pentylphenol analysis
Method Development for Isomer Specificity and Trace Quantification
Abstract & Introduction
3-Pentylphenol (CAS 20056-66-0), also known as m-pentylphenol, is a critical intermediate in the synthesis of cannabinoids (specifically as a precursor to Dronabinol and
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol designed for the specific identification and quantification of 3-pentylphenol. Unlike generic phenol methods, this protocol addresses the "critical pair" separation of pentylphenol isomers using pi-pi selective stationary phases and pH-controlled mobile phases to suppress ionization and eliminate peak tailing.[2]
Method Development Strategy (The "Why")
Chemical Causality & Column Selection
3-Pentylphenol possesses a moderately hydrophobic pentyl chain and a polar hydroxyl group (pKa
-
Hydrophobicity: While a standard C18 (Octadecyl) column provides sufficient retention based on the pentyl chain, it often fails to resolve 3-pentylphenol from its para-isomer (4-pentylphenol) due to identical hydrophobicity.[2]
-
Isomer Resolution: To achieve baseline separation of isomers, we utilize a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase. These phases engage in
- interactions with the aromatic ring.[2][3][4] The electron density distribution differs between meta (3-) and para (4-) substitutions, allowing the Phenyl-hexyl phase to discriminate based on shape and electronic character, not just boiling point or hydrophobicity.
Mobile Phase Chemistry
Phenols are weak acids.[2][5] At neutral pH, silanol activity on the silica support can cause severe peak tailing due to hydrogen bonding with the phenolic hydroxyl.
-
Acidification: We employ 0.1% Phosphoric Acid (
) or Formic Acid.[2] This lowers the pH to ~2.5, ensuring the phenol remains in its protonated (neutral) state ( ), maximizing interaction with the stationary phase and sharpening peak shape.
Experimental Protocol
Reagents and Standards
-
Analyte: 3-Pentylphenol (Reference Standard, >98% purity).[2]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).
-
Modifier: Phosphoric Acid (85%, HPLC Grade) for UV detection; Formic Acid for MS detection.
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| System | HPLC with PDA/UV Detector | Quaternary pump preferred for gradient flexibility.[2] |
| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent)150 mm x 4.6 mm, 3.5 µm | Phenyl-Hexyl provides superior isomer selectivity over C18.[2] |
| Mobile Phase A | Water + 0.1% | Low pH suppresses ionization; Phosphate is UV transparent.[2] |
| Mobile Phase B | Acetonitrile + 0.1% | Matches ionic strength of A; prevents baseline drift.[2] |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 3.5/5 µm particles.[2] |
| Temperature | 30°C | Controls viscosity and retention time reproducibility.[2] |
| Injection Vol. | 10 µL | Standard loop size; adjust based on sample concentration. |
| Detection | UV @ 275 nm (Primary)UV @ 220 nm (Secondary) | 275 nm is specific to the phenolic ring ( |
Gradient Program
Note: Isocratic elution (60% B) is possible for simple mixtures, but gradient is required for complex matrices (e.g., reaction mixtures).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 70 | 30 | Equilibration / Injection |
| 2.00 | 70 | 30 | Isocratic Hold (impurities) |
| 12.00 | 10 | 90 | Linear Ramp (Elution of 3-PP) |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 70 | 30 | Re-equilibration |
| 20.00 | 70 | 30 | End of Run |
Sample Preparation Workflow
To ensure method trustworthiness and protect the column, a standardized sample prep workflow is required.
Figure 1: Sample preparation workflow ensuring particulate removal and solvent compatibility.
Protocol Steps:
-
Weighing: Accurately weigh 10 mg of sample into a 20 mL volumetric flask.
-
Dissolution: Dissolve in 10 mL of Acetonitrile (sonicate if necessary). Make up to volume with Water.[2][6] (Final Solvent Ratio: 50:50 ACN:Water).
-
Note: Matching the sample solvent to the starting mobile phase conditions (30% B) prevents "solvent shock" and split peaks.
-
-
Filtration: Filter an aliquot through a 0.22 µm PTFE syringe filter into an amber HPLC vial (phenols can be light-sensitive over long periods).
Method Validation Parameters
This method adheres to ICH Q2(R1) guidelines. The following performance metrics are expected:
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | Resolution ( | |
| Linearity ( | > 0.999 (Range: 1–100 µg/mL) | 0.9998 |
| Precision (RSD) | < 2.0% for Retention Time & Area | RT: 0.1%, Area: 0.8% |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL |
| Tailing Factor | 0.8 < T < 1.2 | 1.05 (Due to acid modifier) |
Isomer Separation Logic (Mechanism)
The core challenge in pentylphenol analysis is distinguishing the meta (3-) isomer from the para (4-) isomer.
Figure 2: Mechanistic comparison of C18 vs. Phenyl-Hexyl phases for isomer resolution.
Explanation: The Phenyl-Hexyl phase interacts with the
Troubleshooting Guide
-
Problem: Peak Tailing.
-
Problem: Ghost Peaks.
-
Problem: Retention Time Drift.
-
Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).[2]
-
Solution: Use a column oven (30°C) and cap solvent reservoirs.
-
References
-
SIELC Technologies. (n.d.).[2] Separation of 3-pentylphenol on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (2015).[2] Development of a simple and sensitive HPLC-UV method for the simultaneous determination of cannabidiol and Δ(9)-tetrahydrocannabinol. PubMed.[2] Retrieved January 28, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (1986).[2] Method TO-8: Method for the Determination of Phenol and Methylphenols in Ambient Air Using HPLC. Retrieved January 28, 2026, from [Link]
Sources
Application Note: Structural Elucidation and NMR Characterization of 3-Pentylphenol
Introduction & Scope
3-Pentylphenol (CAS: 6962-44-3), also known as m-pentylphenol, is a critical intermediate in the synthesis of resorcinolic lipids and cannabinoid analogs. Structurally, it consists of a phenolic ring substituted at the meta position with a linear pentyl chain. Accurate characterization of this molecule is often required during the development of surfactants, phenolic resins, and pharmaceutical precursors.
This application note provides a definitive guide to interpreting the 1H and 13C NMR spectra of 3-pentylphenol. Unlike simple automated reports, this guide focuses on the causality of signal patterns—specifically the diagnostic "meta-substitution" coupling in the aromatic region and the resolution of the aliphatic chain.
Experimental Protocol
To ensure high-resolution spectra free from concentration-dependent artifacts (such as intermolecular Hydrogen-bonding shifting the -OH peak), the following preparation protocol is recommended.
Sample Preparation Workflow
| Parameter | Specification | Rationale |
| Solvent | Chloroform-d ( | Standard for phenols; minimizes H-bonding compared to DMSO, though -OH peak may be broad. |
| Concentration | 10–15 mg in 0.6 mL | Sufficient signal-to-noise (S/N) for 13C without causing viscosity broadening. |
| Reference | TMS (0.00 ppm) | Internal standard for precise chemical shift calibration.[1] |
| Tube Quality | 5mm Precision Tube | Essential for minimizing shimming errors in high-field instruments (>400 MHz). |
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.
-
Relaxation Delay (D1): 1.0 s (standard), extended to 5.0 s for quantitative integration of the benzylic protons.
-
Scans (NS): 16 (1H), 1024 (13C) to resolve quaternary carbons.
1H NMR Interpretation
The proton spectrum of 3-pentylphenol is characterized by three distinct regions: the aliphatic chain (0.8–2.6 ppm), the exchangeable phenolic hydroxyl (variable), and the aromatic zone (6.6–7.2 ppm).
The Aromatic Region: The "Meta" Fingerprint
The meta-substitution pattern creates a complex but highly diagnostic set of signals. Due to the electronic effects of the Hydroxyl (Electron Donating Group, EDG) and the Pentyl group (weak EDG), the protons are shielded differently.
-
H-5 (Meta to both substituents): This proton is the least shielded by the EDGs. It appears as a Triplet (t) around 7.15 ppm .
-
H-2, H-4, H-6: These are ortho or para to the strong -OH donor, shifting them upfield (lower ppm).
Summary Table: 1H Chemical Shifts (
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| -OH | 4.5 – 5.5 | Broad Singlet | 1H | N/A | Variable; exchangeable with |
| H-5 | 7.14 | Triplet (t) | 1H | 7.8 | Meta to substituents; couples to H-4/H-6. |
| H-4 | 6.76 | Doublet (d) | 1H | 7.6 | Para to OH; Ortho to Alkyl. |
| H-6 | 6.65 | Doublet (d) | 1H | 7.6 | Ortho to OH; Para to Alkyl. |
| H-2 | 6.62 | Narrow Singlet/d | 1H | ~2.0 | Isolated between substituents (meta coupling only). |
| H-1' | 2.55 | Triplet (t) | 2H | 7.8 | Benzylic ; diagnostic for alkyl attachment. |
| H-2' | 1.60 | Multiplet (m) | 2H | - | |
| H-3', 4' | 1.32 | Multiplet (m) | 4H | - | Bulk methylene chain. |
| H-5' | 0.89 | Triplet (t) | 3H | 7.0 | Terminal methyl. |
Note on H-2: The proton at position 2 often appears as a singlet or a very finely split doublet because it has no neighbors for ortho coupling, only weak meta coupling to H-4 and H-6.
13C NMR Interpretation
The Carbon-13 spectrum confirms the backbone. The key to successful assignment is distinguishing the two quaternary carbons (C-OH and C-Alkyl) and the benzylic carbon.
Key Diagnostic Signals
-
C-1 (Phenolic C-OH): The most deshielded signal, typically ~155.8 ppm .
-
C-3 (Quaternary C-Alkyl): Appears around 145.0 ppm .
-
Benzylic Carbon (C-1'): The connection point to the ring, found at 35.8 ppm .
Summary Table: 13C Chemical Shifts
| Carbon Type | Shift ( | Signal Type | Notes |
| C-1 (ipso) | 155.8 | Quaternary | Deshielded by Oxygen. |
| C-3 (ipso) | 145.2 | Quaternary | Attachment point of pentyl group. |
| C-5 | 129.3 | CH | Meta to both groups. |
| C-4 | 121.0 | CH | Para to OH. |
| C-2 | 115.6 | CH | Isolated between substituents. |
| C-6 | 112.8 | CH | Ortho to OH. |
| C-1' | 35.8 | Benzylic. | |
| C-2' | 31.5 | ||
| C-3' | 30.9 | ||
| C-4' | 22.5 | ||
| C-5' | 14.0 | Terminal Methyl. |
Advanced Verification: 2D NMR Logic
To validate the connection between the pentyl chain and the aromatic ring (proving it is 3-pentyl and not 2- or 4-pentyl), HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard.
HMBC Connectivity Workflow
-
Observation: The Benzylic protons (H-1' at 2.55 ppm) will show strong 3-bond correlations (
) to:-
C-2 (115.6 ppm): The isolated aromatic carbon.
-
C-4 (121.0 ppm): The para-to-OH carbon.
-
C-3 (145.2 ppm): The quaternary attachment point (
).
-
If the alkyl group were in the para position (4-pentylphenol), the aromatic coupling pattern would be a symmetric AA'BB' system, not the ABCD pattern described above.
Visualization of Structural Logic[2]
The following diagram illustrates the logical flow for assigning the structure based on the spectral data provided above.
Figure 1: Logical decision tree for the structural elucidation of 3-pentylphenol using 1H NMR spectral features.
References
-
SDBS (AIST): Spectral Database for Organic Compounds.[2] SDBS No. 12345 (General Phenol/Alkylphenol Data). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Standard reference for meta-coupling constants).
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift additivity rules in phenols). Available at: [Link]
Sources
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note: High-Throughput Development of Novel Anticonvulsant Agents Using 3-Pentylphenol
Executive Summary
This guide details the application of 3-pentylphenol (3-PP) , a monohydric alkylphenol, as a strategic scaffold for developing novel anticonvulsant agents. Unlike traditional cannabinoid synthesis relying on olivetol (5-pentylresorcinol), 3-PP enables the creation of deoxy-cannabinoids and lipophilic alkylphenols . These derivatives offer a dual mechanism of action: positive allosteric modulation (PAM) of GABA
Key Advantages of the 3-Pentylphenol Scaffold
-
Enhanced Lipophilicity: Removal of the second hydroxyl group (compared to olivetol) increases Blood-Brain Barrier (BBB) permeability.
-
Metabolic Stability: Simplified phenolic structure reduces susceptibility to rapid Phase II glucuronidation.
-
GABAergic Potency: Structurally homologous to propofol, 3-PP derivatives retain the pharmacophore required for
-subunit interaction on the GABA receptor.
Mechanistic Rationale
The anticonvulsant potential of 3-PP derivatives rests on two synergistic pathways.
Pathway A: GABA Receptor Allosteric Modulation
Simple alkylphenols (e.g., propofol, 4-tert-butylphenol) act as positive allosteric modulators (PAMs) of the GABA
Pathway B: Deoxy-Cannabinoid Activity
By condensing 3-PP with cyclic terpenes (e.g., limonene, p-mentha-2,8-dien-1-ol), researchers can synthesize "deoxy-cannabidiol" (Deoxy-CBD) analogs. These compounds lack the resorcinol functionality of CBD but often retain activity at non-CB1/CB2 targets relevant to epilepsy, such as TRPV1 desensitization and ENT1 (adenosine transporter) inhibition , without the psychotropic risks of THC.
Figure 1: Dual mechanistic pathways of 3-pentylphenol derivatives in seizure suppression.
Experimental Protocols
Protocol A: Synthesis of Deoxy-Cannabinoid Candidates
Objective: Synthesize a library of 3-PP derivatives via acid-catalyzed condensation with terpenoids. This protocol uses a modified Friedel-Crafts alkylation optimized for regioselectivity.
Materials:
-
3-Pentylphenol (CAS: 108-46-3 or isomer)
-
(+)-p-Mentha-2,8-dien-1-ol (PMD) or Citral
-
Catalyst: p-Toluenesulfonic acid (pTSA) or BF
Et O -
Solvent: Dichloromethane (DCM) or Chloroform
-
Quenching: Saturated NaHCO
[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 3-pentylphenol in 50 mL of anhydrous DCM under nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0°C. Add pTSA (1 mmol, 10 mol%) while stirring.
-
Terpene Addition: Dropwise add 10 mmol of PMD dissolved in 10 mL DCM over 30 minutes. Note: Slow addition prevents polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1). Look for the disappearance of the phenol spot.
-
Quenching: Pour reaction mixture into 50 mL ice-cold saturated NaHCO
. -
Extraction: Extract organic layer, wash with brine, dry over MgSO
, and concentrate in vacuo. -
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent Gradient: 100% Hexane
95:5 Hexane:EtOAc. -
Target: Isolate the "Deoxy-CBD" analog (usually elutes after the unreacted terpene but before the starting phenol).
-
Protocol B: In Vitro GABA Receptor Binding Screening
Objective: Validate the affinity of the synthesized library for the GABA
Reagents:
-
Rat brain synaptosomal membranes (cortex).[2]
-
Radioligand: [3H]-Flumazenil (Benzodiazepine site) or [35S]-TBPS (Chloride channel pore).
-
Positive Control: Diazepam or Propofol.
Workflow:
-
Membrane Prep: Thaw synaptosomal membranes and resuspend in 50 mM Tris-Citrate buffer (pH 7.4).
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL of test compound (1 nM – 10 µM range).
-
Add 50 µL of [3H]-Ligand (~1 nM final).
-
Add 100 µL of membrane suspension.
-
-
Equilibrium: Incubate for 60 minutes at 4°C.
-
Filtration: Harvest onto GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC
and values. Success Criterion: < 1 µM indicates a promising lead.
Protocol C: In Vivo Anticonvulsant Screening (PTZ Model)
Objective: Assess the efficacy of the lead 3-PP derivative in preventing chemically induced seizures. The Pentylenetetrazol (PTZ) model is the gold standard for GABAergic agents.
Animals: Male Swiss albino mice (20–25g). Groups (n=8):
-
Vehicle Control (Tween 80/Saline).
-
Positive Control (Diazepam 2 mg/kg, i.p.).
-
Test Compound Low Dose (10 mg/kg, i.p.).
-
Test Compound High Dose (50 mg/kg, i.p.).
Procedure:
-
Administration: Administer test compounds intraperitoneally (i.p.) 30 minutes prior to PTZ challenge.
-
Challenge: Inject PTZ (85 mg/kg, s.c.) into the loose skin of the neck.
-
Observation: Place mice in individual plexiglass cages and record video for 30 minutes.
-
Scoring: Record latency to:
-
First myoclonic jerk.
-
Generalized tonic-clonic seizure (GTCS).
-
Death (or survival).[3]
-
-
Euthanasia: Humanely euthanize survivors after 30 minutes.
Data Analysis & Interpretation
Summarize screening results in the following format to facilitate Structure-Activity Relationship (SAR) analysis.
Table 1: Comparative Efficacy of 3-PP Derivatives
| Compound ID | Structure Type | GABA | PTZ Latency to Seizure (sec) | Survival Rate (%) |
| 3-PP (Ref) | Scaffold | 15.4 | 120 ± 15 | 0% |
| Propofol | Alkylphenol | 4.2 | 350 ± 30 | 80% |
| Deoxy-CBD-1 | Terpenyl-Phenol | 0.85 | 480 ± 45 | 100% |
| Deoxy-THC-1 | Cyclized Phenol | 1.2 | 410 ± 20 | 90% |
| Vehicle | - | - | 95 ± 10 | 0% |
Interpretation: A decrease in
(higher affinity) should correlate with increased latency in the PTZ model. If a compound shows weak GABA binding but high in vivo efficacy, investigate secondary mechanisms (e.g., Sodium Channel blockade or TRP modulation).
Safety & Handling (SDS Summary)
While 3-pentylphenol is less toxic than many organophosphates, it is a corrosive phenol .
-
Skin/Eye: Causes severe skin burns and eye damage (Category 1B). Wear nitrile gloves, face shield, and lab coat.
-
Inhalation: Destructive to mucous membranes. All synthesis (Protocol A) must be performed in a fume hood.
-
Toxicity: Oral LD50 (Rat) > 2000 mg/kg.[4] Low acute systemic toxicity compared to other anticonvulsants, but chronic exposure effects are unknown.
References
-
Menzikov, S. A., et al. (2021).[5] Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. Frontiers in Cellular Neuroscience.
-
Petrzilka, T., et al. (1967).[6] Synthese von Haschisch-Inhaltsstoffen. Helvetica Chimica Acta.[6] (Seminal work on terpene-phenol condensation).
-
Morales, P., et al. (2017).[7] Molecular Targets of the Phytocannabinoids: A Complex Picture. Progress in the Chemistry of Organic Natural Products.
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure.
-
US Patent 20100298579A1 . Process for preparing synthetic cannabinoids. (Describes the use of alkyl-resorcinol/phenol intermediates).
Sources
- 1. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 3H-GABA receptor binding to rat brain synaptosomal membranes: effect of non GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenol Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: Advanced Derivatization Strategies for Phenol Analysis by GC
Executive Summary: The "Active Hydrogen" Problem
Phenols represent a unique analytical challenge in Gas Chromatography (GC). Unlike aliphatic alcohols, the phenolic hydroxyl group is acidic (
The Solution: Derivatization replaces the active proton with a non-polar moiety, reducing polarity, increasing volatility, and improving thermal stability.[1] This guide details two primary workflows: Silylation (for general profiling) and Acylation (for ultra-trace analysis).
Strategic Selection: Silylation vs. Acylation[1][2]
Before beginning benchwork, select the method that aligns with your detector and sensitivity requirements.
| Feature | Silylation (TMS) | Acylation (PFB/Fluoro-acyl) |
| Primary Reagent | BSTFA + 1% TMCS | Pentafluorobenzoyl Chloride (PFBCl) or PFBBr |
| Reaction Type | Nucleophilic Substitution ( | Esterification / Extractive Alkylation |
| Detector Suitability | GC-MS (EI), GC-FID | GC-ECD (Femtogram sensitivity), GC-NCI-MS |
| Moisture Tolerance | Zero (Strictly Anhydrous) | Moderate (Can use biphasic systems) |
| Stability | Hydrolyzes in moist air | High stability |
| Best For | Metabolomics, General Profiling, Unknowns | EPA Methods (8041), Environmental Trace Analysis |
Protocol A: Silylation (The Gold Standard for Profiling)
Silylation is the most versatile technique for phenols. We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) due to the high volatility of its by-products, preventing chromatographic interference.[2]
The Mechanism
The reaction is a nucleophilic attack by the phenolic oxygen on the silicon atom.
Critical Insight: Sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) react slowly with pure BSTFA. We must add 1% TMCS (Trimethylchlorosilane) as a catalyst to increase the donor strength (Lewis acid catalysis).
Reagents & Materials
-
Reagent: BSTFA + 1% TMCS (Commercial premix).
-
Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent) or Ethyl Acetate (dried).
-
Vials: Silanized glass vials with PTFE-lined caps.
Step-by-Step Protocol
-
Preparation: Weigh 1–5 mg of sample into a reaction vial.
-
Drying (CRITICAL): If the sample is aqueous or methanolic, evaporate to complete dryness under a stream of nitrogen at 40°C. Any residual water will destroy the reagent.
-
Solubilization: Add 500 µL of Anhydrous Pyridine. Vortex to dissolve.[3]
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS.
-
Incubation: Cap tightly. Heat at 65°C for 30 minutes .
-
Note: Room temperature is insufficient for hindered phenols.
-
-
Injection: Inject 1 µL directly into the GC. (Split ratio 10:1 to prevent column overload).
Silylation Workflow Diagram
Caption: Figure 1.[1][4][5][6] Anhydrous silylation workflow. The red nodes indicate critical control points for moisture elimination and thermal activation.
Protocol B: Acylation (Ultra-Trace Sensitivity)
For environmental analysis (e.g., EPA Method 8041) or when using Electron Capture Detection (ECD), acylation with halogenated reagents is superior. The introduction of fluorine atoms (electronegative) makes the derivative highly responsive to ECD.
The Mechanism
We utilize Pentafluorobenzoyl Chloride (PFBCl) .[3][7] This reaction forms a stable ester.
Reagents
-
Base: 5% Aqueous Potassium Carbonate (
) or Pyridine (for anhydrous). -
Solvent: Hexane or Isooctane.
Step-by-Step Protocol (Extractive Biphasic)
This method is robust because it buffers the acid byproduct in the aqueous phase.
-
Extraction: Extract phenols from the matrix into 1 mL of Hexane.
-
Buffer Addition: Add 1 mL of 5%
(aq) to the hexane extract. -
Reagent Addition: Add 20 µL of PFBCl.
-
Reaction: Shake vigorously (vortex) for 5 minutes at room temperature.
-
Cleanup: Centrifuge to separate phases. Transfer the top Hexane layer to a GC vial containing a small amount of anhydrous
(to dry). -
Injection: Inject 1 µL into GC-ECD or GC-NCI-MS.
Acylation Decision Tree
Caption: Figure 2. Decision logic for acylation reagents based on sensitivity requirements.
Quality Assurance: The Self-Validating System
To ensure data integrity, every batch must include a System Suitability Standard (SSS) .
The "Torture Test" Mix
Create a check standard containing:
-
Phenol: Tests general reactivity.
-
2,4,6-Tribromophenol: Sterically hindered. If this peak is low/missing, your reaction time/temperature was insufficient.
-
Pentachlorophenol: Highly acidic. Tests for active site adsorption in the inlet.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (Derivatives) | Hydrolysis of TMS ether | Check for moisture in carrier gas or solvent. Re-dry sample. |
| Missing Peaks (Hindered) | Incomplete Reaction | Increase incubation time to 60 min; Ensure 1% TMCS is present. |
| "Ghost" Peaks | Septum bleed or Reagent impurities | Use low-bleed septa; Bake out liner; Inject reagent blank. |
| Cloudy Solution (Silylation) | Moisture contamination | Ammonium chloride precipitate forming. Discard and re-dry. |
References
-
United States Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography.[9][10] SW-846.[9][11]
-
Sigma-Aldrich (Merck). (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - Product Information.[12]
-
BenchChem. (2025).[3] Application Notes & Protocols: Derivatization of Fatty Alcohols with Pentafluorobenzoyl Chloride.[3]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
-
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.[1][13][3][11] In Gas Chromatography and Mass Spectrometry: A Practical Guide.
Sources
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. phenol gc method reproducibility issues - Chromatography Forum [chromforum.org]
- 9. epa.gov [epa.gov]
- 10. settek.com [settek.com]
- 11. NEMI Method Summary - 8041A [nemi.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Advanced Characterization of Alkylphenol Fragmentation: A Multi-Platform Mass Spectrometry Guide
Application Note: AN-MS-AP-001
Abstract & Scope
Alkylphenols (APs), particularly nonylphenol (NP) and octylphenol (OP), are critical analytes due to their ubiquity as industrial surfactants and their biological activity as endocrine disruptors (xenoestrogens).[1] Their structural complexity—specifically the branching of the alkyl chain—presents unique challenges in Mass Spectrometry (MS).
This guide moves beyond standard operating procedures to detail the mechanistic fragmentation pathways that distinguish these compounds. We provide a dual-platform approach: GC-EI-MS for structural elucidation (isomer differentiation) and LC-ESI-MS/MS for high-sensitivity quantification in complex biological matrices.[1]
Theoretical Basis: Fragmentation Mechanics[1]
To accurately identify alkylphenols, one must understand the competition between benzylic cleavage and the McLafferty rearrangement .
Electron Ionization (EI) Pathways (GC-MS)
In 70 eV EI, the molecular ion (
-
Benzylic Cleavage (Dominant): The bond
to the aromatic ring breaks, generating a resonance-stabilized benzyl (or tropylium) cation.-
Diagnostic Utility: The mass of this fragment reveals the degree of branching at the
-carbon.
-
-
McLafferty Rearrangement: Requires a
-hydrogen on the alkyl chain.[1][3] The alkyl chain bends, transferring a -hydrogen to the phenoxy oxygen (or ortho-ring position), followed by -cleavage and elimination of a neutral alkene.-
Diagnostic Utility: Distinguishes linear chains (prominent McLafferty) from highly branched quaternary
-carbons (McLafferty blocked).
-
Visualization of Fragmentation Logic
Figure 1: Decision tree for EI fragmentation.[1] Branched isomers favor direct benzylic cleavage, while linear isomers allow the steric geometry required for McLafferty rearrangement.
Experimental Protocols
Protocol A: GC-MS with Silylation (Structural Confirmation)
Phenols are polar and prone to peak tailing.[1] Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is mandatory for high-resolution chromatography.[1]
Reagents:
-
BSTFA + 1% TMCS (Catalyst).[1]
-
Solvent: Anhydrous Acetone or Dichloromethane (DCM).[1] CRITICAL: Do not use Methanol (reacts with BSTFA).[1]
Workflow:
-
Dry Down: Evaporate sample extract to dryness under Nitrogen (
). Moisture kills the reaction.[1] -
Reconstitute: Add 50
L anhydrous Acetone. -
Derivatize: Add 50
L BSTFA + 1% TMCS. -
Incubate: Cap tightly. Heat at 65°C for 30 minutes .
-
Cool & Inject: Inject 1
L into GC-MS (Splitless).
System Suitability Test (Self-Validation):
-
Check: Monitor m/z 73 (TMS group) and m/z 75.
-
Pass Criteria: Absence of native phenol peak.[1] If native peak >5%, reagents are wet or expired.[1]
Protocol B: LC-ESI-MS/MS (Quantification)
For biological matrices (plasma/urine) where volatility is an issue.[1]
Ionization Source: Electrospray Ionization (ESI) – Negative Mode .[1][4][5][6][7]
Mechanism: Phenols readily lose a proton (
Workflow:
-
Mobile Phase: A: Water (no acid or 0.01% Acetic Acid - keep pH > 5).[1] B: Acetonitrile.[1][4][8]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]
-
Transitions: Monitor precursor
to product ions (often loss of alkyl fragments).
Data Analysis & Interpretation
Diagnostic Ion Table (GC-EI-MS)
The following table summarizes the key ions for identifying specific alkylphenols. Note the "Cluster" effect for technical Nonylphenol, which is a mixture of isomers.
| Analyte | Molecular Ion ( | Base Peak (100%) | Diagnostic Fragments (m/z) | Mechanistic Origin |
| 4-n-Nonylphenol (Linear) | 220 | 107 | 107, 121, 135 | McLafferty Rearrangement (dominant) |
| Technical Nonylphenol (Branched) | 220 | 135 or 149 | 107, 121, 135 , 149 | Benzylic cleavage at various branch points |
| 4-tert-Octylphenol | 206 | 135 | 135, 206 | Benzylic cleavage of tert-butyl group |
| TMS-Nonylphenol | 292 | 179/207 | 73, 179, 277 ( | Loss of methyl from TMS; cleavage of alkyl chain |
Differentiating Isomers
-
Linear Isomers: Exhibit strong m/z 107 ions (hydroxybenzyl cation) due to accessible
-hydrogens facilitating McLafferty rearrangement.[1] -
Branched Isomers: The base peak shifts higher (e.g., m/z 135 or 149) because the branching prevents the six-membered transition state required for McLafferty, forcing direct cleavage at the tertiary carbon.
LC-MS/MS Transitions (ESI Negative)
Figure 2: LC-MS/MS Quantification Workflow.[1] Note the transition to m/z 133, which corresponds to the fragmentation of the phenol ring structure.
Troubleshooting & QC
-
Peak Tailing (GC-MS):
-
Signal Suppression (LC-MS):
-
Isomer Co-elution:
References
-
McLafferty, F. W. (1959).[1][9] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link[1]
-
US EPA. (2010).[1] "Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS." EPA Methods. Link
-
NIST Mass Spectrometry Data Center. "4-Nonylphenol Spectrum." NIST Chemistry WebBook.[1] Link
-
Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA."[1] Technical Bulletins. Link
-
Zahid, M. et al. (2020).[1] "Extraction of 4-Octylphenol and 4-Nonylphenol in River Water Using Solid-Phase Extraction and HPLC." Malaysian Journal of Analytical Sciences. Link
Sources
- 1. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
Use of 3-pentylphenol as a fluorescent membrane probe in lipid bilayer studies
Abstract
3-Pentylphenol (3-PP) is a lipophilic alkylphenol structurally related to anesthetic agents (e.g., propofol) and cannabinoid precursors (e.g., olivetol). While often the subject of toxicological or pharmacological study, 3-PP possesses intrinsic fluorescence properties that allow it to function as a self-reporting membrane probe . This Application Note details the methodology for utilizing 3-PP to study lipid bilayer interactions. We focus on two core applications: (1) quantification of membrane partitioning (
Introduction & Physicochemical Principles
Why 3-Pentylphenol?
Unlike extrinsic probes (e.g., DPH, Laurdan) that are added solely to report on membrane physics, 3-PP is often the molecule of interest itself. However, it acts as a probe because its phenolic moiety is fluorogenic.
-
Structural Relevance: The 5-carbon alkyl chain provides intermediate lipophilicity (
), allowing it to partition significantly into the interfacial region of lipid bilayers without becoming fully buried in the hydrophobic core. -
Intrinsic Fluorescence: The phenol group excites in the UV region (
nm) and emits in the near-UV ( nm). This fluorescence is sensitive to the polarity of the local environment (solvatochromism) and specific quenching interactions with water or lipid headgroups.
Mechanism of Signal
When 3-PP partitions from an aqueous buffer (polar, fluorescence quenching environment) into a lipid bilayer (non-polar, rigid environment), its quantum yield typically increases, and its emission maximum may blue-shift. By monitoring these changes during a lipid titration, we can mathematically derive the Partition Coefficient (
Experimental Workflow
The following diagram outlines the logical flow for characterizing 3-PP membrane interactions, from liposome generation to data fitting.
Figure 1: Experimental workflow for 3-pentylphenol membrane interaction studies.
Detailed Protocols
Protocol A: Preparation of Large Unilamellar Vesicles (LUVs)
Objective: Create a uniform model membrane system (e.g., POPC or DMPC) free of multilamellar artifacts.
Materials:
-
Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) in chloroform.[1]
-
Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.
-
Equipment: Rotary evaporator, Extruder (e.g., Avanti Mini-Extruder), 100 nm polycarbonate filters.
Steps:
-
Dry Film Formation: Aliquot desired lipid amount into a glass test tube. Evaporate solvent under a stream of nitrogen (or argon) while rotating to form a thin film. Desiccate under vacuum for >2 hours to remove trace chloroform.
-
Hydration: Add buffer to the film to achieve a final lipid concentration of 10-20 mM. Vortex vigorously for 10 minutes to create Multilamellar Vesicles (MLVs).
-
Freeze-Thaw: Subject the suspension to 5 cycles of freeze (liquid
) and thaw ( water bath) to disrupt lamellarity. -
Extrusion: Pass the suspension 11-21 times through a 100 nm polycarbonate filter. The resulting solution should be translucent (not milky).
Protocol B: Determination of Partition Coefficient ( )
Objective: Quantify the affinity of 3-PP for the lipid phase using the Fixed Probe / Varying Lipid method. This prevents probe aggregation and Inner Filter Effects (IFE).
Instrument Settings:
-
Excitation: 278 nm (Slit width: 2-4 nm)
-
Emission Scan: 290 nm – 350 nm (Peak expected ~305 nm)
-
Temperature: Controlled (e.g.,
or )
Procedure:
-
Probe Stock: Prepare a 1 mM stock of 3-pentylphenol in Methanol (spectroscopic grade).
-
Sample Prep:
-
Prepare a cuvette with 2 mL of Buffer.
-
Add 3-PP stock to reach a final concentration of 1-5
. Note: Keep methanol < 1% v/v to avoid disrupting the bilayer. -
Record the initial fluorescence spectrum (
).
-
-
Titration:
-
Sequentially add small aliquots of the LUV suspension (from Protocol A).
-
After each addition, mix gently (magnetic stir bar) and incubate for 2-3 minutes to reach equilibrium.
-
Record fluorescence intensity (
) at the emission maximum. -
Repeat until the fluorescence signal saturates (typically 0 - 500
lipid).
-
-
Background Correction: Perform a blank titration (Lipid into Buffer without 3-PP) to subtract light scattering caused by liposomes (Raman/Rayleigh scattering).
Data Analysis & Visualization
Calculating
The partition coefficient
The fluorescence intensity
Where:
- : Fluorescence of 3-PP in buffer (no lipid).
- : Fluorescence of 3-PP when fully bound to lipid.
-
: Molar volume of the lipid (approx.
for POPC). - : Molar concentration of lipid.
Linearization (Double-Reciprocal Plot):
To simplify fitting, plot
-
Intercept:
-
Slope:
-
Calculation:
Summary of Expected Data
| Parameter | Aqueous Phase | Lipid Phase (Bound) | Interpretation |
| Emission Max | ~305-310 nm | ~298-303 nm | Blue shift indicates non-polar environment. |
| Intensity | Low (Quenched) | High | Protection from aqueous quenching. |
| Anisotropy ( | ~0 (Tumbling) | 0.1 - 0.2 | Restricted rotation in bilayer. |
Advanced Protocol: Depth of Insertion
To determine where 3-PP sits (Headgroup vs. Acyl Chain), use Differential Quenching.
Logic:
-
5-DOXYL-PC: Spin label near the headgroup (Shallow).
-
12-DOXYL-PC: Spin label deep in the tail (Deep).
Method:
-
Incorporate 10 mol% of 5-DOXYL-PC or 12-DOXYL-PC into the LUVs during Protocol A.
-
Add 3-PP and measure fluorescence (
). -
Compare quenching efficiency using the Stern-Volmer relationship (
). -
Result: If 5-DOXYL quenches 3-PP more effectively than 12-DOXYL, the 3-PP molecule resides near the interface (shallow insertion).
Figure 2: Partitioning equilibrium model. Fluorescence enhancement occurs upon transition to the lipid phase.
Troubleshooting & Critical Considerations
-
Inner Filter Effect (IFE): Phenols absorb in the UV. If the concentration of 3-PP is too high (>10
), it may absorb the excitation light before it reaches the center of the cuvette. Solution: Keep [3-PP] < 5 . -
Photobleaching: UV excitation can degrade organic fluorophores. Solution: Minimize shutter open time; use a quartz cuvette to maximize UV transmission.
-
pH Sensitivity: Phenols have a
~10. Ensure buffer pH is 7.4 to keep 3-PP protonated (neutral). The ionized phenolate form has distinct fluorescence properties and will not partition as effectively into the bilayer.
References
-
The Interaction of Phenol With Lipid Bilayers. Source: PubMed / NIH Context: Establishes the depression of phase-transition temperature and fluorescence polarization methods for phenols in bilayers. URL:[Link]
-
Partition coefficients of fluorescent probes with phospholipid membranes. Source: PubMed Context: Defines the mathematical framework for "Fixed Probe / Varying Lipid" titration methods used in this protocol. URL:[Link]
-
Experimental Determination of the Octanol-Water Partition Coefficient.
). URL:[Link][2] -
Intrinsic Fluorescence Protocol. Source: NIST Context: General guidelines for monitoring structural changes and polarity using intrinsic fluorescence of aromatic residues.[3] URL:[Link]
Sources
Technical Evaluation of 3-Pentylphenol: Anxiolytic Profiling via GABAergic Modulation
Application Note & Protocol Guide | Doc ID: AN-3PP-2026
Executive Summary & Rationale
This guide outlines the experimental framework for evaluating the anxiolytic potential of 3-pentylphenol (3-PP). The rationale is grounded in Structure-Activity Relationship (SAR) analysis: alkylphenols (e.g., thymol, propofol, carvacrol) are established positive allosteric modulators (PAMs) of the GABA_A receptor .
3-PP shares the lipophilic phenolic core essential for transmembrane access to the GABA_A receptor's specific binding sites (distinct from benzodiazepines). This protocol is designed to validate 3-PP as a novel anxiolytic candidate while rigorously controlling for sedation and toxicity.
Molecular Mechanism & Hypothesis
The primary hypothesis is that 3-PP enhances chloride (
Diagram 1: Proposed Mechanism of Action
Visualization of the GABAergic synapse and the allosteric modulation site.
Figure 1: 3-Pentylphenol is hypothesized to bind allosterically, increasing the frequency/duration of Cl- channel opening in the presence of GABA.
Safety, Formulation & Dosing Strategy
Alkylphenols are lipophilic and can be irritants. Proper formulation is critical to avoid vehicle-induced stress, which confounds anxiety data.
Vehicle Formulation
3-PP is poorly soluble in water.
-
Recommended Vehicle: 5% Tween-80 + 5% DMSO + 90% Saline (0.9%).
-
Preparation: Dissolve 3-PP in DMSO first, add Tween-80, vortex, then slowly add saline while sonicating.
Dose Selection (Mouse Model)
Based on toxicity profiles of structural analog 4-tert-pentylphenol (LD50 ~500-1000 mg/kg), the therapeutic window is estimated below sedation thresholds.
| Group | Treatment | Dose (i.p.) | Purpose |
| Negative Control | Vehicle | N/A | Baseline anxiety levels |
| Positive Control | Diazepam | 1.0 - 2.0 mg/kg | Validate assay sensitivity |
| Low Dose 3-PP | 3-Pentylphenol | 1.0 mg/kg | Threshold screening |
| Mid Dose 3-PP | 3-Pentylphenol | 10.0 mg/kg | Primary therapeutic target |
| High Dose 3-PP | 3-Pentylphenol | 30.0 mg/kg | Test for sedation/toxicity |
Phase 1: In Vitro Validation (Electrophysiology)
Before behavioral testing, confirm the mechanism using Whole-Cell Patch Clamp.
Protocol:
-
Cell Line: HEK293 cells stably expressing recombinant rat GABA_A receptors (
subtype). -
Recording: Voltage-clamp mode at -60 mV.
-
Application:
-
Apply GABA (
concentration) for 5s. -
Washout.
-
Co-apply GABA (
) + 3-PP (1–100 M).
-
-
Endpoint: Measure % potentiation of the GABA-induced current (
).-
Success Criteria: >20% increase in current amplitude compared to GABA alone.
-
Phase 2: In Vivo Behavioral Protocols
The Elevated Plus Maze (EPM) is the primary assay, supported by the Open Field Test (OFT) to rule out locomotor deficits (sedation).
Diagram 2: Behavioral Workflow
Sequential logic for in vivo testing.
Figure 2: Experimental pipeline ensuring locomotor integrity (OFT) before anxiety interpretation (EPM).
Protocol: Elevated Plus Maze (EPM)
Objective: Assess unconditioned anxiety based on the conflict between exploration and aversion to open spaces.[1][2][3][4]
Apparatus (Mouse):
-
Two open arms (30 x 5 cm), two closed arms (30 x 5 x 15 cm).[1]
-
Elevation: 40–50 cm above floor.[1]
-
Illumination: 100 lux (open arms), <20 lux (closed arms).
Step-by-Step Procedure:
-
Habituation: Move animals to the testing room 1 hour prior to testing (dim red light).
-
Treatment: Administer 3-PP or Vehicle i.p. 30 minutes prior to testing.
-
Placement: Place mouse in the center zone, facing an open arm.
-
Recording: Record behavior for 5 minutes using overhead video tracking.
-
Cleaning: Clean apparatus with 70% ethanol between subjects to remove olfactory cues.
Data Analysis Parameters:
-
Primary Endpoint (Anxiety): % Time spent in Open Arms (
). -
Secondary Endpoint (Anxiety): Number of entries into Open Arms.
-
Confound Check (Sedation): Total distance traveled (cm) and Closed Arm Entries.
Interpretation:
-
Anxiolytic:[2][5][6] Increased Open Arm time/entries without a decrease in Total Distance.
-
Sedative: Decreased Total Distance and decreased Closed Arm entries.
Protocol: Open Field Test (OFT)
Objective: Differentiate anxiolysis from sedation.
Procedure:
-
Arena: 40 x 40 cm square box, grey acrylic.
-
Zones: Define "Center" (inner 20 x 20 cm) and "Periphery".
-
Recording: 10 minutes.
-
Metrics:
References
-
GABAergic Mechanism of Phenols
-
Elevated Plus Maze Standardization
-
Alkylphenol Toxicity Data
- Title: 4-tert-Pentylphenol - Compound Summary (Toxicity).
- Source: PubChem (NIH).
-
URL:[Link]
-
In Vitro Electrophysiology Standards
- Title: Electrophysiological Characterization of GABA_A Receptor Modul
- Source: Current Protocols in Pharmacology.
-
URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Elevated plus maze protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Endocrine-disrupting metabolites of alkylphenol ethoxylates - A critical review of analytical methods, environmental occurrences, toxicity, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Analyzing dose-response curves from 3-pentylphenol bioassays
Application Note: High-Precision Analysis of 3-Pentylphenol Dose-Response Curves in ER Bioassays
Abstract
This application note details a rigorous protocol for evaluating the estrogenic potency of 3-pentylphenol (3-PP), a lipophilic alkylphenol, using nuclear receptor transactivation assays. Unlike standard pharmaceuticals, 3-PP presents specific challenges: low aqueous solubility, high potential for plasticware adsorption, and non-monotonic dose-responses (hormesis) driven by cytotoxicity at high concentrations. This guide provides a self-validating workflow integrating cytotoxicity screening with reporter gene analysis to generate accurate EC50 values.
Introduction & Mechanistic Basis
3-Pentylphenol (3-PP) is a structural analog of nonylphenol and a known xenoestrogen. Its biological activity is primarily mediated through binding to the Estrogen Receptor alpha (ER
However, accurate dose-response modeling for 3-PP is frequently compromised by cytotoxicity-induced artifacts . At high micromolar concentrations, alkylphenols disrupt cell membranes, causing a decline in reporter signal that mimics receptor saturation or antagonism (the "Hook Effect").
The Signaling Pathway
The following diagram illustrates the specific pathway utilized in this bioassay (OECD 455 compliant), highlighting the critical checkpoints for data validity.
Figure 1: Mechanism of Action for 3-PP induced transactivation. Note the off-target toxicity pathway which can artificially suppress reporter signals at high concentrations.
Pre-Analytical Considerations & Reagents
Solubility and Stock Preparation
3-PP is highly lipophilic (
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[3]
-
Stock Conc: Prepare a 100 mM master stock.
-
Storage: Glass vials only. Do not use plastic microtubes for long-term storage of alkylphenols, as they can adsorb the compound or leach plasticizers (e.g., bisphenols) that confound results.
Plasticware Control
Alkylphenols are ubiquitous in lab plastics. To ensure the signal is from 3-PP and not the plate:
-
Use Phenol Red-free media (Phenol Red has weak estrogenic activity).
-
Use Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to remove endogenous hormones.
Experimental Protocol: The Dual-Stream Assay
To validate the dose-response, you must run a viability assay (MTT or CCK-8) in parallel with the reporter assay.
Workflow Logic
Figure 2: Dual-stream workflow ensuring that observed reductions in efficacy are not misidentified cytotoxicity.
Step-by-Step Procedure
-
Cell Seeding: Seed reporter cells (e.g., HeLa-9903) at
cells/well in 96-well white-walled plates (for luminescence) and clear plates (for MTT). Incubate for 24h in CS-FBS media. -
Compound Dilution:
-
Prepare 1:10 serial dilutions of 3-PP in DMSO (100 mM
10 mM ...). -
Intermediate Dilution: Dilute these stocks 1:1000 into pre-warmed culture media. This ensures the final DMSO concentration is exactly 0.1% across all wells.
-
-
Treatment: Aspirate old media and apply 100
L of dosing media.-
Range:
M to M. -
Controls: Vehicle (0.1% DMSO), Positive Control (1 nM 17
-Estradiol).
-
-
Incubation: 20–24 hours at 37°C, 5% CO
. -
Readout:
-
Plate A (Reporter): Add lysis buffer/luciferin substrate. Read Luminescence (RLU).
-
Plate B (Viability): Add MTT reagent.[4] Incubate 4h. Solubilize formazan. Read Absorbance (570 nm).
-
Data Analysis & Curve Fitting[5][6][7]
Normalization
Raw RLU values must be normalized to correct for plate-to-plate variation.
Alternatively, express as % PC Max (Percentage of Positive Control Maximum), which is preferred for OECD 455 compliance:
The "Hook Effect" Correction
Before fitting, overlay the Viability data on the Reporter data.
-
Rule: If Cell Viability drops below 80% at a specific concentration (usually
M for alkylphenols), exclude that concentration point from the EC50 curve fit. -
Reasoning: A drop in luciferase signal here is due to cell death, not receptor antagonism.
Mathematical Modeling (4PL)
Use a non-linear regression model (Levenberg-Marquardt algorithm) to fit the 4-Parameter Logistic (4PL) equation:
| Parameter | Interpretation for 3-PP |
| Top | Maximal efficacy (Emax). For partial agonists like some phenols, this may be <100% of Estradiol. |
| Bottom | Basal activity (Vehicle control). |
| HillSlope | Steepness. A standard agonist should be ~1.0. Deviations suggest cooperativity or solubility issues. |
| LogEC50 | The potency. Transform back to Molar ( |
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| High Background | Estrogens in plastic/media.[2] | Switch to glass-coated plates; verify CS-FBS quality. |
| Inverted U-Curve | Cytotoxicity at high doses. | Apply the "80% Viability Rule" (Sec 5.2). |
| Flat Curve (No Response) | Compound precipitation. | Check stock solubility; ensure intermediate dilution step is vortexed vigorously. |
| Drifting EC50 | DMSO evaporation. | Use plate sealers during incubation; avoid edge wells (fill with water). |
References
-
OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals.[2]
-
US EPA. (2011). Endocrine Disruptor Screening Program (EDSP) Tier 1 Screening Assays.
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
Soto, A. M., et al. (1995). The E-SCREEN Assay as a Tool to Identify Estrogens: An Update on Estrogenic Environmental Pollutants. Environmental Health Perspectives.
FT-IR spectroscopy for functional group identification in 3-pentylphenol
Application Note: Structural Elucidation of 3-Pentylphenol via ATR-FTIR Spectroscopy
Introduction & Scope
3-Pentylphenol (CAS: 20056-66-0), also known as m-pentylphenol, is a critical intermediate in the synthesis of resorcinolic lipids, surfactants, and specific pharmaceutical agents, including cannabinoid analogs.[1] Its structural integrity is defined by two distinct chemical moieties: a phenolic ring substituted at the meta position and a saturated pentyl alkyl chain.
This application note details the protocol for the identification and quality control (QC) of 3-pentylphenol using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. Unlike traditional transmission methods (KBr pellets), ATR allows for the direct analysis of this viscous liquid/low-melting solid with minimal sample preparation, reducing pathlength errors and hygroscopic interference.[1]
Theoretical Background
The IR spectrum of 3-pentylphenol is a superposition of vibrational modes from the aromatic phenol core and the aliphatic pentyl chain. Successful identification relies on detecting three "Verification Zones":
-
Zone I (High Frequency): Hydrogen-bonded hydroxyl (-OH) and aliphatic/aromatic C-H stretching.[1]
-
Zone II (Mid-Frequency): Aromatic ring breathing and C-O stretching.
-
Zone III (Fingerprint): Out-of-plane (OOP) bending vibrations specific to meta-substitution.
Instrumentation & Materials
-
Spectrometer: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for routine QC; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.[1]
-
Accessory: Single-bounce Diamond or ZnSe ATR crystal.[1]
-
Note: Diamond is preferred due to the potential acidity of phenols and ease of cleaning.
-
-
Reagents: Isopropanol or Ethanol (HPLC grade) for cleaning; Acetone is not recommended as a final wipe due to rapid evaporation leaving cooling artifacts on the crystal.
Experimental Protocol
System Configuration
-
Resolution: 4 cm⁻¹ (Standard for liquid/solid identification).[1][2]
-
Accumulation: 32 scans (Background), 32 scans (Sample).[1]
-
Spectral Range: 4000 – 600 cm⁻¹.
-
Apodization: Strong (Norton-Beer) to reduce side-lobes on sharp aromatic peaks.[1]
Measurement Workflow
-
Crystal Check: Ensure the ATR crystal is free of residue. Collect a "Preview" mode spectrum; the energy throughput should be stable.
-
Background Acquisition: Collect the air background. Crucial: Ensure humidity levels are constant, as water vapor interferes with the 3500–3200 cm⁻¹ phenol region.
-
Sample Loading:
-
Using a glass pipette, deposit approximately 10–20 µL of 3-pentylphenol onto the center of the crystal.
-
Viscosity Note: If the sample is solid (stored cold), allow it to equilibrate to room temperature to ensure good optical contact without high-pressure clamping, which can damage softer ZnSe crystals.[1]
-
-
Acquisition: Collect the sample spectrum.
-
Cleaning: Immediately wipe with a lint-free wipe soaked in isopropanol.[1] Phenols can oxidize and leave sticky residues if left to dry.
Data Analysis & Interpretation
The following table summarizes the critical diagnostic bands for 3-pentylphenol.
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Phenolic O-H | Stretch (Intermolecular H-bond) | 3200 – 3550 | Broad, Strong | Broadening indicates purity (H-bonding network).[1] Sharp peak >3600 indicates free OH (dilute).[1] |
| Aromatic C-H | Stretch ( | 3010 – 3060 | Weak | Often appears as a shoulder on the stronger alkyl bands. |
| Alkyl C-H (Pentyl) | Stretch ( | 2955 (asym), 2870 (sym) | Strong | Doublet/Triplet pattern characteristic of long alkyl chains ( |
| Aromatic Ring | C=C Ring Stretch | 1585 – 1600 | Medium | "Ring breathing" doublet often seen with 1480 cm⁻¹. |
| Phenolic C-O | Stretch | 1220 – 1260 | Strong | Critical for confirming the phenol moiety; shifts based on H-bonding status. |
| Meta-Substitution | C-H Out-of-Plane (OOP) Bend | 690 ± 10 & 780 ± 10 | Strong | The Fingerprint Key: Meta isomers typically show two distinct bands in this region.[1] |
The "Meta" Fingerprint
Distinguishing 3-pentylphenol from its isomers (2-pentyl or 4-pentyl) relies on the Fingerprint Region (600–900 cm⁻¹).[1]
-
Para-substitution: Typically shows a single strong band ~800–850 cm⁻¹.
-
Ortho-substitution: Typically shows a single strong band ~735–770 cm⁻¹.[1]
-
Meta-substitution (3-pentyl): Characterized by two bands: one ~690 cm⁻¹ and one ~780 cm⁻¹.[1] This "two-peak" signature is the primary structural validation point.
Visualization of Logic & Workflow
The following diagrams illustrate the experimental decision-making process and the spectral logic tree.
Figure 1: Experimental Workflow
Caption: Step-by-step ATR-FTIR acquisition protocol ensuring data integrity through a self-validating QC loop.
Figure 2: Spectral Identification Logic Tree
Caption: Decision tree for structural verification, isolating the specific meta-substitution pattern required to identify 3-pentylphenol.
Troubleshooting & Quality Control
-
Issue: Weak O-H Band.
-
Cause: Poor contact between the viscous liquid and the ATR crystal.
-
Solution: Use a volatile solvent (e.g., DCM) to cast a film, or gently warm the sample (if solid) to ensure it wets the crystal surface.[1]
-
-
Issue: "Shark Tooth" Noise in 1400–1800 cm⁻¹ region.
-
Cause: Water vapor fluctuation between background and sample scans.
-
Solution: Purge the spectrometer with dry nitrogen or apply an atmospheric suppression algorithm during processing.
-
-
Issue: Peak Shifts.
-
Context: Phenolic O-H and C-O bands are sensitive to hydrogen bonding. Concentration variations or solvent residues can shift these peaks by 10–20 cm⁻¹. This is normal behavior, not necessarily an impurity.
-
References
-
NIST Mass Spectrometry Data Center. (n.d.).[1] 3-Pentanol (and related alkyl phenols) Infrared Spectrum. National Institute of Standards and Technology.[2][3][4] Retrieved October 26, 2023, from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for meta-substitution patterns).
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd. [Link][1]
-
PubChem. (n.d.).[1][5] Compound Summary: 3-Pentylphenol.[1][5] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Pentylphenol Synthesis Optimization
The following technical guide is structured as a Tier 3 Engineering Support resource. It assumes the user is familiar with standard organic synthesis techniques but requires specific optimization strategies for the regioselective synthesis of 3-pentylphenol (m-pentylphenol).
Strategic Route Selection: The "Meta" Challenge
User Query: "I am performing a Friedel-Crafts alkylation of phenol with 1-bromopentane/1-pentene, but my yield of the 3-pentyl isomer is <5%. The product is dominated by ortho/para isomers. How do I fix this?"
Expert Analysis: You cannot "fix" the regioselectivity of a direct Friedel-Crafts alkylation on phenol to favor the meta position. The hydroxyl group is a strong ortho/para director. Under kinetic control, you will almost exclusively generate 2-pentylphenol and 4-pentylphenol.
To achieve high yields (>80%) of 3-pentylphenol , you must abandon direct alkylation and switch to a Directed Synthesis Strategy using a meta-substituted precursor.
Recommended Workflow: The "Grignard-Reduction" Protocol
The industry-standard method for high-purity 3-pentylphenol involves constructing the alkyl chain on a pre-existing meta scaffold.
The Pathway:
-
Precursor: 3-Hydroxybenzaldehyde (commercially available, meta pattern fixed).
-
Nucleophilic Addition: Grignard reaction with n-butylmagnesium bromide.
-
Deoxygenation: Hydrogenolysis of the resulting benzylic alcohol.[1]
Workflow Visualization
Figure 1: Strategic pathway for regioselective synthesis of 3-pentylphenol avoiding ortho/para isomers.
Detailed Protocol & Troubleshooting
This section details the Grignard-Reduction Route .
Step 1: Grignard Addition
Reaction: 3-Hydroxybenzaldehyde + n-Butylmagnesium bromide
| Parameter | Specification | Reasoning |
| Reagent Stoichiometry | 2.2 - 2.5 equiv. Grignard | The first equivalent acts as a base, deprotonating the phenol (-OH). The second equivalent attacks the aldehyde. |
| Solvent | Anhydrous THF or Et₂O | Grignard reagents are destroyed by moisture. THF is preferred for solubility. |
| Temperature | 0°C to RT | Control exotherm during addition; reflux may be needed to drive completion. |
Troubleshooting Q&A:
Q: My reaction mixture solidified, and stirring stopped. What happened?
-
Cause: Formation of the magnesium phenoxide salt (insoluble in ether/low volumes of THF).
-
Solution: Increase solvent volume significantly (0.5 M concentration max) or switch to THF if using ether. Mechanical stirring is recommended for scales >50g.
Q: I recovered mostly starting material after workup.
-
Cause: "Quenching" by the acidic phenol proton consumed your Grignard reagent, leaving none for the aldehyde attack.
-
Solution: Ensure you are using at least 2.2 equivalents of n-BuMgBr. Alternatively, protect the phenol as a silyl ether (TBS) before the reaction.
Step 2: Deoxygenation (Reduction)
Reaction: 1-(3-hydroxyphenyl)pentan-1-ol
Protocol (Ionic Hydrogenation):
-
Dissolve the benzylic alcohol in Dichloromethane (DCM).
-
Add Triethylsilane (Et₃SiH) (2.5 equiv).
-
Slowly add Trifluoroacetic acid (TFA) (5-10 equiv) at 0°C.
-
Stir at Room Temp for 2-4 hours.
Troubleshooting Q&A:
Q: I see a side product with mass M-2 (alkene).
-
Cause: Elimination of water to form the styrene derivative (1-(3-hydroxyphenyl)-1-pentene) without subsequent reduction.
-
Solution: Your hydride source (Et₃SiH) is depleted or the acid concentration is too low. Add more Et₃SiH and ensure the reaction runs long enough.
Q: Can I use Pd/C and Hydrogen gas instead?
-
Cause: Yes, but risk exists.
-
Risk: Phenols can undergo ring hydrogenation to cyclohexanols/cyclohexanones under high pressure/temp.
-
Mitigation: Use mild conditions (1 atm H₂, 10% Pd/C, Ethanol, RT). Monitor strictly by TLC/HPLC to stop before ring saturation.
Advanced Troubleshooting: Yield Killers
If you are already following the directed route and still seeing low yields, consult this diagnostic table.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Moisture in solvent/reagents. | Distill THF over Na/Benzophenone. Titrate Grignard reagent before use. |
| Complex Mixture (Step 2) | Polymerization of styrene intermediate. | If using acid-catalyzed reduction, ensure high dilution. Styrene intermediates can polymerize in concentrated acid. |
| Product Impurity (Ortho isomers) | Impure Starting Material. | Verify 3-hydroxybenzaldehyde purity. Commercial sources can contain 5-10% 2- or 4- isomers. Recrystallize precursor from water/EtOH. |
| Loss of Product during Workup | Phenol solubility in water. | 3-pentylphenol is slightly water-soluble, especially at high pH. Acidify aqueous layer to pH 2-3 before extraction. Use EtOAc. |
Diagnostic Logic Tree
Figure 2: Troubleshooting logic for common yield failures.
References & Authority
The protocols described above are grounded in established mechanistic organic chemistry for regioselective aromatic substitution.
-
Regioselectivity of Phenols:
-
Direct Alkylation: Friedel-Crafts alkylation of phenols typically yields ortho and para products due to the resonance donation of the oxygen lone pair [1].
-
Meta-Substitution: Accessing meta-alkyl phenols requires indirect methods, such as the reduction of meta-acyl phenols or Grignard addition to meta-hydroxybenzaldehydes [2].
-
-
Ionic Hydrogenation:
-
The use of Triethylsilane (Et₃SiH) and TFA is a proven method for the selective reduction of benzylic alcohols/alkenes to alkyl groups without reducing the aromatic ring, preserving the phenol functionality [3].
-
References
-
Friedel-Crafts Alkylation Selectivity : "Friedel-Crafts Chemistry." Wiley-Interscience. Available at: [Link] (General Reference).
- Synthesis of Meta-Alkyl Phenols: "Preparation of 3-alkylphenols via Grignard reaction." Journal of Organic Chemistry. (Mechanistic standard).
Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.
Sources
Resolving isomeric co-elution in the chromatographic analysis of pentylphenols
The following technical guide is designed for analytical chemists and researchers facing the specific challenge of resolving isomeric co-elution in pentylphenols (amylphenols). It synthesizes advanced chromatographic theory with practical troubleshooting workflows.
Content Type: Technical Support Center / Troubleshooting Guide Target Analyte: Pentylphenol Isomers (n-, sec-, tert-, and positional variants) Primary Technique: GC-MS / GC-FID
The Challenge: Why Pentylphenols Co-elute
Pentylphenols (
Key Mechanism of Failure: Standard 5% phenyl-methylpolysiloxane columns separate primarily by boiling point. Isomeric pentylphenols often differ in boiling point by less than 1°C, requiring separation mechanisms based on molecular shape (entropy) or specific electronic interactions (enthalpy) .
Decision Matrix: The Resolution Workflow
Before altering your hardware, follow this logical decision tree to identify the most efficient resolution strategy.
Figure 1: Logical workflow for resolving isomeric co-elution in alkylphenols.
Module A: The "Hardware" Fix (Chromatographic Optimization)
If you observe a "shoulder" or a broad peak, your first step is to maximize the efficiency of your current system.
Q: My isomers are eluting together on a standard DB-5MS. What parameters should I tweak first?
A: You must maximize efficiency (N) and selectivity (
-
Slow the Ramp: Isomers require time to interact with the stationary phase. Reduce your temperature ramp rate to 1°C/min or 0.5°C/min through the elution window (typically 120°C–160°C for pentylphenols).
-
Carrier Gas Velocity: If using Helium, ensure you are operating at the Optimal Linear Velocity (approx. 20–24 cm/sec). Isomer separation often benefits from operating slightly below optimal velocity to maximize interaction time, though this broadens peaks.
-
Column Dimensions: A 30m column is often insufficient.
-
Recommendation: Switch to a 60m or 100m column . The resolution (
) increases with the square root of the length. A 100m column provides ~1.8x the resolution of a 30m column, which is often exactly what is needed to split a critical pair [1].
-
Q: Which stationary phase is best for pentylphenol isomers?
A:
-
Standard: 5% Phenyl (e.g., DB-5, Rtx-5). Good for general screening but poor for positional isomers.
-
High Polarity: Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax). These separate based on hydrogen bonding. Ortho-isomers (sterically hindered -OH) will elute significantly earlier than para-isomers on these columns due to reduced interaction with the phase.
-
Shape Selective: Cyclodextrin-based columns (e.g.,
-DEX) are the "nuclear option." They separate based on the physical shape of the branched alkyl chain inclusion into the cyclodextrin cavity [2].
Module B: The "Chemistry" Fix (Derivatization)
When physical separation fails, chemical modification can exaggerate the structural differences between isomers.
Q: Why should I derivatize? I prefer direct injection.
A: Direct injection of phenols leads to peak tailing (due to -OH adsorption on active sites) which obscures resolution. Furthermore, derivatization adds "steric bulk."
-
Mechanism: Adding a large Trimethylsilyl (TMS) group to the phenol oxygen amplifies the steric clash with ortho-pentyl groups. This changes the boiling point and entropy of the molecule, often shifting ortho-isomers away from para-isomers [3].
Comparative Guide to Derivatization Reagents
| Reagent | Derivative Type | Pros for Pentylphenols | Cons |
| BSTFA + 1% TMCS | Trimethylsilyl (TMS) ether | Standard Choice. Excellent stability. Increases volatility.[2] distinct MS fragmentation (M-15 ion). | Moisture sensitive. |
| Acetic Anhydride | Acetate ester | Good for distinguishing ortho isomers. The acetyl group is smaller than TMS, offering different selectivity. | Requires pyridine (foul odor). |
| PFPA (Pentafluoropropionic anhydride) | Perfluoroacyl ester | High Sensitivity. Introduces fluorine for ECD detection or negative CI-MS. | More expensive. Acidic byproducts can damage column. |
Protocol: Standard Silylation
-
Take 100 µL of sample extract (dry).
-
Add 50 µL BSTFA + 1% TMCS .
-
Incubate at 60°C for 30 mins .
-
Inject 1 µL (Split 10:1).
Module C: The "Data" Fix (MS Deconvolution)
If you cannot achieve baseline chromatographic separation, you must rely on Mass Spectrometry to mathematically resolve the peaks.
Q: The mass spectra of n-pentyl and tert-pentyl phenol look identical. How do I tell them apart?
A: They are not identical if you look at the fragmentation caused by the branching at the
The McLafferty Rearrangement & Benzylic Cleavage Rules:
-
Branching Effect: Electron ionization (EI) favors cleavage at the most substituted carbon.
-
tert-pentylphenol: The bond between the quaternary
-carbon and the ring is strong, but the loss of a methyl group is highly favored. Look for a dominant [M-15]+ peak. -
n-pentylphenol:[3] The alkyl chain will cleave differently. Look for the Tropylium ion (m/z 91) or characteristic alkyl losses like [M-29]+ (ethyl loss) or [M-43]+ (propyl loss) depending on the chain stability [4].
-
-
The Ortho-Effect: If the pentyl group is ortho to the hydroxyl (or TMS ether), you will see characteristic ions formed by hydrogen transfer from the chain to the oxygen. This is often absent in para isomers.
Deconvolution Strategy:
-
Step 1: Extract Ion Chromatograms (EIC) for the molecular ion (
) and the base peak. -
Step 2: Calculate the ratio of
(hydroxytropylium) to the molecular ion. This ratio is often isomer-dependent. -
Step 3: Use AMDIS (Automated Mass Spectral Deconvolution and Identification System) or similar software to "clean" the spectra of co-eluting background noise.
Troubleshooting FAQ
Q: I see a single symmetrical peak, but the quantitation is consistently too high (150-200%). A: You likely have perfect co-elution of the meta and para isomers.
-
Fix: Switch to a polar column (Wax). Meta and para isomers are notoriously difficult to separate on non-polar phases because their boiling points and dipole moments are nearly identical. The Wax phase exploits subtle acidity differences (pKa) between meta and para positions.
Q: My retention times are shifting day-to-day. A: Pentylphenols are "active" compounds.
-
Active Sites: The -OH group binds to active sites in the liner or the head of the column.
-
Fix: Trim 10-20cm from the front of the column (guard column recommended). Replace the liner with a deactivated, wool-packed liner. If the shift persists, derivatize the sample to mask the -OH group.
Q: Can I use HPLC instead? A: Yes, but it is generally less efficient for structural isomers than GC.
-
If you must use HPLC, use a C18 column with a high carbon load or a Phenyl-Hexyl column. The Phenyl-Hexyl phase provides
interactions with the phenol ring, offering alternative selectivity to standard C18.
References
-
Wheeler, T. F., et al. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC–MS. Journal of Chromatographic Science. Link (Establishes the necessity of high-resolution columns for alkylphenol isomer separation).
- Berezkin, V. G., et al. (2002). Capillary Gas Chromatography of Isomers of Alkylphenols. Journal of Analytical Chemistry.
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link (Validation of silylation protocols for phenols).
-
Mezcua, M., et al. (2004). Evidence of the presence of specific nonylphenol isomers in biological samples by GC-MS. Analytica Chimica Acta. Link (Detailed discussion on fragmentation mechanisms of branched alkylphenols).
Sources
Technical Support Center: Solubilization Strategies for 3-Pentylphenol
Ticket ID: 3PP-SOL-001 Subject: Overcoming Aqueous Solubility Limits of 3-Pentylphenol (CAS 20056-66-0) Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open[1]
Introduction: The Lipophilic Challenge
You are likely encountering precipitation or phase separation when introducing 3-pentylphenol (3-PP) into aqueous media.[1] This is a predictable physicochemical hurdle.[1]
3-Pentylphenol (also known as m-pentylphenol or 3-amylphenol) is a structural analog to olivetol and a precursor in cannabinoid synthesis.[1] Its structure consists of a polar phenol head group and a hydrophobic 5-carbon alkyl tail.[1]
-
The Conflict: The hydroxyl group (-OH) wants to interact with water, but the pentyl chain (
) drives the partition coefficient (LogP ~3.9) high enough to override this polarity, resulting in water solubility of <1 mg/mL (approx. 0.8 g/L).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
The Goal: To transition this molecule from a distinct oil phase into a stable, homogeneous aqueous system without compromising its chemical integrity (specifically oxidation).
This guide outlines three validated workflows to solubilize 3-PP, ranked from simplest (lab-scale) to most robust (formulation-scale).
Module 1: The "Alkaline Trap" (pH Adjustment)
Principle: 3-Pentylphenol is a weak acid with a pKa of approximately 10.[1]1. In neutral water (pH 7), it exists as a protonated, neutral molecule (insoluble). By raising the pH above its pKa, you deprotonate the hydroxyl group, forming the 3-pentylphenolate anion . This ionic species is highly water-soluble.[1]
Risk Factor: High pH accelerates phenolic oxidation (browning).[1]
Protocol 1: Alkaline Solubilization (Stock Preparation)
-
Preparation: Weigh 100 mg of 3-PP into a glass vial.
-
Solvent Choice: Do not add water yet.[1] Add 1.0 mL of 1M NaOH (or KOH).[1]
-
Dissolution: Vortex for 30 seconds. The solution should turn clear (formation of sodium 3-pentylphenolate).[1]
-
Dilution: Slowly add this stock to your aqueous buffer.
-
Critical Note: The final buffer pH must remain >10 to keep the molecule soluble. If the pH drops below 9.0 upon dilution, the 3-PP will protonate and crash out as a white cloud.
-
Data: pH-Dependent Solubility Profile
| pH Environment | Species Dominance | Solubility Status | Stability Risk |
| pH < 8.0 | Protonated (Neutral) | Insoluble (Oil droplets) | Low |
| pH 9.0 - 10.0 | Mixed Equilibrium | Unstable (Cloudy/Precipitating) | Moderate |
| pH > 11.0 | Deprotonated (Anion) | Soluble (Clear solution) | High (Rapid Oxidation) |
Module 2: The "Micellar Shield" (Cosolvents & Surfactants)
Principle: If your experiment cannot tolerate high pH (e.g., cell culture or enzymatic assays), you must use the "Like Dissolves Like" principle. We use a water-miscible organic solvent (Cosolvent) to disperse the 3-PP, followed by a surfactant to trap it in micelles, preventing reprecipitation when diluted into water.
Protocol 2: The DMSO/Tween 80 Method
Reagents:
-
Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (Absolute).
-
Surfactant: Tween 80 (Polysorbate 80).[1]
Step-by-Step Workflow:
-
Primary Solubilization: Dissolve 3-PP in pure DMSO to create a 100 mM Stock Solution .
-
Why: 3-PP is fully miscible in DMSO.[1]
-
-
Surfactant Addition: Add Tween 80 to the DMSO stock to achieve a 1:1 molar ratio (approx. 5% v/v surfactant in the stock). Vortex vigorously.
-
Step-Down Dilution (The "Crash" Prevention):
-
Do not pipette the DMSO stock directly into a large volume of static water.
-
Instead, pipette the stock into the vortex of rapidly stirring media.
-
Limit: Keep the final DMSO concentration < 0.1% (v/v) to avoid cellular toxicity.
-
Visualization: Solubilization Decision Logic
Figure 1: Decision matrix for selecting the appropriate solubilization technique based on experimental constraints.
Module 3: Molecular Encapsulation (Cyclodextrins)
Principle: This is the "Pharma-Grade" solution. Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[1][2] The pentyl tail of 3-PP fits inside the cavity (Host-Guest complex), hiding the hydrophobic portion from water while the CD's hydroxyls keep the complex soluble.
Recommended Agent: Hydroxypropyl-
Protocol 3: Kneading Method (Solid Complex Formation)
-
Molar Ratio: Calculate a 1:1 molar ratio of 3-PP to HP-
-CD. -
Slurry Formation: Place the HP-
-CD in a mortar. Add a minimal amount of 50% Ethanol/Water to create a thick paste.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Inclusion: Slowly add the liquid 3-PP to the paste while grinding vigorously with a pestle for 30-45 minutes.
-
Observation: The paste will stiffen as the oil is "dried" into the crystal lattice.
-
-
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Reconstitution: The resulting white powder will dissolve readily in water, carrying the 3-PP with it.
Troubleshooting & FAQs
Issue #1: "My solution turned brown/pink after a few hours."
-
Cause: Phenolic oxidation.[1] The electron-rich ring is susceptible to oxidation by dissolved oxygen, especially at high pH (Method 1).
-
Resolution:
-
Degas all buffers with Nitrogen or Argon before use.[1]
-
Add an antioxidant: Ascorbic acid (0.1%) or Sodium Metabisulfite (0.05%) to the aqueous phase before adding the 3-PP.
-
Issue #2: "White precipitate forms immediately upon adding my DMSO stock to media."
-
Cause: "Dilution Shock."[1] The local concentration of DMSO drops too fast, and the water "squeezes" the hydrophobic 3-PP out before it can disperse.
-
Resolution:
-
Warm the media to 37°C before addition.
-
Increase the surfactant (Tween 80) ratio in the stock.
-
Use the "Subsurface Injection" technique: Submerge the pipette tip into the stirring media and expel slowly, rather than dropping it on the surface tension layer.
-
Issue #3: "How do I quantify 3-PP in these complex mixtures?"
-
Technique: HPLC-UV.[1]
-
Settings: C18 Column.[1] Mobile Phase: Acetonitrile/Water (with 0.1% Phosphoric Acid) gradient.[1] Detection at 270-280 nm (characteristic phenol absorption).[1]
-
Note: The acid in the mobile phase ensures the phenol remains protonated for sharp peak shape.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88345, 3-Pentylphenol.[1] Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][5] Journal of Pharmaceutical Sciences.[1] (General reference for Cyclodextrin/Phenol complexation mechanics).
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[1] CRC Press.[1] (Source for alkylphenol solubility estimations).
-
Gul, W., et al. (2008). Cannabis Sativa: A source of cannabinoid precursors.[1] Journal of Natural Products.[1] (Context for 3-pentylphenol as a cannabinoid precursor and its lipophilic nature).
Sources
Minimizing byproduct formation during the alkylation of phenol
Technical Support Center: Advanced Phenol Alkylation Control
Status: Online Operator: Senior Application Scientist Ticket ID: PHEN-ALK-OPT-001 Subject: Minimizing Byproduct Formation & Maximizing Selectivity[1]
Executive Summary: The Selectivity Landscape
Welcome to the technical support hub. If you are seeing high byproduct loads, your reaction is likely drifting outside the "Selectivity Window." Phenol alkylation is a competition between Kinetic Control (fast, often reversible formation of ethers) and Thermodynamic Control (slower, stable formation of ring-alkylated products).[1]
Your primary enemies are:
-
Phenyl Ethers (O-alkylation): Formed at low temperatures.[1]
-
Poly-alkylates (2,4-di-, 2,4,6-tri-): Formed when local alkylating agent concentration is too high.[1]
-
Meta-isomers: Formed via isomerization at excessive temperatures.[1]
The Reaction Logic (Visualized)
Before troubleshooting, visualize the pathway. You must force the reaction from the kinetic product (Ether) to the thermodynamic product (Para/Ortho-Alkylphenol) without overshooting into poly-alkylation.[1]
Figure 1: Reaction network showing the critical transition from Kinetic (Red) to Thermodynamic (Green) products and the risk of Poly-alkylation (Black).[1]
Troubleshooting Modules (FAQ Format)
Module A: "I have high levels of Phenyl Ether (O-Alkylation)."
Diagnosis: Your system is stuck in Kinetic Control .[1] The activation energy for O-alkylation is lower than C-alkylation.[1] If you run too cool or quench too early, the ether remains.
-
The Fix:
-
Increase Temperature: Push the reaction above 140°C (depending on the catalyst). This provides the energy required for the Fries rearrangement of the ether back into the C-alkylated phenol [1].
-
Check Catalyst Acidity: O-alkylation is favored by weak acid sites.[1] Stronger Brønsted acid sites (e.g., H-Beta Zeolite, Amberlyst-15) favor the ring alkylation.[1]
-
Water Management: Water poisons strong acid sites, effectively converting them into weak sites that favor O-alkylation.[1] Dry your reagents.
-
Module B: "I cannot stop Poly-alkylation (Di/Tri-products)."
Diagnosis: Localized excess of alkylating agent. Once an alkyl group is added, the phenol ring becomes more electron-rich (activated), making it more reactive to a second attack than the original phenol.[1]
-
The Fix:
-
The Golden Ratio: Maintain a Phenol:Alkylating Agent molar ratio of at least 3:1 to 5:1 . You must statistically starve the mono-alkylated product of fresh alkylating agent [2].[1]
-
Injection Strategy: Do not dump the alkylating agent (e.g., olefin/alcohol) in all at once. Use a slow, dropwise addition to keep its instantaneous concentration low.
-
Module C: "I need Para-selectivity, but I'm getting Ortho."
Diagnosis: Lack of Steric/Shape Control. Thermodynamically, ortho is often favored due to proximity to the -OH group, unless restricted.[1]
-
The Fix:
-
Shape Selectivity: Switch to a medium-pore zeolite like H-ZSM-5 or H-Mordenite .[1][2] The pore channels are too narrow to easily form the bulky ortho isomer or allow the transition state for ortho attack [3].
-
Bulky Agents: If using a homogeneous catalyst, ortho is favored.[1] If you need para without a zeolite, ensure the alkyl group is bulky (e.g., tert-butyl), which sterically hinders the ortho position.[1]
-
Diagnostic Data Table
Use this table to interpret your GC/HPLC traces.
| Observation | Root Cause | Corrective Action |
| High Ether Content | Temp too low; Reaction time too short. | Increase T >140°C; Extend reaction time to allow rearrangement. |
| High Poly-alkylates | Phenol ratio too low; Agent added too fast.[1] | Increase Phenol:Agent to 5:1; Slow addition of agent. |
| High Meta-isomer | Temp too high (>200°C).[1] | Reduce T; Isomerization is occurring.[1][2] |
| Rapid Catalyst Death | Coking or Water Poisoning.[1] | Calcination (Zeolites); Pre-dry phenol (azeotropic distillation).[1] |
| Low Conversion | Pore blockage (Steric).[1] | Switch to larger pore zeolite (e.g., Zeolite Y or Beta) if reactant is bulky.[1] |
Master Protocol: Solid Acid Catalyzed Alkylation
Objective: Selective mono-alkylation of phenol with an olefin (e.g., cyclohexene or octene) using a solid acid catalyst (Green Chemistry Standard).
Reagents:
-
Phenol (99%, dry)
-
Catalyst: H-Beta Zeolite (calcined at 500°C for 4h prior to use) or Amberlyst-15 (dry).[1]
Workflow:
-
Catalyst Activation (CRITICAL):
-
Charge Reactor:
-
Thermal Equilibration:
-
Heat the phenol/catalyst mixture to 150°C (melt phase). Stir at 500 RPM.
-
Why: Ensures catalyst pores are wetted by phenol first.[1]
-
-
Controlled Addition:
-
Add Olefin (10 mmol) dropwise over 30 minutes.
-
Ratio: This establishes a 5:1 Phenol:Olefin ratio .[1]
-
-
Reaction & Aging:
-
Maintain 150°C for 2-4 hours.
-
Monitor: Pull aliquots every 30 mins. Look for the disappearance of the Ether peak. If Ether persists, increase Temp by 10°C.[1]
-
-
Workup:
Advanced Troubleshooting Logic (Flowchart)
Figure 2: Decision tree for correcting selectivity issues based on product analysis.
References
-
Ma, X., et al. (2006). "Alkylation of Phenol: A Mechanistic View." The Journal of Physical Chemistry A, 110(6), 2248–2255.
- Yadav, G. D., & Kumar, P. (2005). "Alkylation of Phenol with Cyclohexene over Solid Acids." Applied Catalysis A: General.
-
Perego, C., & Ingallina, P. (2002). "Recent advances in the industrial alkylation of aromatics: new catalysts and new processes." Catalysis Today, 73(1-2), 3-22.[1]
- Chandra, K. G., & Sharma, M. M. (1993). "Alkylation of Phenol with Olefins in the Presence of Cation Exchange Resins." Catalysis Letters.
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds
Status: Active Department: Chromatography Applications Support Last Updated: 2026-01-28
Executive Summary
Phenolic compounds (flavonoids, phenolic acids, tannins) present a unique "double threat" in HPLC analysis. They contain acidic moieties (carboxyls, pKa ~3–5) that require pH suppression, and electron-rich hydroxyl groups capable of strong hydrogen bonding and metal chelation. Peak tailing in this class is rarely random; it is almost always a symptom of secondary interactions —either with the silica surface (silanols) or the metallic hardware (frits/column walls).
This guide moves beyond generic advice to address the specific physicochemical behaviors of phenolics.
Part 1: The Diagnostic Framework
Q: How do I objectively confirm "tailing" versus "broadening"?
A: Visual inspection is insufficient. You must quantify the asymmetry to determine the severity. Use the USP Tailing Factor (
| Metric | Formula | Thresholds for Phenolics |
| USP Tailing Factor ( | 1.0–1.2: Excellent1.2–1.5: Acceptable for complex extracts>1.5: Troubleshooting required | |
| Asymmetry Factor ( | 1.0–1.2: Ideal>1.2: Indicates secondary interactions |
- : Peak width at 5% height.
-
: Distance from peak front to retention time (
) at 5% height. - : Ratio of the back half width to the front half width at 10% height.
Part 2: Troubleshooting by Root Cause
Issue 1: The pH Mismatch (Ionization & Silanols)
Symptom: Tailing is observed across all peaks, but is worse for acidic phenolics (e.g., Gallic acid, Caffeic acid).
Mechanism: Phenolic acids have carboxyl groups (pKa 3–5). If Mobile Phase pH
Protocol: The "Rule of 2" Optimization
-
Identify pKa: Determine the lowest pKa of your target analytes (usually the carboxyl group).
-
Example: Gallic Acid pKa
4.4.
-
-
Adjust pH: Acidify mobile phase to pH < (pKa - 2) .
-
Target: pH 2.0 – 2.5 is the "Gold Standard" for phenolics.
-
-
Select Modifier:
-
For UV-Only: Use 0.1% Trifluoroacetic Acid (TFA) . It is a strong ion-pairing agent that masks silanols effectively.
-
For LC-MS: Use 0.1% Formic Acid .[1] It is weaker than TFA but avoids MS signal suppression. If tailing persists, add Ammonium Formate (5–10 mM) to increase ionic strength, which blocks secondary interactions.
-
Caption: Mechanism of pH-dependent silanol interactions. Low pH suppresses ionization, eliminating secondary retention.
Issue 2: Metal Chelation (The "Hidden" Trap)
Symptom: Tailing is specific to compounds with ortho-diphenol or ortho-hydroxy-carbonyl groups (e.g., Quercetin, Catechin, Rutin). Other peaks look fine. Mechanism: These structural motifs act as bidentate ligands, chelating trace iron (Fe) or stainless steel ions on the column frits or instrument tubing. This creates a "pseudo-stationary phase" that drags the peak.
Protocol: System Passivation & Chelation Suppression
-
Diagnosis: Inject a test standard of 2,3-dihydroxynaphthalene or Quercetin . If it tails while a non-chelating standard (e.g., Toluene) does not, you have metal contamination.
-
Immediate Fix (Mobile Phase): Add a sacrificial chelator.
-
Add 20 µM EDTA (disodium salt) to Mobile Phase A.
-
Note: EDTA is not soluble in high organic content; ensure it is only in the aqueous phase.
-
-
Hardware Fix (Long Term):
-
Replace stainless steel column frits with PEEK or Titanium frits.
-
Use "Bio-inert" or PEEK-lined columns.
-
Passivate the LC system with 30% Phosphoric acid (consult instrument manual first).
-
Issue 3: Column Stationary Phase Selection
Symptom: Tailing persists despite pH 2.0 and EDTA addition. Mechanism: Older "Type A" silica contains high metal impurities and acidic silanols. Even some modern C18 columns are not sufficiently "end-capped" (reacted to cover free silanols).
Recommendation Strategy:
-
Switch to "Type B" High-Purity Silica: Ensure metal content is < 10 ppm.
-
Use Polar-Embedded Phases: Columns with an embedded amide or carbamate group (e.g., C18-Amide) shield the silica surface from phenolics and provide an alternative interaction mechanism that improves shape for polar acids.
-
Increase Carbon Load: Higher carbon load (>15%) can sometimes mask the underlying silica more effectively.
Part 3: Summary & Decision Matrix
Troubleshooting Logic Tree
Caption: Step-by-step logic flow for isolating the root cause of peak tailing.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Ammonium Acetate instead of Formic Acid for phenolics? A: Generally, no. Ammonium acetate buffers usually operate at pH 4–6. At this pH, phenolic carboxylic acids (pKa ~4) will be partially ionized, leading to split peaks or severe tailing. Stick to Formic Acid, TFA, or Phosphoric Acid to keep pH < 3.
Q2: My peaks front (As < 0.9) instead of tail. Is this the same issue? A: No. Fronting is usually caused by mass overload (injecting too much concentration) or solubility mismatch (injecting sample dissolved in 100% methanol into a high-aqueous gradient).
-
Test: Dilute sample 1:10 and re-inject. If shape improves, it was overload.
Q3: Why does my Gallic Acid peak split into two? A: This is a classic "pH hovering near pKa" symptom. The two "peaks" represent the protonated and deprotonated forms equilibrating on the column. Lower the mobile phase pH by 0.5 units immediately.
References
-
McCalley, D. V. (2023). Understanding and managing peak shapes in hydrophilic interaction liquid chromatography and reversed-phase liquid chromatography. Chemical Communications. Link
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Application Notes. Link
-
Dolan, J. W. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Link
-
Phenomenex. (2025).[2][3][4][5] How to Reduce Peak Tailing in HPLC?. Phenomenex Technical Guide. Link
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek Technical Insights. Link
Sources
Best practices for the storage and handling of 3-pentylphenol to prevent degradation
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Storage and Handling of 3-Pentylphenol (CAS 20056-66-0)
Executive Summary
3-Pentylphenol (CAS: 20056-66-0), also known as m-pentylphenol, is a structural isomer often utilized as a precursor in the synthesis of cannabinoids (e.g., desoxycannabidiol) and bioactive resins.[1][2][3][4] Unlike its solid para-substituted counterparts (e.g., p-tert-pentylphenol), 3-pentylphenol typically exists as a viscous liquid or low-melting solid at room temperature.[3]
Its phenolic hydroxyl group renders it highly susceptible to oxidative degradation and photolysis .[3][5][6] Improper handling leads to the formation of quinones and polymeric aggregates, visible as a pink-to-brown discoloration, which compromises yield and reproducibility in sensitive catalytic couplings.[3][6][7]
This guide standardizes the lifecycle management of 3-pentylphenol to ensure >98% purity retention over extended storage periods.[3][5][6]
Part 1: Critical Physical Properties & Stability Profile
| Property | Value / Characteristic | Impact on Handling |
| Physical State (25°C) | Viscous Liquid / Low-melting Solid | May require gentle warming to dispense; do not overheat.[3][5][6] |
| Boiling Point | ~265°C (760 mmHg) | Low volatility, but vacuum distillation requires high vacuum (<1 Torr).[3][6][7] |
| Density | 0.964 g/mL | Slightly less dense than water; floats during aqueous workups.[3][5][6] |
| Oxidation Potential | High | Turns pink/red upon exposure to air (formation of quinones).[3][5][6] |
| Hygroscopicity | Moderate | Absorbs atmospheric moisture, altering stoichiometry.[3][5][6][7] |
| Light Sensitivity | Moderate (UV-sensitive) | Accelerates auto-oxidation; requires amber glass.[3][6] |
Part 2: Storage Protocol (The "Pre-Experiment" Phase)
Q: What are the absolute best conditions for long-term storage?
A: To prevent the "browning" effect caused by oxidative coupling, you must eliminate the three degradation vectors: Oxygen, Light, and Heat.[3][6][7]
-
Temperature: Store at -20°C for long-term (>1 month) or 2–8°C for active use.
-
Atmosphere: Strict Inert Gas Overlay (Argon preferred). Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" over the liquid surface in opened vials.[3][6][7]
-
Container: Tightly sealed Amber Glass vials with Teflon-lined caps. Avoid storing in plastics (LDPE/HDPE) for long periods as phenols can permeate or leach plasticizers.[3][6]
Q: My 3-pentylphenol arrived as a liquid but solidified in the fridge. Is it spoiled?
A: No. This is a common physical phenomenon.[3][5][6] 3-Pentylphenol has a melting point near or slightly below room temperature.[1][2][3][5][6][8][9] At 4°C, it often supercools or crystallizes.[3][5][6][7]
-
Action: Allow the sealed vial to equilibrate to room temperature (20–25°C) naturally. If it remains solid, gently warm the vial in a water bath (30°C) for 5–10 minutes. Do not use a heat gun, as localized hotspots can induce decomposition.[3][5][6][7]
Part 3: Handling & Troubleshooting (The "Active" Phase)
Q: The compound has turned a faint pink color. Can I still use it?
A: The pink color indicates the formation of trace quinones or coupled oxidation products (typically <1% impurity).[3][6]
-
For non-critical applications (e.g., rough synthesis): It is likely usable, but check purity via TLC or GC-MS first.[3][6][7]
-
For critical kinetics or GMP work: Purify immediately. The quinones can act as radical scavengers, inhibiting subsequent radical-mediated reactions.[3][5][6]
-
Purification Method: Perform a rapid filtration through a short pad of silica gel (eluting with 5-10% EtOAc/Hexanes) or vacuum distillation if the volume allows.[3][5][6]
Q: How do I dispense it accurately without introducing oxygen?
A: Since it is a viscous liquid, standard pipetting can be inaccurate due to retention volume.[3][5][6][7]
-
Viscosity Management: Warm to 25–30°C to lower viscosity.[3][5][6]
-
Positive Displacement: Use a positive displacement pipette or a glass syringe.[3][5][6]
-
Inert Technique:
Q: Can I store 3-pentylphenol in DMSO or Methanol stock solutions?
A:
-
Methanol/Ethanol: Avoid for long-term storage. Alcohols contain dissolved oxygen and can promote hydrogen-bonding networks that facilitate oxidation over time.[3][5][6]
-
DMSO: Acceptable for frozen storage (-20°C), but DMSO is hygroscopic.[3][5][6] If the DMSO absorbs water, the phenol activity may change.[3][5][6][7]
-
Best Practice: Store neat (undiluted) and make fresh stock solutions immediately prior to use.
Part 4: Visualizing the Workflow
Diagram 1: Storage & Handling Decision Tree
This logic flow ensures you apply the correct protocol based on the compound's state and your usage frequency.[3][6][7]
Figure 1: Decision matrix for the receipt, assessment, and storage of 3-pentylphenol.
Part 5: Safety & Disposal
-
Corrosivity: 3-Pentylphenol is corrosive to skin and mucous membranes.[3][5][6] It can cause severe burns that may not be immediately painful (anesthetic effect of phenols).[3][5][6]
-
Incompatibility: Do not store near strong oxidizers (peroxides, nitric acid) or strong bases.[3][6][7]
-
Disposal: Dispose of as hazardous organic waste.[3][5][6] Do not pour down the drain; phenols are toxic to aquatic life.[3][5][6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88345, 3-Pentylphenol. Retrieved from [Link]
-
LookChem. 3-Pentylphenol (CAS 20056-66-0) Physical Properties. Retrieved from [Link][3][6]
-
Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Phenol Derivatives. Retrieved from [Link]
Sources
- 1. p-tert-Pentylphenol [drugfuture.com]
- 2. Cas 20056-66-0,3-PENTYL-PHENOL | lookchem [lookchem.com]
- 3. m-Pentylphenol | C11H16O | CID 88345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scent.vn [scent.vn]
- 6. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. KR20080052826A - Novel Phenolic Glycosides Antioxidant Compounds and Methods for Preparing the Same - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 3-Pentadecylphenol CAS#: 501-24-6 [m.chemicalbook.com]
Addressing matrix effects in LC-MS/MS analysis of 3-pentylphenol in biological samples
Topic: Mitigation of Matrix Effects in Biological Matrices
Status: Operational Support Tier: Level 3 (Method Development & Validation) Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering sensitivity loss or quantification irregularity (non-linearity) in the LC-MS/MS analysis of 3-pentylphenol (3-PP) in plasma or urine.
The Root Cause: 3-Pentylphenol is a lipophilic alkylphenol. In biological matrices, it co-elutes with endogenous glycerophospholipids (GPLs) . In negative electrospray ionization (ESI-), which is typical for underivatized phenols, these phospholipids compete for charge, causing severe Ion Suppression . Furthermore, the ionization efficiency of 3-PP in ESI- is inherently low, exacerbating the impact of the matrix.
This guide provides a modular troubleshooting approach: Diagnose (Post-Column Infusion), Clean (Phospholipid Removal), and Enhance (Derivatization).
Module 1: Diagnostic Triage
"How do I confirm if my signal loss is due to matrix effects or instrument failure?"
Do not rely solely on extraction recovery calculations. You must visualize the "Ion Suppression Zone" using the Post-Column Infusion (PCI) method.
Protocol: Post-Column Infusion Assessment
This experiment maps where the matrix interferes with your analyte during the chromatographic run.[1][2][3][4]
-
Setup:
-
Syringe Pump: Infuse a neat standard of 3-pentylphenol (100 ng/mL) at 10 µL/min.
-
LC Flow: Connect the LC column effluent to the MS source via a T-junction, mixing it with the syringe flow.[2]
-
Injection: Inject a Blank Matrix Extract (processed plasma/urine without analyte) into the LC.
-
-
Monitor:
-
Watch the baseline of the specific MRM transition for 3-pentylphenol.
-
-
Interpretation:
-
Stable Baseline: No matrix effect.
-
Negative Dip: Ion Suppression (Matrix components "stealing" charge).
-
Positive Peak: Ion Enhancement.
-
Visualizing the Workflow:
Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.
Module 2: Sample Preparation Optimization
"I am using Protein Precipitation (PPT), but the matrix effect persists. Why?"
The Issue: Protein precipitation (using ACN or MeOH) removes proteins but leaves >95% of phospholipids in the supernatant. These lipids (phosphatidylcholines) are hydrophobic, like 3-pentylphenol, and co-elute on reverse-phase columns.
The Solution: You must switch to an extraction method that actively removes lipids.
Comparison of Extraction Strategies for 3-Pentylphenol
| Method | Phospholipid Removal | Recovery of 3-PP | Complexity | Recommendation |
| Protein Precipitation (PPT) | < 5% (Poor) | High | Low | NOT RECOMMENDED |
| Liquid-Liquid Extraction (LLE) | > 90% (Excellent) | High | Medium | GOLD STANDARD |
| Supported Liquid Extraction (SLE) | > 95% (Excellent) | High | Medium | High Throughput Option |
| Phospholipid Removal Plates | > 99% (Superior) | Medium-High | Low | Best for Routine Labs |
Recommended Protocol: Liquid-Liquid Extraction (LLE)
Because 3-pentylphenol is a phenol (pKa ~10), it remains unionized at neutral/acidic pH, making it highly extractable into non-polar solvents.
-
Aliquot: 200 µL Plasma.
-
Internal Standard: Add 20 µL of 3-pentylphenol-d13 (or similar alkylphenol IS).
-
Buffer: Add 200 µL Ammonium Formate (pH 3-4) to ensure the phenol is protonated (neutral).
-
Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Hexane/Ethyl Acetate (90:10) .
-
Agitate: Vortex 5 mins; Centrifuge 10 mins @ 4000g.
-
Transfer: Move supernatant to a clean glass tube.
-
Dry: Evaporate under Nitrogen @ 40°C.
-
Reconstitute: See Module 3 (Derivatization) before reconstituting.
Module 3: Chemical Enhancement (Derivatization)
"My LLOQ is too high in ESI Negative mode. How do I improve sensitivity?"
The Issue: Alkylphenols have poor ionization efficiency in ESI- mode. The Solution: Derivatization with Dansyl Chloride (DNSC) .
-
Mechanism: DNSC reacts with the phenolic hydroxyl group.
-
Benefit 1: Introduces a tertiary amine, allowing highly sensitive ESI+ detection.
-
Benefit 2: Increases hydrophobicity, shifting the retention time away from the early-eluting polar matrix suppression zone.
Protocol: Dansyl Chloride Derivatization
Perform this on the dried extract from Module 2.
-
Reagent Prep: Prepare 1 mg/mL Dansyl Chloride in Acetone.
-
Reaction: To the dried residue, add:
-
50 µL 0.1 M Sodium Bicarbonate buffer (pH 10.5).
-
50 µL Dansyl Chloride solution.
-
-
Incubation: Vortex and heat at 60°C for 15-20 minutes .
-
Quench: (Optional) Add 10 µL of amine solution to consume excess reagent, or simply inject.
-
Analysis: Analyze in ESI Positive mode. Monitor the specific transition (Parent + Dansyl mass).
Decision Logic for Sample Prep:
Figure 2: Decision tree for selecting the optimal sample preparation and ionization strategy.
Module 4: Quantification & Validation
"My calibration curve is non-linear in matrix, but linear in solvent."
This is the hallmark of uncorrected matrix effects.
-
Internal Standard (IS) Selection:
-
You must use a Stable Isotope Labeled (SIL) IS.
-
Recommended: 3-pentylphenol-d13 or 13C6-3-pentylphenol.
-
Why: The IS must co-elute exactly with the analyte to experience the same matrix suppression at the same time. An analog IS (e.g., 4-pentylphenol) may elute slightly differently and fail to correct the signal.
-
-
Phospholipid Monitoring:
-
In every batch, include a "Matrix Monitor" trace.
-
Monitor: Precursor m/z 184 (Phosphocholine head group) in ESI+ mode.
-
Goal: Ensure the phospholipid blob elutes after your analyte (or is washed off in the column re-equilibration step).
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates phospholipid removal strategies). Retrieved from [Link]
-
Zukowski, K., et al. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A. (Protocol for Dansyl Chloride derivatization of alkylphenols). Retrieved from [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. (The foundational paper for the Post-Column Infusion method). Retrieved from [Link]
Sources
Technical Support Center: Solid-Phase Extraction of 3-Pentylphenol from Soil
Topic: Refining SPE Methods for 3-Pentylphenol (3-PP) in Complex Soil Matrices
Mission Statement
This guide addresses the specific challenges of isolating 3-pentylphenol (CAS: 20056-66-0) from soil. Unlike simple water analysis, soil matrices introduce high levels of humic/fulvic acids and particulate matter that cause ion suppression and cartridge clogging. This document moves beyond standard "load-wash-elute" instructions to provide a causality-based troubleshooting framework.
Module 1: The "Soil" Problem (Pre-treatment & Extraction)[1][2][3][4]
The Core Challenge: 3-Pentylphenol is moderately hydrophobic (
Q: My recovery is consistently <40% before I even reach the SPE cartridge. What is happening?
A: You are likely facing Matrix Entrapment . Simple shaking or vortexing is insufficient for alkylphenols aged in soil. The analyte is physically trapped in the humic lattice.
Corrective Protocol: Ultrasonic Assisted Extraction (UAE) Do not use pure water or weak buffers. You must use a solvent that swells the soil structure.
-
Lyophilize the soil. Water acts as a barrier to organic solvents.
-
Solvent System: Use Methanol:Acetone (1:1 v/v) .
-
Why? Acetone disrupts the soil structure; Methanol solubilizes the phenol.
-
-
Energy Input: Sonication (40 kHz) for 15 minutes is mandatory to break hydrophobic interactions.
-
The "Humic Trap" (Crucial Step):
-
After extraction, you will have a dark extract full of humic acids.
-
Do NOT load this directly onto SPE.
-
Action: Centrifuge at >4000 x g. Decant supernatant. Dilute the supernatant with water to <10% organic content before SPE loading.
-
Module 2: SPE Method Optimization
The Core Challenge: Selecting the right sorbent. Traditional C18 silica-based sorbents often fail with soil extracts due to "dewetting" (drying out) or pore blockage by large humic molecules.
Q: Which sorbent should I use? C18 or Polymeric?
A: Switch to Polymeric HLB (Hydrophilic-Lipophilic Balance).
-
Why? HLB sorbents (divinylbenzene-N-vinylpyrrolidone copolymer) possess both hydrophilic and lipophilic retention mechanisms. They effectively retain the neutral 3-pentylphenol (via the phenyl ring) while remaining wettable even if the cartridge runs dry.
-
C18 Risk: If a C18 cartridge dries during the vacuum steps required for soil extracts, recovery drops to near zero.
Q: The cartridge clogs immediately upon loading. How do I fix this?
A: This is Humic Acid Precipitation .
-
Mechanism: Humic acids are soluble at high pH but precipitate at low pH. If you acidified your sample to preserve phenols, you likely crashed out the humics inside the frit.
-
The Fix:
-
Filtration: Pass the diluted soil extract through a 0.45 µm Glass Fiber Filter (GFF) before SPE. Note: Do not use Nylon filters; phenols can adsorb to Nylon.
-
Flow Rate: Reduce loading speed to 1-2 mL/min. High flow packs the humics into an impermeable layer.
-
Module 3: The "Golden Standard" Protocol
This protocol is designed to be self-validating. If Step 3 fails, do not proceed to Step 4.
Reagents & Materials
-
Sorbent: Polymeric HLB (60 mg / 3 mL).
-
Elution Solvent: Methanol (LC-MS grade).
-
Internal Standard: 3-Pentylphenol-d13 (or 4-n-nonylphenol-d4 if unavailable).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Pre-treatment | Extract 1g soil with 10 mL MeOH:Acetone (1:1). Sonication (15 min). Centrifuge. | Solubilizes analyte; breaks soil interactions. |
| 2. Dilution | Take 1 mL supernatant + 9 mL Ultrapure Water. Adjust pH to 4.0 - 5.0. | Lowers organic strength to allow retention. pH < pKa ensures 3-PP is neutral. |
| 3. Conditioning | 3 mL MeOH followed by 3 mL Water. | Activates sorbent ligands. |
| 4. Loading | Load diluted sample at 1 mL/min. | Critical: Monitor breakthrough. If liquid is dark brown coming out, humics are passing through (good). |
| 5. Wash (Crucial) | Wash 1: 3 mL 5% MeOH in Water.Wash 2: 3 mL Water (pH 4). | Wash 1 removes polar soil components. Wash 2 removes residual buffer salts. |
| 6. Drying | Vacuum for 10-15 mins. | Residual water interferes with GC analysis or LC solvent exchange. |
| 7. Elution | 2 x 1.5 mL Methanol. Soak for 1 min before drawing through. | The "Soak" step allows solvent to penetrate the porous polymer, maximizing release. |
Module 4: Visualization & Logic
Figure 1: Extraction & Cleanup Workflow
Caption: Optimized workflow for extracting 3-pentylphenol from soil, emphasizing the dilution step to prevent organic solvent breakthrough.
Figure 2: Troubleshooting Decision Tree
Caption: Logic tree for diagnosing common SPE failures. Blue diamonds represent decision points; colored boxes represent solutions.
Module 5: Analytical Integrity (FAQs)
Q: I see peaks in my blank samples. Is the SPE cartridge defective?
A: Unlikely. Alkylphenols are ubiquitous in laboratory environments (detergents, plasticizers).
-
The Culprit: Plastic pipette tips, Falcon tubes, or parafilm.
-
The Fix: Use glass syringes and silanized glass vials only. Bake all glassware at 400°C for 4 hours prior to use to destroy organic residues.
Q: Why is my LC-MS signal suppressed even after SPE?
A: "Ion Suppression" is caused by co-eluting matrix components (likely fulvic acids) that SPE missed.
-
The Fix: Implement a Matrix-Matched Calibration Curve .
-
Extract a "clean" soil sample (free of 3-PP) using the exact same method.
-
Spike 3-PP into this clean extract after elution but before injection.
-
Use this to build your calibration curve. This compensates for the ionization efficiency loss caused by the matrix.
-
References
-
United States Environmental Protection Agency (EPA). (2007).[1] Method 3550C: Ultrasonic Extraction. SW-846 Update IV. [Link]
-
United States Environmental Protection Agency (EPA). (2007).[1] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. [Link]
-
Jiménez-Díaz, I., et al. (2010).[2] New sample treatment for the determination of alkylphenols and alkylphenol ethoxylates in agricultural soils.[2] Chemosphere, 80(3), 248-255.[2] [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 88345, 3-Pentylphenol. [Link]
Sources
How to avoid carryover contamination when analyzing high-concentration phenol samples
Executive Summary & Core Challenge
Analyzing high-concentration phenol samples (e.g., >1 mg/mL) presents a unique challenge in HPLC and GC workflows due to the compound's physiochemical properties. Phenol is a weak acid (pKa ≈ 9.95) with significant hydrophobic character. In high concentrations, it exhibits a "sticky" behavior, adsorbing onto hydrophobic surfaces such as PTFE tubing, Vespel rotor seals, and stainless steel capillaries.
This guide moves beyond basic cleaning protocols to address the molecular mechanism of adsorption . By manipulating the ionization state of phenol and optimizing the hydrodynamic flow path, you can achieve <0.01% carryover even after high-load injections.
The Mechanism: Why Phenol "Sticks"
To eliminate carryover, you must understand the interaction between the analyte and your instrument.[1][2]
-
Hydrophobic Adsorption: In its neutral state (pH < 9), phenol is hydrophobic. It partitions into the polymeric materials of the autosampler (rotor seals, needle seats) and the stationary phase of the column.
-
The Vespel Trap: Standard rotor seals are often made of Vespel (polyimide). Phenol has a high affinity for polyimide and can diffuse into the surface matrix, leaching out slowly over subsequent runs.
-
Solubility Mismatch: Using a weak wash solvent (e.g., 100% water or low % organic) fails to desorb the hydrophobic phenol residues from the needle surface.
Visualization: The Contamination Cycle
The following diagram illustrates the critical failure points where phenol residues accumulate during an injection cycle.
Figure 1: Critical adsorption sites in the HPLC flow path. Note that the rotor seal and needle are the primary sources of cross-contamination.
The Chemistry: Wash Solvent Strategy
The most effective way to eliminate phenol carryover is to exploit its pKa. You cannot rely on organic strength alone; you must use pH switching.
The "Ionization Wash" Protocol
Phenol exists in equilibrium between its neutral form (hydrophobic) and its phenolate ion form (hydrophilic/ionic).
-
At pH 3 (Mobile Phase): Phenol is neutral and sticks to surfaces.
-
At pH 11 (Wash Solvent): Phenol is >90% ionized (Phenolate). Ionic species are highly water-soluble and repel hydrophobic surfaces like PEEK and Teflon.
Recommended Wash Configuration[2][3]
| Parameter | Standard Protocol (Ineffective) | High-Performance Protocol (Recommended) | Mechanism of Action |
| Weak Wash | 10:90 MeOH:Water | 90:10 Water:MeOH + 0.1% NH₄OH | High pH (approx 10.5) ionizes phenol, forcing desorption. |
| Strong Wash | 100% Acetonitrile | 40:40:20 ACN:MeOH:IPA | The "Universal Organic" mix. IPA (Isopropanol) dissolves stubborn hydrophobic films. |
| Seal Material | Vespel | PEEK or Tefzel | Phenol binds to Vespel. PEEK/Tefzel are more resistant to adsorption. |
Critical Warning: Ensure your column is compatible with the pH of your wash solvent if using a single-wash system. If using a dual-wash system (Weak/Strong), the high pH wash usually goes to waste, but trace amounts can enter the flow path.
Hardware & Method Optimization
Autosampler Maintenance
-
Needle Seat: If using a flow-through needle (e.g., Agilent 1290, Waters FTN), replace the needle seat capillary periodically. Phenol can permanently foul the seat material.
-
Rotor Seal: Switch to a PEEK or Tefzel rotor seal. Avoid Vespel (polyimide) for phenol analysis as it acts as a "sponge" for aromatic compounds.
The "Sawtooth" Gradient
Do not end your gradient immediately after the phenol peak elutes.
-
Elution: Phenol elutes.
-
Wash Step: Ramp to 95% Organic (B) and hold for 3-5 column volumes.
-
Sawtooth: Briefly cycle 95% B -> 50% B -> 95% B. This rapid change in surface tension helps dislodge molecules trapped in stagnant eddies of the column.
Troubleshooting Logic & FAQs
Use this decision tree to isolate the source of your carryover.
Figure 2: Systematic troubleshooting workflow for isolating carryover sources.
Frequently Asked Questions
Q: I am using a standard C18 column. Will the basic wash solvent damage it? A: If you are using a modern "Hybrid" particle column (e.g., Waters BEH, Agilent Poroshell HPH), they are stable up to pH 11-12. If you are using a traditional silica-based C18, limit the exposure. In a dual-wash autosampler, the wash solvent cleans the needle and is mostly diverted to waste, not the column. However, ensure the "Injection Valve" wash is minimized if your column is pH sensitive.
Q: Why does my carryover peak area decrease with each blank, but never hits zero? A: This is classic "Memory Effect" or "Bleed." It indicates the phenol has absorbed into a polymer (likely the Vespel rotor seal or plastic tubing) and is slowly diffusing out. Surface washing won't fix this.[3] You must replace the contaminated part with a more resistant material (PEEK/Steel).
Q: Can I just use 100% Methanol as a wash? A: It is often insufficient. While phenol is soluble in methanol, the surface tension of 100% organic can sometimes "lock" air bubbles or fail to wet specific hydrophilic spots on the needle. A mixture (e.g., 50:50 MeOH:Water) often wets surfaces better, but the pH modification (adding base) is the true game-changer for phenol.
References
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Application Note.
-
Waters Corporation. (2024). Troubleshooting Carryover and Ghost Peaks. Waters Knowledge Base.
-
Dolan, J. W. (2006). Autosampler Carryover. LCGC North America, 24(8).
-
Shimadzu Scientific Instruments. (2018).[2] Solving Carryover Problems in HPLC. Technical Report.
-
U.S. EPA. (1999). Method TO-8: Determination of Phenol and Methylphenols in Ambient Air. Center for Environmental Research Information.
Sources
Technical Support Center: High-Resolution Separation of 3-Pentylphenol Isomers
Executive Summary
Separating 3-pentylphenol from its structural isomers (e.g., 4-pentylphenol, 2-pentylphenol) or alkyl-chain isomers (e.g., 1-methylbutyl) on a standard C18 column is a classic chromatographic challenge. Because these isomers possess nearly identical hydrophobicity (
Success on a C18 phase requires exploiting Shape Selectivity and Thermodynamic Tuning . This guide moves beyond standard method development to focus on the steric exclusion mechanisms and secondary interactions required to resolve these critical pairs.
Troubleshooting Guide & FAQs
Q1: I am using a standard Acetonitrile/Water gradient, but the isomers are co-eluting as a single broad peak. Why isn't the C18 column working?
A: The co-elution is likely due to the lack of Shape Selectivity in your current conditions. Standard C18 separation relies on hydrophobicity.[1][2] Since your isomers have the same carbon content, their hydrophobic interaction with the column is identical. You must switch the mechanism to discriminate based on molecular shape (steric hindrance).
Corrective Action:
-
Switch to Methanol (MeOH): Replace Acetonitrile (ACN) with Methanol. ACN is an aprotic solvent that forms a "layer" over the C18 chains, often masking steric differences. Methanol is protic and facilitates a more rigid hydrogen-bonding network, forcing the analytes to interact more deeply with the ordered C18 ligands.
-
Lower the Temperature: Reduce column temperature to 15°C - 20°C . At high temperatures (>30°C), C18 alkyl chains are fluid and disordered ("spaghetti-like"), allowing all isomers to penetrate equally. At lower temperatures, the C18 chains become more rigid and ordered ("frozen cornfield"), preventing bulky branched isomers from penetrating as deeply as linear isomers [1].
Q2: My peaks are tailing significantly ( ). Is this a column failure?
A: It is likely a Silanol Interaction issue, not column failure.
Phenols are weak acids (
Corrective Action:
-
Acidify the Mobile Phase: Ensure your mobile phase pH is below 3.0 . Use 0.1% Formic Acid or 20mM Ammonium Formate (pH 3.0). This keeps the phenol fully protonated (neutral), reducing secondary interactions with the silica base.
-
Check Column Type: Ensure you are using a High-Purity, End-Capped C18 . Older "Type-A" silica columns have high metal content and acidic silanols that chelate phenols.
Q3: I have optimized Temperature and Solvent, but I still only see a "shoulder" ( ). What is the "Nuclear Option" for C18?
A: The most effective advanced technique for alkylphenol isomers on C18 is the addition of Cyclodextrins (CDs) to the mobile phase. Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity. They act as a "mobile phase modifier" that forms transient inclusion complexes with the pentyl chain. Linear pentyl chains fit easily into the cavity, while branched isomers do not. This creates a secondary separation mechanism based purely on steric fit [2].
Protocol: Add 5–10 mM
-
Note: Cyclodextrins are not soluble in high % organic. Keep the organic modifier (MeOH) below 50% if possible, or use a gradient that starts with high aqueous content.
Experimental Protocols
Protocol A: Optimized C18 Conditions for Shape Selectivity
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Stationary Phase | Monomeric C18 (Low Carbon Load) | Polymeric C18 (High Carbon Load >18%) | Polymeric bonding creates a rigid "slot" for shape discrimination. |
| Organic Modifier | Acetonitrile | Methanol | Promotes H-bonding and enhances shape selectivity of the C18 phase. |
| Temperature | 30°C - 40°C | 10°C - 20°C | Increases ligand rigidity; discriminates between linear and branched chains. |
| Flow Rate | 1.0 mL/min | 0.6 - 0.8 mL/min | Lower flow rates minimize frictional heating, maintaining the low-temp equilibrium. |
Protocol B: Cyclodextrin Mobile Phase Preparation
Use this if Protocol A fails to achieve baseline resolution.
-
Stock Solution: Dissolve
-Cyclodextrin (approx 11.35 g for 10 mM) in 1 L of 20 mM Ammonium Acetate buffer (pH adjusted to 4.5 with Acetic Acid). -
Filtration: Filter through a 0.22 µm nylon filter (critical, as CDs can precipitate).
-
Gradient Setup:
-
Line A: 10 mM
-CD in Buffer. -
Line B: Pure Methanol.
-
-
Execution: Run a shallow gradient (e.g., 30% B to 50% B over 20 minutes).
-
Warning: Do not exceed 70% Methanol, as Cyclodextrin may precipitate inside the column.
-
Visualizing the Separation Logic
Figure 1: Method Development Decision Tree
This flowchart guides the user through the logical steps of optimizing the separation, prioritizing physical parameters before chemical additives.
Caption: Decision matrix for resolving alkylphenol isomers. Blue nodes indicate decision points; Yellow nodes indicate optimization actions; Red nodes indicate advanced interventions.
Figure 2: The "Slot Model" Mechanism
This diagram illustrates why low temperature and polymeric C18 improve resolution. It visualizes the "Lock and Key" fit of linear vs. branched isomers.
Caption: Mechanistic view of Shape Selectivity. Low temperatures create rigid "slots" in the C18 phase that retain linear isomers while excluding bulky branched isomers.
References
-
Snyder, L. R., & Dolan, J. W. (2010).[2] High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. (Discusses temperature effects on shape selectivity).
-
Badea, I. A., et al. (2025). "Determination of alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase." ResearchGate. (Demonstrates cyclodextrin and mixed-mode utility for alkylphenols).
-
Chromatography Today. (2014). "Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development." (Authoritative guide on PFP and Phenyl phases vs. C18).
-
Restek Corporation. (2021).[3] "The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers." (Relevant case study on pentyl-chain isomer separation using C18 vs PFP).
Sources
Technical Support Center: Optimization of Volatile Phenol Derivatization
Welcome to the Advanced Chromatography Support Hub. Current Topic: Derivatization of Volatile Phenols for GC-MS/ECD Analysis.
This guide addresses the specific challenges of analyzing volatile phenols (e.g., chlorophenols, nitrophenols, cresols). These compounds are notoriously difficult to analyze in their native state due to high polarity and acidity, which cause severe peak tailing and adsorption on active sites in the GC inlet and column.
Module 1: Silylation (The "Dry" Approach)
Primary Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Application: Metabolomics, high-sensitivity trace analysis in non-aqueous matrices.
Workflow Visualization
The following diagram outlines the critical path for successful silylation. Note the emphasis on moisture removal.
Figure 1: Critical workflow for silylation of phenols.[1] Red node indicates the most common failure point (moisture).
Troubleshooting Guide: Silylation
Q: I see the phenol peaks, but they are tailing significantly, and the area counts are non-reproducible. What is wrong? A: This is the classic signature of Hydrolysis . Silyl derivatives (Trimethylsilyl ethers) are extremely sensitive to moisture. If your sample, solvent, or carrier gas contains even trace water, the derivative hydrolyzes back to the original phenol inside the injector port.
-
Corrective Action:
-
Ensure your extract is dried over anhydrous Sodium Sulfate (
) before adding reagent. -
Use a "scavenger" approach: Add the reagent in large excess (at least 50:1 molar ratio). The excess BSTFA will react with residual moisture before it attacks your analyte.
-
Q: My reaction mixture turns cloudy or precipitates white crystals after heating. A: This is often due to the formation of Ammonium Salts or Silyl Urea byproducts that are insoluble in the chosen solvent.
-
Corrective Action:
-
Dilute the sample with dry hexane or ethyl acetate after the reaction is complete.
-
Centrifuge the sample to pellet the precipitate and inject the clear supernatant.
-
Pro-Tip: Avoid using Pyridine unless necessary for sterically hindered phenols, as it often exacerbates precipitation issues in specific solvents.
-
Q: Why do I see "Ghost Peaks" appearing in blank runs after a high-concentration sample? A: Silylating reagents are "sticky." Excess BSTFA can deposit on the septum and liner, continuing to derivatize "carryover" phenols from previous runs that were stuck on the column.
-
Corrective Action:
-
Implement a vigorous needle wash cycle (minimum 5 washes with Acetone).
-
Replace the inlet liner more frequently (deactivated wool liners are essential).
-
Module 2: In-Situ Acetylation (The "Wet" Approach)
Primary Reagent: Acetic Anhydride (
Workflow Visualization
This method utilizes a biphasic system to derivatize phenols directly in the water phase, extracting the ester derivative into an organic solvent.
Figure 2: In-Situ Acetylation workflow. The pH adjustment step is the critical control point.
Troubleshooting Guide: Acetylation
Q: My recovery rates are extremely low (<20%). I added plenty of Acetic Anhydride. A: The issue is likely pH Control .
-
Mechanism: Phenols must be in their phenolate ion form (
) to react with the anhydride. This requires a basic pH (pKa of phenols is ~10). However, if the pH is too high (>12), the Acetic Anhydride hydrolyzes into Acetic Acid faster than it reacts with the phenol. -
Corrective Action:
-
Use a Potassium Carbonate (
) buffer to maintain pH between 9 and 11. -
Do not use Sodium Hydroxide (NaOH) as it creates local "hotspots" of high alkalinity that destroy the reagent.
-
Q: I have a massive solvent peak and baseline noise that masks early eluting phenols. A: This is caused by Acid Carryover . Acetic acid is a byproduct of the reaction and can be extracted into the organic phase if not neutralized.
-
Corrective Action:
-
After the reaction and extraction into hexane, wash the hexane layer once with a weak bicarbonate solution.
-
Ensure the GC inlet temperature is high enough (>250°C) to flash volatilize any residual acid, but consider using a thicker film column (e.g., DB-5ms, 0.5µm) to separate the solvent front from volatile analytes like 2-chlorophenol.
-
Comparative Summary of Methods
| Feature | Silylation (BSTFA) | Acetylation (Acetic Anhydride) |
| Moisture Tolerance | Low (Requires strict dehydration) | High (Can be done in water) |
| Reaction Time | 30-60 mins (Heat required) | 10-15 mins (Room Temp) |
| Derivative Stability | Moderate (Hydrolyzes over time) | High (Stable esters) |
| Main Artifacts | Silicones, column bleed | Acetic acid, solvent impurities |
| Best For | Metabolomics, Complex biological extracts | Environmental water, Urine analysis |
References
-
US EPA. (2007). Method 8041A: Phenols by Gas Chromatography.[2][3][4] SW-846 Update IV. Link
-
Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (GC).[5][6][7][8] Technical Bulletin. Link
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Link
-
Zhu, S., et al. (2020). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry.[9] ACS Food Science & Technology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. NEMI Method Summary - 8041A [nemi.gov]
- 4. settek.com [settek.com]
- 5. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. gcms.cz [gcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Biological Efficacy Guide: 3-Pentylphenol vs. 4-tert-Pentylphenol
Executive Summary
This technical guide provides a rigorous comparison between 3-pentylphenol (3-PP) and 4-tert-pentylphenol (4-t-PP) . While these compounds share a molecular formula (
-
4-tert-Pentylphenol is a high-production volume industrial chemical characterized by significant endocrine-disrupting activity (estrogen receptor agonism) due to its para-substitution and branched alkyl tail, which mimics the steroid backbone of 17
-estradiol. -
3-Pentylphenol (often m-pentylphenol) acts primarily as a pharmaceutical intermediate , specifically in the synthesis of cannabinoid analogs (e.g., desoxycannabidiol).[1] It exhibits a distinct pharmacological profile with reduced estrogenicity but potential neuroactive properties.
This guide analyzes their Structure-Activity Relationships (SAR), quantifies their biological efficacy, and details protocols for experimental validation.
Chemical & Physical Profile
The distinct biological behaviors of these isomers stem from the topology of the alkyl chain and its position on the phenol ring.[2][3]
| Feature | 3-Pentylphenol | 4-tert-Pentylphenol |
| CAS Registry | 20056-66-0 | 80-46-6 |
| IUPAC Name | 3-pentylphenol | 4-(2-methylbutan-2-yl)phenol |
| Substitution | Meta-substituted | Para-substituted |
| Alkyl Group | Linear/Branched (context-dependent) | Tertiary branched (1,1-dimethylpropyl) |
| LogP (Octanol/Water) | ~3.9 (Predicted) | 4.03 (Experimental) |
| Molecular Weight | 164.25 g/mol | 164.25 g/mol |
| Primary Application | Cannabinoid synthesis, anticonvulsant research | Resins, surfactants, germicides |
| Key Hazard | Irritant, potential neuroactive | Endocrine disruption, aquatic toxicity |
Biological Efficacy Analysis
Endocrine Disruption (Estrogen Receptor Agonism)
Dominant Compound: 4-tert-Pentylphenol[4][5][6]
The para-alkylphenol motif is a classic pharmacophore for xenoestrogens.
-
Mechanism: 4-t-PP binds to the hydrophobic pocket of the Estrogen Receptor (ER
and ER ). The tertiary branched group at the para position mimics the C/D ring system of estradiol, allowing the phenolic hydroxyl to form hydrogen bonds with Glu353 and Arg394 in the receptor binding pocket. -
Contrast: 3-PP, being meta-substituted, creates steric clashes within the ER ligand-binding domain (LBD). SAR studies consistently confirm that alkylphenols follow the potency order: para > meta > ortho. Consequently, 3-PP exhibits negligible to weak estrogenic activity compared to 4-t-PP.
Pharmaceutical & Cannabinoid Activity
Dominant Compound: 3-Pentylphenol[1]
3-PP serves as a critical scaffold in medicinal chemistry.
-
Mechanism: The meta-alkylphenol structure is homologous to the resorcinol core found in cannabinoids (e.g., CBD, THC). 3-PP derivatives interact with cannabinoid receptors (CB1/CB2) or modulate ion channels.
-
Data: Analogs derived from 3-PP (like desoxycannabidiol) have demonstrated anticonvulsant and anxiolytic efficacy in murine models, pathways where 4-t-PP is inactive or toxic.
Quantitative Data Summary
The following table synthesizes experimental data regarding potency and toxicity.
| Parameter | 3-Pentylphenol (3-PP) | 4-tert-Pentylphenol (4-t-PP) | Ref |
| Estrogen Receptor EC50 | > 100 | 0.76 | [1, 2] |
| Relative Potency (vs E2) | < 0.0001 | 0.0005 | [2] |
| Aquatic Toxicity (LC50 96h) | No Data (Predicted Moderate) | 1.0 - 5.0 mg/L (Fish) | [3] |
| Biodegradability | Moderate | Ready (73% in 28 days) | [3] |
Visualizations
Structure-Activity Relationship (SAR) Logic
This diagram illustrates why 4-t-PP activates the Estrogen Receptor while 3-PP targets cannabinoid pathways.
Caption: SAR divergence: Para-substitution drives ER agonism (Red), while Meta-substitution favors cannabinoid-like activity (Blue).
Estrogenicity Screening Workflow
The following pathway outlines the mechanism of the Yeast Estrogen Screen (YES), the gold standard for differentiating these isomers.
Caption: YES Assay Mechanism: 4-t-PP triggers the cascade leading to LacZ expression; 3-PP fails at Step 3.
Experimental Protocols
Protocol A: In Vitro Estrogenicity (Yeast Estrogen Screen - YES)
Purpose: To quantify and compare the estrogenic potency (EC50) of 4-t-PP and 3-PP.
Reagents:
-
Recombinant Yeast strain (e.g., S. cerevisiae w/ hER and LacZ reporter).
-
Substrate: Chlorophenol red-
-D-galactopyranoside (CPRG). -
Positive Control: 17
-Estradiol (E2).
Methodology:
-
Preparation: Dissolve 4-t-PP and 3-PP in ethanol to create 10 mM stock solutions. Serially dilute (1:10) to generate a range from
M to M. -
Seeding: In a 96-well plate, aliquot 10
L of each chemical dilution. Evaporate ethanol to dryness (to prevent solvent toxicity) or keep solvent concentration <1%. -
Inoculation: Add 200
L of seeded assay medium (containing yeast and CPRG) to each well. -
Incubation: Incubate plates at 32°C for 48–72 hours with shaking.
-
Quantification: Measure absorbance at 540 nm (color change from yellow to red indicates estrogenic activity) and 620 nm (turbidity for yeast growth/toxicity).
-
Analysis: Correct for turbidity. Plot Dose-Response curves. Calculate EC50.
-
Expected Result: 4-t-PP will show a sigmoidal dose-response curve. 3-PP will show a flat line or activity only at cytotoxic concentrations.
-
Protocol B: Comparative Cytotoxicity Assay (MTT)
Purpose: To determine if observed effects are due to specific receptor binding or general phenolic toxicity.
Methodology:
-
Cell Line: MCF-7 (Breast cancer) or HepG2 (Liver).
-
Dosing: Treat cells with 4-t-PP and 3-PP (1
M – 100 M) for 24 hours. -
Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Absorbance at 570 nm.
-
Interpretation: If cell viability drops significantly at concentrations where estrogenicity is claimed, the "activity" may be a false positive due to membrane disruption (common with alkylphenols).
-
Conclusion & Recommendations
For researchers in drug discovery , 3-pentylphenol represents a viable scaffold for developing non-hormonal neuroactive agents, capitalizing on its structural homology to cannabinoids while avoiding the off-target endocrine effects associated with para-substituted phenols.
Conversely, 4-tert-pentylphenol serves as a critical reference standard in environmental toxicology . Its use should be strictly limited to controlled industrial applications or as a positive control in endocrine disruption assays. It is not a suitable candidate for therapeutic development due to its confirmed estrogenic activity and aquatic toxicity.
References
-
European Chemicals Agency (ECHA). (2016).[5] Member State Committee Support Document for Identification of 4-tert-pentylphenol as a Substance of Very High Concern.Link
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity.[2][3][5][7][8] Journal of Biological Chemistry, 272(6), 3280–3288. Link
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation statement: 4-tert-butylphenol and 4-tert-pentylphenol.[9][4][5][10]Link
-
ChemicalBook. (2024). 3-Pentylphenol Product Information and Cannabinoid Synthesis.Link
-
PubChem. (2024). 4-tert-Pentylphenol Compound Summary.Link
Sources
- 1. 3-PENTYL-PHENOL | 20056-66-0 [chemicalbook.com]
- 2. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. P-TERT-PENTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Validating 3-Pentylphenol Quantification in Plasma: A Technical Comparison & Validation Guide
Topic: Validating an analytical method for 3-pentylphenol quantification in plasma Content Type: Publish Comparison Guide
Executive Summary & Strategic Method Selection
Quantifying 3-pentylphenol (3-PP) in plasma presents a distinct bioanalytical challenge. As a lipophilic alkylphenol (logP ~4.0, pKa ~10), it suffers from poor ionization efficiency in standard Electrospray Ionization (ESI) and is prone to significant matrix interference in complex biological fluids.
While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the workhorse for alkylphenols, modern pharmacokinetic (PK) and toxicology studies demand the high throughput and robustness of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, direct LC-MS/MS analysis of 3-PP is often insufficiently sensitive.
This guide proposes and validates a Chemical Derivatization LC-MS/MS workflow using Dansyl Chloride (DNS-Cl), comparing it against traditional GC-MS and HPLC-Fluorescence alternatives. This approach transforms the difficult-to-ionize phenol into a highly responsive derivative, lowering the Limit of Quantification (LOQ) by 10-100 fold.
Comparative Analysis of Methodologies
| Feature | Proposed: LC-MS/MS (Dansyl Derivatization) | Alternative A: GC-MS (Silylation) | Alternative B: HPLC-Fluorescence |
| Sensitivity (LOQ) | High (< 0.1 ng/mL) | Moderate (1–5 ng/mL) | Low (10–50 ng/mL) |
| Selectivity | Excellent (MRM transitions) | Good (SIM mode) | Poor (prone to co-elution) |
| Throughput | High (5–7 min run) | Low (20–30 min run) | High (10 min run) |
| Sample Prep | LLE + Derivatization (Wet chemistry) | LLE + Derivatization (Requires dry sample) | Protein Precipitation or LLE |
| Isomer Resolution | High (C18/Phenyl columns) | High (Capillary columns) | Moderate |
| Matrix Effect | Moderate (Requires monitoring) | Low | High (Background fluorescence) |
Deep Dive: The Proposed Protocol (LC-MS/MS with Dansylation)
The core logic of this protocol is causality : We deliberately introduce a dansyl moiety to the phenolic hydroxyl group. This introduces a tertiary amine that is easily protonated, ensuring high ionization efficiency in ESI(+) mode, solving the native molecule's poor response.
Reagents & Materials
-
Analyte: 3-Pentylphenol (Standard).
-
Internal Standard (IS): 3-Pentylphenol-d13 (preferred) or 4-n-nonylphenol (structural analog).
-
Derivatizing Agent: Dansyl Chloride (1 mg/mL in Acetone).
-
Buffer: Sodium Bicarbonate (100 mM, pH 10.5).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane/Ethyl Acetate (9:1).
Step-by-Step Workflow
Step 1: Sample Pre-treatment
-
Thaw plasma on ice. Aliquot 100 µL plasma into a 1.5 mL Eppendorf tube.
-
Add 10 µL Internal Standard (IS) working solution. Vortex 10s.
-
Scientific Rationale: Adding IS before extraction corrects for recovery losses and matrix effects.
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 500 µL MTBE. Vortex vigorously for 5 mins.
-
Centrifuge at 10,000 x g for 5 mins at 4°C.
-
Transfer the organic supernatant to a clean glass vial.
-
Evaporate to dryness under nitrogen stream at 40°C.
-
Scientific Rationale: MTBE maximizes recovery of lipophilic phenols while leaving behind polar plasma proteins and salts.
Step 3: Chemical Derivatization
-
Reconstitute residue in 50 µL Sodium Bicarbonate buffer (pH 10.5) and 50 µL Dansyl Chloride solution.
-
Incubate at 60°C for 10 minutes.
-
Scientific Rationale: The high pH ensures the phenol (pKa ~10) is deprotonated (phenolate ion), facilitating the nucleophilic attack on the sulfonyl chloride of the dansyl reagent.
Step 4: LC-MS/MS Analysis
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 40% B to 95% B over 4 mins.
-
Detection: ESI Positive mode. Monitor MRM transitions (Parent [M+H]+ -> Dansyl Fragment [171 m/z]).
Visualizing the Workflow
Figure 1: Optimized sample preparation workflow for 3-pentylphenol quantification.
Validation Framework (FDA/ICH M10 Compliance)
To ensure Trustworthiness , the method must be validated against the ICH M10 guidelines. Below is the mandatory validation logic.
Selectivity & Isomer Specificity
The Challenge: 3-pentylphenol has isomers (2-pentylphenol, 4-pentylphenol). Mass spectrometry cannot distinguish these solely by mass. The Fix: Chromatographic resolution.
-
Protocol: Inject a mixture of 2-, 3-, and 4-pentylphenol.
-
Acceptance Criteria: Baseline separation (Resolution Rs > 1.5) between 3-PP and its isomers.
-
Self-Validating Check: If peaks co-elute, switch to a Phenyl-Hexyl column which offers better pi-pi selectivity for positional isomers.
Linearity & Sensitivity
-
Calibration Range: 0.1 ng/mL (LLOQ) to 100 ng/mL.
-
Weighting: 1/x² linear regression.
-
Acceptance: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).
Matrix Effect (ME) & Recovery (RE)
This is the most critical step for plasma analysis.
-
Experiment: Prepare three sets of samples:
-
(A) Neat standard solution.
-
(B) Post-extraction spiked plasma (extract blank plasma, then spike analyte).
-
(C) Pre-extraction spiked plasma.[2]
-
-
Calculations:
-
Matrix Effect (%) = (B / A) × 100. (Values < 85% or > 115% indicate ion suppression/enhancement).
-
Recovery (%) = (C / B) × 100. (Should be consistent, ideally > 70%).
-
Stability
-
Freeze-Thaw: 3 cycles at -80°C to RT.
-
Benchtop: 4 hours at RT (to cover extraction time).
-
Processed Sample: 24 hours in autosampler (4°C).
-
Note: Dansyl derivatives are generally stable, but hydrolysis can occur if the final solution is too acidic. Keep final extract in 50:50 ACN:Water.
Decision Logic for Method Adoption
When should you choose this LC-MS/MS method over GC-MS? Use the decision tree below.
Figure 2: Decision matrix for selecting the optimal analytical technique.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
- Li, W., et al. (2011). Dansyl derivatization of metabolites for sensitive and quantitative LC-MS analysis. Journal of the American Society for Mass Spectrometry.
- Vandenberghe, I., et al. (2020). Optimization of LLE and SPE for alkylphenols in human plasma. Analytical Bioanalytical Chemistry. (General reference for alkylphenol extraction).
Sources
Comparative Guide: 3-Pentylphenol vs. Olivetol in Cannabinoid Synthesis
[1][2]
Executive Summary: The Divergence of Function
In the high-stakes landscape of cannabinoid drug development, the choice of phenolic precursor dictates not just the synthetic efficiency, but the fundamental pharmacological identity of the final product.
This guide contrasts Olivetol (5-pentylresorcinol) , the gold-standard precursor for classical phytocannabinoids (e.g.,
The Critical Distinction:
-
Olivetol possesses two hydroxyl groups.[1][2] One participates in pyran ring cyclization, while the other remains free, serving as a critical hydrogen-bond donor for CB1 receptor binding.[1][2]
-
3-Pentylphenol possesses only one hydroxyl group.[1][2] This single oxygen is consumed during pyran ring formation, resulting in a deoxy-cannabinoid lacking the phenolic hydroxyl.[2] This structural alteration drastically shifts selectivity toward the CB2 receptor and abolishes typical psychotropic potency.[2]
Chemical Foundation & Reactivity Profile[1][2]
Structural Homology
The structural difference appears subtle—a single oxygen atom—but the electronic consequences are profound.
| Feature | Olivetol (Standard) | 3-Pentylphenol (Analog) |
| IUPAC Name | 5-Pentylbenzene-1,3-diol | 3-Pentylphenol |
| Nucleophilicity | High (Activated by 2 | Moderate (Activated by 1 |
| Regioselectivity | Symmetric: C2 is hindered; C4/C6 are equivalent and highly activated for alkylation.[1][2] | Asymmetric: Competition between ortho (C2, C6) and para (C4) alkylation relative to the -OH. |
| Primary Product | Classical Cannabinoids (OH retained) | Deoxy-Cannabinoids (OH lost to ether) |
Mechanistic Divergence (Visualized)
The following diagram illustrates how the precursor choice dictates the reaction pathway and final scaffold.
Figure 1: Mechanistic divergence between Olivetol and 3-Pentylphenol pathways.[1][2] Note that 3-Pentylphenol leads to "Deoxy" analogs which lack the pharmacophore required for CB1 activation.[2]
Experimental Protocols
Protocol A: Synthesis of Classical -THC (Olivetol Route)
Objective: High-yield synthesis of standard phytocannabinoids. Mechanism: Friedel-Crafts alkylation followed by intramolecular cyclization.[1][2]
-
Reagents:
-
Procedure:
-
Step 1 (Alkylation): Dissolve Olivetol and PMD in DCM under
atmosphere. Add to scavenge water produced during condensation.[1][2] -
Step 2 (Catalysis): Cool to 0°C. Add
dropwise.[2] The mixture will darken (red/brown) indicating carbocation formation. -
Step 3 (Reaction): Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Step 4 (Quench): Quench with saturated aqueous
.[2] Wash organic layer with brine, dry over , and concentrate.[1] -
Step 5 (Purification): Flash chromatography (Hexane:EtOAc 95:5).
-
-
Expected Outcome:
Protocol B: Synthesis of 1-Deoxy- -THC (3-Pentylphenol Route)
Objective: Synthesis of CB2-selective ligands (e.g., JWH-352 analogs).[1][2] Challenge: The monohydric phenol is less reactive and prone to para-alkylation (which cannot cyclize).
-
Reagents:
-
Procedure:
-
Step 1 (Setup): Dissolve 3-Pentylphenol and PMD in Benzene/Toluene.[1][2]
-
Step 2 (Reaction): Reflux with a Dean-Stark trap to remove water (driving the equilibrium).
-
Step 3 (Cyclization): The initial alkylation product (a deoxy-CBG analog) is often isolated or cyclized in situ using a stronger Lewis acid (e.g.,
) if the initial reflux is insufficient. -
Step 4 (Purification): High-performance liquid chromatography (HPLC) is often required to separate the ortho-alkylated product (active precursor) from the para-alkylated byproduct (dead-end).[1]
-
-
Expected Outcome:
Comparative Performance Data
The following data aggregates findings from synthetic literature (e.g., Huffman et al.) and internal process optimization logs.
Synthetic Efficiency
| Metric | Olivetol Protocol | 3-Pentylphenol Protocol | Analysis |
| Reaction Time | 1–4 Hours (RT) | 4–12 Hours (Reflux) | Olivetol's resorcinol core is significantly more nucleophilic.[1][2] |
| Regioselectivity | High (>90% desired isomer) | Low (~60% desired ortho-isomer) | 3-Pentylphenol suffers from competing para-alkylation, reducing yield.[1][2] |
| Catalyst Load | Low (0.05 – 0.1 eq) | Moderate/High (0.2 – 0.5 eq) | Monohydric phenols require stronger activation. |
| Purification | Standard Flash Column | Difficult (Isomer separation) | "Dead-end" alkylation byproducts in the 3-pentylphenol route complicate workup.[1][2] |
Pharmacological Profile (SAR)
The structural change (Loss of Phenolic OH) dictates the biological activity.
| Compound Class | Receptor Affinity ( | Biological Effect |
| Olivetol-Derived ( | CB1: ~40 nMCB2: ~40 nM | Psychoactive. Balanced agonist.[1][2] The C1-OH is a critical H-bond donor for the CB1 receptor pocket.[1][2] |
| 3-Pentylphenol-Derived (1-Deoxy- | CB1: >1000 nM (Inactive)CB2: ~20–50 nM | Non-Psychoactive. Selective CB2 agonist.[1][2] Loss of C1-OH abolishes CB1 affinity but retains CB2 fit.[1][2] |
Conclusion & Recommendations
For Drug Discovery (Novel Analogs): Use 3-Pentylphenol if your target is CB2-selective immunomodulation without psychotropic side effects.[1][2] The resulting deoxy-cannabinoids (JWH-352 series) are excellent tools for probing the endocannabinoid system outside the CNS.
For API Manufacturing (THC/CBD): Olivetol is non-negotiable. 3-Pentylphenol cannot be used as a cost-saving substitute for THC synthesis because it yields a chemically distinct molecule (Deoxy-THC) with a completely different legal and pharmacological profile.[1][2]
Process Note: When handling 3-pentylphenol, expect lower yields and implement rigorous HPLC purification steps to remove para-alkylated byproducts that cannot cyclize.
References
-
Mechoulam, R., & Gaoni, Y. (1967).[1][2] "The Absolute Configuration of Delta-1-Tetrahydrocannabinol, the Major Active Constituent of Hashish."[2] Tetrahedron Letters.
-
Huffman, J. W., et al. (1999).[1][2] "3-(1',1'-Dimethylbutyl)-1-deoxy-delta8-THC and related compounds: synthesis of selective ligands for the CB2 receptor." Bioorganic & Medicinal Chemistry.
-
Razdan, R. K. (1973).[1][2] "Recent Advances in the Chemistry of Cannabinoids." Progress in Organic Chemistry.
-
Hurst, D. P., et al. (2010).[1][2] "A Structural Basis for the Efficacy of Cannabinoid Ligands."[2] Molecular Pharmacology. (Demonstrates the necessity of the phenolic hydroxyl for CB1 binding).
-
RTI International. (2005).[2] "Enantioselective synthesis of 1-methoxy- and 1-deoxy-2'-methyl-Delta(8)-tetrahydrocannabinols." Tetrahedron.
Comparative Analysis of Anticonvulsant Activity Among Alkylphenol Isomers
Executive Summary
The pharmacological landscape of alkylphenols extends beyond their traditional roles as anesthetics and antimicrobials. This guide provides a technical comparative analysis of Propofol (2,6-diisopropylphenol), Thymol (2-isopropyl-5-methylphenol), and Carvacrol (5-isopropyl-2-methylphenol).
While Propofol remains the clinical gold standard for rapid-onset GABAergic modulation, its potent sedative effects limit its utility as a pure anticonvulsant. Emerging data suggests that structural isomers like Carvacrol and Thymol offer a distinct therapeutic window—maintaining efficacy in psychomotor seizure models (6 Hz) while significantly improving the safety profile (Protective Index). This analysis dissects the Structure-Activity Relationship (SAR) governing this divergence.
Chemical Basis & Structure-Activity Relationship (SAR)
The anticonvulsant potency of alkylphenols is strictly governed by the steric and electronic environment around the phenolic hydroxyl group. The critical determinant is the ortho-substitution pattern, which dictates binding affinity at the GABAA receptor's transmembrane domains.
Structural Comparison Table
| Compound | IUPAC Name | Ortho Substituent | Para Substituent | Lipophilicity (LogP) | Primary Clinical Use |
| Propofol | 2,6-diisopropylphenol | Di-isopropyl | Hydrogen | ~3.79 | General Anesthetic |
| Thymol | 2-isopropyl-5-methylphenol | Isopropyl | Hydrogen | ~3.30 | Antimicrobial / Anesthetic |
| Carvacrol | 5-isopropyl-2-methylphenol | Methyl | Isopropyl | ~3.64 | Antimicrobial / Food Additive |
| MB003 | 4-(1-hydroxy-2,2,2-trifluoroethyl)-2,6-diisopropylphenol | Di-isopropyl | Trifluoroethyl | N/A | Experimental Anticonvulsant |
The "Ortho-Effect"
-
Propofol (Di-ortho-isopropyl): The bulky isopropyl groups at both 2- and 6- positions create a hydrophobic pocket that perfectly complements the β-subunit interface of the GABAA receptor. This results in maximal potency but also maximal sedation (ataxia).
-
Thymol (Ortho-isopropyl): Retains one ortho-isopropyl group.[1][2] This preserves significant GABAergic activity but with altered kinetics, resulting in a lower sedative ceiling than propofol.
-
Carvacrol (Ortho-methyl): The shift of the isopropyl group to the meta or para position (relative to OH) and replacement with a smaller methyl group at the ortho position reduces sedative potency while maintaining anticonvulsant efficacy in specific seizure models.
Mechanistic Comparison: GABAergic Modulation
The primary mechanism for all three isomers is the positive allosteric modulation of the GABAA receptor. However, the downstream physiological outcome (Sedation vs. Seizure Protection) varies.
Pathway Visualization
The following diagram illustrates the differential modulation pathways. Note how Propofol drives global inhibition (Anesthesia), whereas Carvacrol and Thymol favor targeted hyperpolarization sufficient for seizure control without profound sedation.
Caption: Differential GABAergic signaling pathways. Propofol induces prolonged channel opening leading to anesthesia, while Carvacrol/Thymol modulate chloride influx sufficient for seizure control with reduced sedative liability.
Experimental Validation: The 6 Hz Psychomotor Seizure Model
While the Maximal Electroshock (MES) test is standard for generalized tonic-clonic seizures, alkylphenols show superior efficacy in the 6 Hz Psychomotor Seizure Model . This model mimics therapy-resistant limbic seizures and is the "gold standard" for screening this class of compounds.
Protocol: 6 Hz Seizure Test (Mouse)
Objective: Determine the Median Effective Dose (ED50) for seizure protection.
-
Subject Selection: Male CF-1 mice (18–25 g).
-
Drug Administration:
-
Corneal Stimulation:
-
Apply anesthetic eye drops (0.5% tetracaine).
-
Place corneal electrodes.
-
Stimulus: 32 mA current, 6 Hz frequency, 0.2 ms pulse width, duration 3 seconds.
-
-
Observation Endpoint:
-
Observe for 30 seconds immediately post-stimulus.
-
Seizure Criteria: Forelimb clonus, twitching of vibrissae, or Straub tail.
-
Protection: Absence of the above behaviors constitutes "protection."[5]
-
-
Data Analysis: Calculate ED50 using Probit analysis (Litchfield-Wilcoxon method).
Workflow Diagram
Caption: Step-by-step workflow for the 6 Hz Psychomotor Seizure Screening Model.
Performance Data Comparison
The following data aggregates results from multiple comparative studies (Mishra et al., 2014; search results 1.2, 1.12).
Comparative Efficacy (6 Hz Model, 32 mA)
| Compound | ED50 (mg/kg) | TD50 (mg/kg)* | Protective Index (PI)** | Efficacy Profile |
| Propofol | 32.8 | ~40-50 | ~1.2 - 1.5 | High Potency, High Toxicity (Sedation) |
| Thymol | 35.8 | ~121 | 3.4 | Moderate Potency, Moderate Safety |
| Carvacrol | 35.8 | ~190 | 5.3 | Best Safety Profile |
| MB003 | 38.4 | >150 | >4.0 | Synthetic Optimization |
*TD50: Median Toxic Dose (usually measured by Rotarod ataxia). **PI: Protective Index = TD50 / ED50. Higher is better.
Key Insight: While Propofol has the lowest ED50 (most potent), its TD50 is dangerously close to its effective dose, resulting in a low Protective Index. Carvacrol , despite being an isomer of Thymol with identical molecular weight, exhibits a significantly higher TD50, yielding a PI of 5.3. This makes Carvacrol a superior candidate for non-sedative anticonvulsant therapy.
Efficacy in Other Models (MES & PTZ)
-
Propofol: Highly effective in PTZ (ED50 ~5.36 mg/kg in rats) and MES.
-
Thymol: Partial inhibitory activity in MES; effective in PTZ.
-
Carvacrol: Less effective in MES (generalized seizure model) but highly effective in 6 Hz (limbic/psychomotor model).
Conclusion & Recommendations
For drug development professionals targeting anticonvulsant therapies based on the alkylphenol scaffold:
-
Prioritize the 6 Hz Model: Alkylphenols show specific efficacy in psychomotor seizure models. Relying solely on MES testing may yield false negatives for this class (especially for Carvacrol).
-
Optimize for Ortho-Methyl: The Carvacrol scaffold (Ortho-methyl) offers a better safety margin than the Thymol scaffold (Ortho-isopropyl) or Propofol (Di-ortho-isopropyl). The reduction in steric bulk at the ortho position appears to decouple GABAergic seizure protection from profound sedation.
-
Synthetic Direction: Para-substituted analogs (like MB003) demonstrate that maintaining the 2,6-alkyl pattern while adding polar groups at the 4-position can further refine the activity profile, potentially creating "non-sedating anesthetics" suitable for epilepsy management.
References
-
Mishra, R. K., & Baker, M. T. (2014). Seizure prevention by the naturally occurring phenols, carvacrol and thymol in a partial seizure-psychomotor model. Bioorganic & Medicinal Chemistry Letters, 24(23), 5446-5449. Link
-
Borgeat, A. (1997). Propofol: pro- or anticonvulsant? European Journal of Anaesthesiology, 15, 17-20. Link
-
Menzikov, S. A., et al. (2024). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae.[6] Frontiers in Cellular Neuroscience. Link
-
Gupta, R., et al. (2021). Effects of intravenous administration of propofol and midazolam on pentylenetetrazole kindled seizures in rats. Toxinology & Drug Delivery. Link
-
Borghese, C. M., et al. (2010). The Anticonvulsant Effects of Propofol and a Propofol Analog, 2,6-Diisopropyl-4-(1-Hydroxy-2,2,2-Trifluoroethyl)Phenol, in a 6 Hz Partial Seizure Model. Anesthesia & Analgesia. Link
Sources
- 1. Frontiers | Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae [frontiersin.org]
- 2. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Orthogonal Purity Assessment of 3-Pentylphenol via HPLC-UV and GC-FID
Executive Summary
In the synthesis of cannabinoids and specialized resins, 3-pentylphenol (5-pentylresorcinol precursors or related alkylphenols) serves as a critical intermediate. Its purity directly impacts the efficacy and safety of downstream products.
A single chromatographic technique is insufficient for definitive purity assessment due to two opposing risks:
-
GC-FID offers superior resolution of structural isomers (e.g., 4-pentylphenol vs. 3-pentylphenol) but risks thermally inducing degradation or missing non-volatile oxidation byproducts.
-
HPLC-UV preserves thermally labile impurities and detects oxidized species (quinones) but often lacks the theoretical plates required to baseline-separate positional isomers.
This guide details a cross-validation workflow that leverages the orthogonality of these techniques to ensure a self-validating purity profile.
Part 1: The Scientific Challenge
The Isomer vs. Oxidation Paradox
The primary challenge in analyzing 3-pentylphenol is distinguishing it from its positional isomers (2- and 4-pentylphenol) and its oxidation products.
-
Structural Isomers: Chemically identical mass (
), making MS detection difficult without fragmentation analysis. They differ slightly in boiling point and polarity, favoring GC separation. -
Oxidative Degradation: Alkylphenols oxidize to quinones or dimerize. These species are often non-volatile (invisible to GC) or thermally unstable (degrade in GC inlet), necessitating HPLC .[1]
Part 2: GC-FID Methodology (The Resolution Engine)
Objective: Quantification of positional isomers and volatile organic impurities.
Chromatographic Rationale
We utilize a Polar (Polyethylene Glycol/Wax) stationary phase. Unlike non-polar (5% Phenyl) columns, Wax phases interact with the phenolic hydroxyl group via hydrogen bonding. This interaction is sterically sensitive, providing the necessary selectivity to separate the meta- (3-pentyl) isomer from the para- (4-pentyl) isomer.
Validated Protocol
| Parameter | Specification | Rationale |
| System | GC-FID with Split/Splitless Inlet | FID provides universal carbon response; critical for mass balance. |
| Column | DB-Wax UI or equivalent (30m x 0.25mm, 0.25µm) | "UI" (Ultra Inert) is required to prevent phenol peak tailing caused by active silanols. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution. |
| Inlet Temp | 250°C | Sufficient volatilization without pyrolysis. |
| Injection | 1.0 µL, Split 50:1 | Prevents column overload; sharpens peaks. |
| Oven Program | 80°C (1 min) → 10°C/min → 240°C (5 min) | Slow ramp in the middle range maximizes isomer resolution. |
| Detector | FID @ 260°C | Prevents condensation of high-boiling dimers. |
Self-Validation Step:
-
Tailing Factor Check: If the 3-pentylphenol peak tailing factor (
) > 1.2, the inlet liner requires replacement (deactivation loss). -
Resolution Check:
between 3-pentylphenol and 4-pentylphenol must be > 1.5.
Part 3: HPLC-UV Methodology (The Stability Check)
Objective: Detection of non-volatile impurities and confirmation of thermal stability.
Chromatographic Rationale
Phenols are weak acids (
Validated Protocol
| Parameter | Specification | Rationale |
| System | HPLC with Diode Array Detector (DAD) | DAD allows peak purity scanning (checking for co-elution).[2] |
| Column | C18 End-capped (150mm x 4.6mm, 3.5µm) | High surface area for retention; end-capping reduces silanol interactions. |
| Mobile Phase A | Water + 0.1% Phosphoric Acid ( | Suppresses ionization ( |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent strength for elution. |
| Gradient | 30% B (0 min) → 90% B (15 min) → Hold (5 min) | Gradient ensures elution of highly non-polar dimers. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 274 nm (Primary), 220 nm (Secondary) | 274 nm is specific to the phenolic ring; 220 nm detects non-aromatic impurities. |
Self-Validation Step:
-
Mass Balance: If HPLC purity is significantly lower than GC purity, it indicates the presence of non-volatile impurities (which GC missed).
Part 4: Cross-Validation Logic & Workflow
The true power of this guide lies in the Correlation Logic . You generally cannot trust a single purity value until both methods align or the discrepancy is chemically explained.
The Orthogonal Decision Matrix
The following diagram illustrates the decision process for assigning a final purity certificate.
Figure 1: Orthogonal validation workflow for alkylphenol purity assessment.
Comparative Data Analysis (Representative)
The table below demonstrates how to interpret conflicting data.
| Scenario | GC-FID Purity | HPLC-UV Purity | Interpretation | Action Required |
| Ideal | 99.2% | 99.1% | Methods validate each other. | Release Lot. |
| Oxidation | 99.5% | 96.0% | GC missed non-volatile oxidation products (quinones/dimers). | Trust HPLC for total purity. |
| Isomerism | 95.0% | 98.5% | HPLC failed to resolve 3-pentyl vs 4-pentyl isomers. | Trust GC for isomeric purity. |
Calculation of Relative Response Factors (RRF)
To move from "Area %" to true "Weight %" (w/w), you must establish RRFs, particularly for HPLC where UV extinction coefficients vary.
-
Prepare Standard: Mix equimolar amounts of 3-pentylphenol and a known impurity (e.g., phenol).
-
Calculate RRF:
-
Application: Use RRF in HPLC to correct Area% values. (Note: In GC-FID, RRF is typically ~1.0 for similar hydrocarbons, simplifying calculation).
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4][5][6] (2005).[3][4][5] Link
-
U.S. Environmental Protection Agency (EPA). Method 8041A: Phenols by Gas Chromatography. (2007).[7] Link
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2025).[5][8] Link
-
BenchChem. A Comparative Guide to HPLC and GC Analysis for Purity. (2025).[5][8] Link (Cited for comparative methodology logic).
-
ResearchGate. RP-HPLC method for the determination of phenol as a pollutant.[9] (2020). Link
Sources
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. fda.gov [fda.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. researchgate.net [researchgate.net]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Structural Elucidation of 3-Pentylphenol Derivatives: A Comparative Analytical Guide
Executive Summary & Comparative Framework
In the synthesis of resorcinolic lipids and cannabinoid precursors, 3-pentylphenol serves as a critical scaffold. However, downstream electrophilic aromatic substitutions (EAS)—such as Friedel-Crafts alkylations or Pechmann condensations—suffer from inherent regiochemical ambiguity. The directing effects of the hydroxyl (-OH) and pentyl (-C5H11) groups often yield a mixture of 2-, 4-, and 6-substituted isomers .
Standard quality control methods (GC-MS and 1D NMR) often fail to distinguish these isomers due to isobaric mass fragments and overlapping aromatic signals. This guide compares the Standard Routine Workflow against an Advanced Structural Elucidation Workflow , demonstrating why the latter is the mandatory standard for investigational new drug (IND) applications.
Comparison of Analytical Tiers
| Feature | Tier 1: Routine QC (GC-MS + 1H NMR) | Tier 2: Structural Elucidation (LC-MS/MS + 2D NMR) |
| Primary Utility | Purity assessment, batch consistency. | Absolute structural confirmation, impurity profiling. |
| Isomer Resolution | Low . Relies on retention time (RT) differences; spectra are often identical. | High . Resolves connectivity (HMBC) and spatial proximity (NOESY). |
| Sample State | Vapor phase (thermal degradation risk). | Liquid phase (preserves labile species). |
| Key Data Point | Molecular Ion ( | Proton-Carbon correlations ( |
| Throughput | High (20-30 min/sample). | Low (1-4 hours/sample). |
Mass Spectrometry: Beyond Molecular Weight
While GC-MS (EI) is the industry workhorse, it aggressively fragments alkylphenols, often obliterating the molecular ion. For 3-pentylphenol derivatives, LC-MS/MS (ESI) provides the necessary "soft" ionization to observe the protonated (
Comparative Data: Fragmentation Logic
| Compound Class | GC-MS (EI, 70eV) Characteristic Peaks | LC-MS/MS (ESI-) Characteristic Transitions |
| 3-Pentylphenol | ||
| Alkylated Product |
Protocol 1: High-Resolution LC-MS/MS Workflow
Objective: Confirm molecular formula and analyze fragmentation without thermal degradation.
-
Sample Prep: Dilute reaction mixture to 1 µg/mL in MeOH:Water (50:50) + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Negative Mode (Phenols ionize best here).
-
MS/MS: Set Collision Energy (CE) ramp 20-40 eV.
Why this works: ESI- preserves the aromatic ring integrity. If you observe a peak at
Figure 1: Mass Spectrometry Decision Workflow for Phenolic Derivatives.
NMR Spectroscopy: The Regiochemistry Solver
This is the core of the validation. When 3-pentylphenol is substituted, the symmetry of the aromatic ring changes. 1D
The Solution: Use DMSO-
-
Why? Chloroform (
) allows rapid proton exchange, broadening the phenolic -OH signal. DMSO- forms hydrogen bonds, "freezing" the -OH proton. This allows you to see coupling between the hydroxyl proton and the ortho-ring protons, or NOE correlations from the hydroxyl to neighbors.
Comparative Data: NMR Signals (Simulated for Alkylation)
| Signal | 3-Pentylphenol (Start) | 4-Substituted (Para to OH) | 6-Substituted (Ortho to OH) |
| Aromatic Protons | 4 signals (m, s, d, d) | 3 signals (1,2,4-pattern) | 3 signals (1,2,4-pattern) |
| Symmetry | Asymmetric | Asymmetric | Asymmetric |
| Key NOE | Pentyl | Pentyl | Pentyl |
Protocol 2: The "Self-Validating" NMR Workflow
Objective: Unambiguously assign the position of the new substituent.
-
Preparation: Dissolve 10-20 mg of isolated product in 0.6 mL DMSO-
. -
Experiment 1: 1H NMR (16 scans)
-
Check for the integral of aromatic protons. (Should reduce from 4 to 3).
-
Identify the diagnostic "singlet" (isolated proton between substituents).
-
-
Experiment 2: HSQC (Multiplicity-Edited)
-
Distinguish
(red) from (blue). This confirms the carbon backbone.
-
-
Experiment 3: HMBC (Long-range coupling)
-
The Critical Step: Look for correlations from the Phenolic OH (usually ~9.0 ppm in DMSO) to the ring carbons.
-
Logic: If the OH correlates to a carbon bearing the new alkyl group (
), the substitution is Ortho (2 or 6) . If it correlates only to unsubstituted carbons, it is likely Para (4) .
-
-
Experiment 4: NOESY (1D Selective or 2D)
-
Irradiate the benzylic
of the pentyl chain. -
Observation: If you see NOE enhancement of the new substituent, they are neighbors (Ortho relationship).
-
Figure 2: NMR Logic Flow for Regioisomer Determination.
Synthesis & Application Context
In a typical scenario, such as the synthesis of
-
Why it matters: The biological activity of cannabinoids is strictly dependent on the orientation of the pentyl chain relative to the phenolic hydroxyl and the terpene ring. An incorrect isomer (e.g., "abnormal-CBD" type connectivity) renders the drug inactive or alters its receptor binding profile (CB1 vs CB2).
Validating the Protocol: If your HMBC spectrum shows a correlation between the benzylic protons of the pentyl chain and the quaternary carbon attached to the terpene moiety, you have formed the vicinal (ortho) isomer. If this correlation is absent, and the pentyl benzylic protons only see aromatic protons, you likely have the para isomer.
References
-
Sigma-Aldrich. NMR Chemical Shifts of Common Laboratory Solvents and Impurities. Merck KGaA. Link
-
National Institute of Standards and Technology (NIST). 3-Pentylphenol Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Link
-
Royal Society of Chemistry. ChemSpider: 3-Pentylphenol Structure and Properties.Link
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR.Link
Sources
Benchmarking 3-Pentylphenol: A Guide to Reproducible In Vitro Anti-Inflammatory Screening
Executive Summary: The Phenolic Challenge
3-Pentylphenol (3-PP), a structural analog of the cannabinoid precursor olivetol, represents a class of alkylphenols often screened for anti-inflammatory potential. While promising, phenolic compounds are notorious PAINS (Pan-Assay Interference Compounds). They can act as redox cyclers, sequester membranes, or interfere with colorimetric readouts, leading to false positives in high-throughput screens.
This guide moves beyond simple IC50 determination. It outlines a self-validating workflow to distinguish true anti-inflammatory efficacy from cytotoxic artifacts and assay interference, benchmarking 3-PP against the clinical gold standard, Dexamethasone.
Comparative Profile: The Candidate vs. The Gold Standard
To assess reproducibility, one must first establish the expected performance profile. 3-PP exhibits a distinct kinetic and mechanistic profile compared to corticosteroids.
| Feature | Candidate: 3-Pentylphenol (3-PP) | Gold Standard: Dexamethasone (Dex) |
| Primary Mechanism | Antioxidant/NF-κB Inhibition: Scavenges ROS upstream of signaling; potentially disrupts membrane-bound TLR4 dimerization due to lipophilicity. | Genomic Regulation: Binds GR (Glucocorticoid Receptor), translocates to nucleus, trans-represses NF-κB and AP-1. |
| Onset of Action | Rapid (Minutes): Direct chemical scavenging and membrane interaction. | Delayed (Hours): Requires protein synthesis modulation (genomic effect). |
| Assay Interference | High: Phenolic hydroxyl group can reduce tetrazolium salts (MTT) and interfere with Folin-Ciocalteu or redox-sensitive probes. | Low: Chemically stable in most colorimetric assay buffers. |
| Cytotoxicity Risk | Moderate-High: Alkylphenols can disrupt cell membranes at >50 µM, causing necrosis (false anti-inflammatory signal). | Low: generally non-toxic in short-term in vitro assays (24h). |
| Solubility | Lipophilic: Requires DMSO; prone to precipitation in aqueous media if >100 µM. | Amphiphilic: Soluble in DMSO/Ethanol; stable in media. |
Mechanistic Plausibility & Pathway Mapping
Understanding where the molecule acts is crucial for selecting the right readout timepoints. 3-PP likely acts upstream of cytokine transcription, unlike Dexamethasone which acts downstream at the gene promoter level.
Figure 1: Differential Signaling Blockade
This diagram illustrates the interference points of 3-PP (ROS scavenging/Membrane) versus Dexamethasone (Nuclear).
Caption: 3-PP acts primarily by scavenging ROS and stabilizing membranes, whereas Dexamethasone acts via nuclear trans-repression.[1][2][3][4][5][6][7][8][9]
The Validated Protocol: A Self-Correcting System
To ensure reproducibility with 3-PP, you cannot simply run a Greiss assay. You must run a multiplexed viability-activity workflow .
Core Requirements[10][11]
-
Cell Line: RAW 264.7 Macrophages (ATCC TIB-71).
-
Strict Constraint: Use passages 5–15 only. Phenotype drifts significantly after passage 20.
-
-
Media: DMEM + 10% HI-FBS (Heat Inactivated).
-
Note: Non-heat-inactivated complement can trigger background activation.
-
Phase 1: The "No-Cell" Interference Control (Mandatory for Phenols)
Before adding cells, verify if 3-PP reacts with your detection reagents.
-
Prepare 3-PP at high concentration (e.g., 100 µM) in media.
-
Add Griess Reagent (for NO) or MTT reagent.
-
Result: If color develops without cells, the compound is chemically interfering. 3-PP is a reducing agent and may reduce MTT salts non-enzymatically.
-
Correction: If MTT interference is found, switch to Resazurin (Alamar Blue) or ATP-based (CellTiter-Glo) assays for viability.
-
Phase 2: The Multiplexed Experimental Workflow
Figure 2: The Reproducibility Workflow
This flowchart details the critical steps to distinguish toxicity from efficacy.
Caption: Dual-readout workflow ensures inhibition is not misidentified cytotoxicity.
Step-by-Step Protocol
-
Seeding: Seed RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Replace media with fresh media containing serially diluted 3-PP (1, 10, 25, 50, 100 µM). Include:
-
Vehicle Control: 0.1% DMSO.
-
Positive Control: Dexamethasone (1 µM).
-
Incubation: 1 hour prior to LPS. (Critical for antioxidants like 3-PP to prime the system).
-
-
Stimulation: Add LPS (Lipopolysaccharide) to final conc. of 1 µg/mL.
-
Incubation: 18–24 hours at 37°C, 5% CO2.
-
Harvesting (The Split):
-
Transfer 100 µL supernatant to a new plate for Griess Assay (NO quantification).
-
Add 10 µL CCK-8 (WST-8) reagent to the original cells containing the remaining 100 µL media.[6]
-
Why CCK-8? Unlike MTT, it does not require solubilization and is less prone to reduction by residual phenolic compounds on the cell surface [1].
-
Data Presentation & Interpretation
To prove reproducibility, you must report the Selectivity Index (SI) .
Calculation Formulas
-
NO Inhibition (%):
-
Cell Viability (%):
-
Selectivity Index (SI):
-
CC50: Concentration causing 50% cytotoxicity.
-
IC50:[2] Concentration causing 50% inflammation inhibition.
-
Benchmarking Table (Template)
| Parameter | 3-Pentylphenol (Candidate) | Dexamethasone (Control) | Acceptance Criteria |
| IC50 (NO) | Expect 10–50 µM | Expect 0.1–1.0 µM | CV < 15% between runs |
| CC50 (Viability) | Monitor closely > 50 µM | > 100 µM | Must be > 2x IC50 |
| Selectivity Index | Low/Moderate (Target > 5) | High (> 100) | If SI < 2, activity is likely toxicity-driven |
| Z-Factor | Target > 0.5 | Target > 0.7 | Indicates robust assay window |
Critical Analysis: If 3-PP shows 80% inhibition of NO but also reduces cell viability by 60%, it is not an anti-inflammatory hit ; it is a cytotoxic agent killing the producers of NO. A reproducible anti-inflammatory effect must occur at concentrations where cell viability remains >90%.
References
-
Guidance on Assay Interference: Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. Link
-
RAW 264.7 Protocol: TIB-71 Product Sheet. American Type Culture Collection (ATCC). Link
-
Alkylphenol Mechanisms: Bechi, N., et al. (2010). Alkylphenols exposure alters steroidogenesis in placental cells. Placenta, 31(7), 612-620. Link
-
Assay Reproducibility: Iversen, P. W., et al. (2012). Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf. Link
-
Phenolic Interference: Singleton, V. L., et al. (1999). Analysis of total phenols and other oxidation substrates and antioxidants by means of folin-ciocalteu reagent. Methods in Enzymology, 299, 152-178. Link
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro–Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of paeonol analogues in the murine model of complete Freund's adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of Selected Phenolic Compounds against Planktonic and Biofilm Cells of Food-Contaminating Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vivo vs. In Vitro Bioactivity: The Structural Divergence of 3-Pentylphenol
Topic: In vivo versus in vitro bioactivity comparison of 3-pentylphenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Technical Guide on Structure-Activity Relationships (SAR) and Experimental Validation
Executive Summary & Chemical Profile
3-Pentylphenol (3-PP) (CAS: 20056-66-0) represents a classic case study in how minor structural isomerism—specifically meta- vs. para- substitution—dramatically alters bioactivity profiles. Unlike its para- isomer (4-pentylphenol), which is a well-documented endocrine disruptor, 3-PP exhibits a distinct pharmacological profile characterized by reduced estrogenicity and emergent CNS activity (anticonvulsant/anxiolytic properties).
This guide objectively compares the in vitro molecular targets of 3-PP against its in vivo systemic effects, providing researchers with the data needed to distinguish it from industrial alkylphenol pollutants.
| Feature | 3-Pentylphenol (Meta-isomer) | 4-Pentylphenol (Para-isomer) |
| Primary Application | Cannabinoid precursor (e.g., Desoxycannabidiol), CNS research | Industrial surfactants, Resins |
| Key Bioactivity | Anticonvulsant, Anxiolytic, weak Cytotoxicity | Estrogenic (Endocrine Disruptor) |
| Receptor Affinity | Low/Negligible for ER | High affinity for ER |
| Toxicity Profile | General phenolic irritation; Oxidative stress | Reproductive toxicity; Uterotrophic positive |
In Vitro Bioactivity: Mechanism & Assays[1]
Estrogenic Potential (The Negative Control)
In drug development, 3-PP is often used as a negative control or "low-activity" congener in estrogen receptor (ER) binding assays. The meta- placement of the pentyl chain creates steric hindrance that prevents the phenolic hydroxyl group from forming the critical hydrogen bond network required for high-affinity ER activation—a fit that the para- isomer achieves perfectly.
-
Assay Model: MCF-7 Breast Cancer Cell Proliferation (E-Screen) or Yeast Estrogen Screen (YES).
-
Observed Data:
-
4-PP: Acts as a full agonist; EC50
100–500 nM. -
3-PP: Shows weak to negligible agonist activity; EC50 > 10
M (orders of magnitude lower potency).
-
-
Scientific Insight: The lack of in vitro estrogenicity makes 3-PP a safer candidate for CNS drug scaffolds compared to 4-alkylphenols, which carry high risks of off-target endocrine disruption.
Cytotoxicity & Oxidative Stress
Like many phenols, 3-PP exhibits general cytotoxicity at high concentrations due to its lipophilicity and ability to generate reactive oxygen species (ROS).
-
Target Cells: Splenocytes, HepG2 (Liver), TM4 (Sertoli cells).
-
Mechanism: Disruption of mitochondrial membrane potential (
) and depletion of glutathione (GSH). -
Data Point: In murine splenocytes, 3-PP inhibits T-lymphocyte proliferation (CD3+, CD4+) in a dose-dependent manner (IC50
50-100 M), driven by oxidative damage rather than specific receptor-mediated toxicity.
Cannabinoid Precursor Activity
3-PP is the structural backbone for Olivetol analogs and Desoxycannabidiol . While 3-PP itself has low affinity for CB1/CB2 receptors compared to THC, it serves as a "pharmacophore fragment" that can modulate enzyme activity (e.g., FAAH inhibition) or bind allosterically.
In Vivo Bioactivity: Systemic Effects
Central Nervous System (CNS) Effects
The most significant divergence between in vitro predictions and in vivo reality for 3-PP is its CNS activity. While in vitro screens might flag it simply as "cytotoxic," in vivo models reveal therapeutic potential.
-
Model: Pentylenetetrazole (PTZ)-induced seizure model in rats.
-
Observation: 3-PP and its derivatives exhibit anticonvulsant and anxiolytic effects.
-
Pharmacokinetics (PK): The lipophilic pentyl chain allows rapid Blood-Brain Barrier (BBB) penetration, a property not captured in standard in vitro toxicity screens.
-
Mechanism: Likely modulation of GABA
receptors or indirect endocannabinoid system enhancement, distinct from the genomic ER activation seen with 4-PP.
Reproductive Toxicity (Uterotrophic Assay)
To validate the safety profile, 3-PP is tested in the Rodent Uterotrophic Assay (Gold Standard for Estrogenicity).
-
Protocol: Immature female rats dosed subcutaneously for 3 days.[1]
-
Outcome:
-
4-PP (Positive Control): Significant increase in uterine wet weight (water imbibition).
-
3-PP: No significant increase in uterine weight at biologically relevant doses (<100 mg/kg).
-
Comparative Analysis: The "Meta-Switch" Effect
The following diagram illustrates the mechanistic divergence between the two isomers.
Figure 1: Mechanistic divergence of pentylphenol isomers. The meta-substitution (3-PP) shifts activity from endocrine disruption to CNS modulation.
Detailed Experimental Protocol: In Vitro Cytotoxicity Screen
Use this protocol to establish baseline toxicity before proceeding to in vivo CNS models.
Objective
Determine the IC50 of 3-pentylphenol in HepG2 cells to define the "Safe Window" for therapeutic dosing.
Materials
-
Cell Line: HepG2 (human liver carcinoma).
-
Reagent: 3-Pentylphenol (purity >98%), MTT Reagent (5 mg/mL in PBS).
-
Vehicle: DMSO (Final concentration < 0.1%).
Methodology
-
Seeding: Plate HepG2 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO . -
Dosing: Prepare serial dilutions of 3-PP (1
M to 500 M) in serum-free media. Include a Vehicle Control (0.1% DMSO) and Positive Control (Triton X-100). -
Exposure: Aspirate old media and apply 100
L of dosing solutions. Incubate for 24 hours.-
Critical Step: Seal plates with Parafilm to prevent cross-contamination via volatilization, a common error with alkylphenols.
-
-
MTT Addition: Add 10
L MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form. -
Solubilization: Remove media carefully. Add 100
L DMSO to dissolve crystals. -
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Plot Dose-Response curve using non-linear regression (4-parameter logistic) to calculate IC50.
Self-Validation Check:
-
If IC50 < 10
M: The compound is highly cytotoxic; in vivo CNS studies may be confounded by systemic toxicity. -
If IC50 > 100
M: The compound has a good safety margin for in vivo testing.
References
-
ChemicalBook. (2025). 3-Pentylphenol Chemical Properties and Uses.
-
Kim, H. S., et al. (2002).[1] Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay.[1] Reproductive Toxicology.[2]
-
Barbaro, K., et al. (2025). Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids. Frontiers in Endocrinology.
-
Chao, M. W., et al. (2016).[2] In vitro effect of 4-pentylphenol and 3-methyl-4-nitrophenol on murine splenic lymphocyte populations. Taylor & Francis Online.
-
National Institutes of Health (NIH). (2022). 4-Pentylphenol Compound Summary. PubChem.
Sources
Benchmarking new 3-pentylphenol synthesis methods against the Dow process
This guide objectively benchmarks modern synthesis methods for 3-pentylphenol against the traditional industrial "Dow Process," providing experimental protocols, mechanistic insights, and comparative data for researchers in pharmaceutical development.
Executive Summary
3-Pentylphenol (3-PP), a critical intermediate in the synthesis of cannabinoids (e.g.,
Key Finding: While the Dow process remains cost-effective for bulk commodity grades, modern catalytic methods—specifically Oxidative Aromatization—offer superior regioselectivity (>99% meta-isomer) and significantly lower environmental impact (E-Factor), making them the preferred choice for pharmaceutical-grade applications.
The Benchmark: The Dow Process (Historical Baseline)
Mechanistic Overview
The "Dow Process" in this context refers to the classic industrial route adapted for alkylphenols: the high-pressure hydrolysis of 1-halo-3-pentylbenzenes or the isomerization of alkylated phenols. The reaction relies on Nucleophilic Aromatic Substitution (
-
Mechanism: Elimination-Addition (Benzyne) or Direct Displacement.
-
Key Reagents: 1-Chloro-3-pentylbenzene, NaOH (aq).
-
Conditions: High Temperature (300–350°C), High Pressure (3000+ psi).
Representative Protocol (Dow-Type Hydrolysis)
Based on Dow Chemical Patents (e.g., US4001340A) for meta-alkylphenols.[1]
-
Feedstock Preparation: A high-pressure nickel-alloy autoclave is charged with 1-chloro-3-pentylbenzene (1.0 equiv) and 15% aqueous NaOH (2.5 equiv).
-
Reaction: The vessel is sealed and heated to 320°C for 30–60 minutes. Pressure reaches ~3000 psi.
-
Quench: The mixture is cooled rapidly to <100°C.
-
Acidification: The resulting sodium 3-pentylphenoxide solution is acidified with HCl to pH 4.
-
Extraction: The crude oil is extracted with toluene and fractionally distilled.
Performance Data:
-
Yield: 85–90% (Crude).
-
Purity: 75–85% (Significant ortho/para contamination due to benzyne scrambling).
-
Drawbacks: Extreme energy cost, hazardous operating pressure, high corrosion, difficult isomer separation.
New Contender A: Pd-Catalyzed Suzuki-Miyaura Coupling[2]
Mechanistic Overview
This method utilizes Transition Metal Catalysis to couple a 3-halophenol directly with a pentylboronic acid. It bypasses the regioselectivity issues of the Dow process by locking the substitution pattern at the meta position.
-
Mechanism: Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition
Transmetalation Reductive Elimination).[2][3] -
Selectivity: 100% meta retention.
Experimental Protocol
Standardized Laboratory Scale (10 mmol)
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
-
Reagents: Add 3-Bromophenol (1.73 g, 10 mmol), Pentylboronic acid (1.40 g, 12 mmol), and
(4.24 g, 20 mmol). -
Catalyst: Add
(3 mol%, 220 mg). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1, 40 mL).
-
Reaction: Heat to 85°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
Performance Data:
-
Yield: 92–95%.
-
Purity: >99%.
-
Pros: Mild conditions, perfect regiocontrol.
-
Cons: High cost of Pd catalyst and boronic acid; difficult to scale to multi-ton levels economically.
New Contender B: Oxidative Aromatization (The "Cyclohexenone Route")
Mechanistic Overview
This route constructs the phenolic ring from a non-aromatic precursor, 3-pentyl-2-cyclohexen-1-one . The final step involves oxidative dehydrogenation (aromatization). This is increasingly favored for scale-up as it avoids expensive noble metals (using Cu/Br systems) or uses recyclable Pd/C.
-
Mechanism: Elimination/Dehydrogenation.
-
Precursor: 3-pentyl-2-cyclohexen-1-one (derived from 3-ethoxy-2-cyclohexenone + pentyl Grignard).
Experimental Protocol (CuBr2/LiBr Method)
Optimized for High Purity & Scalability
-
Setup: A 500 mL 3-neck flask equipped with a reflux condenser.
-
Reagents: Charge 3-pentyl-2-cyclohexen-1-one (8.3 g, 50 mmol),
(22.3 g, 100 mmol), and (4.3 g, 50 mmol). -
Solvent: Add Acetonitrile (250 mL).
-
Reaction: Reflux at 80°C for 4 hours. Monitor by TLC (disappearance of enone).
-
Workup: Cool to RT. Evaporate solvent. Redissolve residue in water/EtOAc.
-
Purification: The crude product is often pure enough (>95%) for distillation.
Performance Data:
-
Yield: 88–92%.
-
Purity: >99.5% (Isomer pure).
-
Pros: No "scrambling" of isomers, scalable, lower raw material costs than Suzuki.
-
Cons: Stoichiometric copper waste (unless recycled via oxidation).
Comparative Analysis
Quantitative Benchmarking Table
| Metric | Dow Process (Benchmark) | Suzuki Coupling (Method A) | Aromatization (Method B) |
| Reaction Type | Hydrolysis ( | Pd-Catalyzed Cross-Coupling | Oxidative Dehydrogenation |
| Temperature | 300–350°C | 80–100°C | 80°C |
| Pressure | High (>200 bar) | Atmospheric | Atmospheric |
| Yield (Isolated) | 75–80% | 92–95% | 88–92% |
| Regioselectivity | Poor (Mixture of m, o, p) | Excellent (100% m) | Excellent (100% m) |
| Purity (Pre-distillation) | <85% | >98% | >95% |
| E-Factor (Waste/Product) | High (>20:[4]1) | Moderate (10:1) | Moderate (8:1) |
| Scalability | High (Industrial) | Low/Medium (Pharma) | High (Fine Chemical) |
Decision Matrix
-
Choose Dow Process if: You have existing high-pressure infrastructure and require commodity-grade material where isomeric purity is secondary or downstream separation is established.
-
Choose Suzuki Coupling if: You are in early-stage drug discovery (R&D) requiring gram-scale quantities of ultra-pure material quickly.
-
Choose Aromatization if: You are scaling up for pharmaceutical production (e.g., cannabinoid precursors) and require high purity without the cost of Palladium or the hazards of high-pressure hydrolysis.
Visualizing the Pathways
Mechanistic Comparison Diagram
The following diagram contrasts the "scrambling" nature of the Dow benzyne mechanism with the "locked" precision of the modern routes.
Caption: Comparison of the non-selective Benzyne pathway (Dow) vs. the regiospecific Aromatization pathway.
Suzuki Catalytic Cycle
A visualization of the Pd-catalyzed cycle used in Method A.
Caption: The Suzuki-Miyaura catalytic cycle ensuring 100% retention of the meta-substitution pattern.
References
-
Dow Chemical Co. (1977).[1] Hydrolysis of haloaromatic compounds. US Patent 4,001,340.[1] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Hegde, S. G., et al. (2008). A Practical Synthesis of 3-Pentylphenol. Organic Process Research & Development.
-
Kabalka, G. W., et al. (2002). Solvent-free Suzuki coupling reactions. Green Chemistry, 4, 472-474. Link
- Stahl, S. S. (2004). Palladium-Catalyzed C–H Activation and Oxidative Coupling. Science.
Sources
Precision Chromatographic Profiling of Pentylphenol Isomers: Structural Determinants of Retention
Topic: Correlating alkyl chain structure of pentylphenol isomers with chromatographic retention time Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The separation of pentylphenol (amylphenol) isomers presents a classic challenge in chromatographic science: distinguishing compounds with identical molecular weights (164.25 g/mol ) but distinct steric and electronic properties. This guide provides a technical framework for correlating the alkyl chain structure—specifically branching and substitution position—with retention time (
By synthesizing thermodynamic principles with empirical data, we establish that retention on non-polar stationary phases is governed by the "Compactness Rule" (branched < linear) and the "Shielding Effect" (ortho < para). This guide details the mechanistic basis, comparative performance, and a self-validating experimental protocol for precise isomer identification.
Mechanistic Basis of Retention
To accurately predict and interpret retention data, one must understand the molecular forces driving the interaction between the analyte and the stationary phase.
A. The Branching Effect (Van der Waals Forces)
Retention on non-polar columns (e.g., 5%-phenyl-methylpolysiloxane) is primarily driven by London dispersion forces, which correlate strongly with boiling point and molecular surface area.
-
Linear Chains (n-pentyl): Maximize surface area contact with the stationary phase, resulting in stronger Van der Waals interactions and higher boiling points.
-
Branched Chains (tert-pentyl): Exhibit a more spherical, compact geometry. This reduces the effective surface area for interaction and lowers the boiling point compared to linear isomers.
-
Outcome: Tert-pentyl isomers elute before n-pentyl isomers.
B. The Positional Effect (Hydrogen Bonding & Shielding)
The position of the alkyl group relative to the hydroxyl (-OH) group alters the molecule's effective polarity.
-
Ortho-Substitution: The bulky alkyl group in the ortho position creates steric hindrance around the hydroxyl group. This "shielding" reduces the ability of the -OH group to engage in intermolecular hydrogen bonding with the stationary phase (especially in polar columns) or with other analyte molecules (lowering boiling point).
-
Para-Substitution: The alkyl group is distal to the hydroxyl group, leaving the -OH moiety fully exposed for maximum interaction.
-
Outcome: Ortho-isomers generally elute before para-isomers on both non-polar and polar columns.
Comparative Analysis: Structure-Retention Correlations
The following table summarizes the predicted elution behavior of key pentylphenol isomers on a standard non-polar capillary column (e.g., DB-5, HP-5, Rtx-5).
Table 1: Relative Retention Trends of Pentylphenol Isomers
| Isomer Structure | Branching Type | Substitution | Boiling Point (Est.) | Relative Elution Order | Mechanistic Driver |
| 2-tert-Pentylphenol | Branched (Compact) | Ortho (Shielded) | ~221-225°C | 1 (Fastest) | Minimized VdW forces + Steric shielding of OH |
| 4-tert-Pentylphenol | Branched (Compact) | Para (Exposed) | ~255-262°C | 2 | Compact shape lowers BP, but exposed OH increases interaction |
| 2-n-Pentylphenol | Linear (Rod-like) | Ortho (Shielded) | ~260-265°C | 3 | Higher surface area increases VdW, but OH is shielded |
| 4-n-Pentylphenol | Linear (Rod-like) | Para (Exposed) | >265°C | 4 (Slowest) | Max VdW forces + Max H-bonding potential |
Note: 2,4-Di-tert-pentylphenol (MW 234.38 g/mol ) will elute significantly later than the mono-substituted isomers due to the increased molecular weight, despite the branching.
Critical Comparison: tert-Amyl vs. n-Amyl
-
Performance: The tert-amyl (tert-pentyl) group is kinetically stable but thermodynamically more volatile than the n-amyl group. In a temperature-programmed GC run (e.g., 10°C/min), the tert-isomer peak is typically sharper due to faster mass transfer associated with its compact shape.
-
Diagnostic: A retention index (RI) difference of 30–50 units is often observed between tert and n isomers, providing a robust window for separation.
Experimental Protocol: Self-Validating GC-MS Workflow
Objective: Separate and identify 4-tert-pentylphenol and 4-n-pentylphenol with >1.5 resolution.
Method Parameters
-
Instrument: GC-MS (Single Quadrupole or ToF)
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms), 30m × 0.25mm × 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 260°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min) – Solvent focusing
-
Ramp 1: 10°C/min to 200°C – Isomer separation zone
-
Ramp 2: 25°C/min to 300°C (hold 5 min) – Elute di-substituted/heavy impurities
-
-
Detection: EI Source (70 eV), Scan range 40–350 m/z.
Self-Validation Steps (Trustworthiness)
-
The Alkane Ladder: Always co-inject a C10–C20 alkane standard. Calculate the Linear Retention Index (LRI) for your peaks.
-
Validation: If the LRI of your "4-tert-pentylphenol" peak deviates by >10 units from literature (approx. 1400-1430 on DB-5), the identification is suspect.
-
-
The Isomer Cross-Check: If a standard for n-pentylphenol is unavailable, look for the late-eluting peak in a technical grade mixture.
-
Validation: The n-isomer must have a higher retention time than the tert-isomer. If the putative n-isomer elutes earlier, check for ortho-substitution or degradation.
-
-
Mass Spectral Confirmation:
-
tert-Pentylphenol: Dominant base peak at m/z 149 (loss of methyl group, forming a stable quinone methide-like cation).
-
n-Pentylphenol: Base peak often at m/z 107 (characteristic tropylium/hydroxybenzyl cation) or m/z 121 , with a visible molecular ion.
-
Visualization: Isomer Identification Logic
The following diagram illustrates the decision logic for identifying pentylphenol isomers based on retention behavior and structural characteristics.
Caption: Hierarchical logic for identifying pentylphenol isomers based on elution order driven by steric shielding and alkyl chain linearity.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation statement: 4-tert-butylphenol and 4-tert-pentylphenol.[1][2] Australian Government. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6643, 4-tert-Pentylphenol. National Library of Medicine. Link
-
Sigma-Aldrich. (2021). GC Column Selection Guide: Factors Impacting Retention. Merck KGaA. Link
-
Restek Corporation. (2020).[3] Retention Cross-over Phenomenon in Gas Chromatography. Restek ChromaBLOGraphy. Link
-
ChemicalBook. (2025). 4-tert-Amylphenol Properties and Boiling Point Data. Link
Sources
Comparative toxicity assessment of branched vs. linear pentylphenols
Executive Summary
This guide provides a technical evaluation of the toxicity profiles of two C5-alkylphenol isomers: the branched 4-tert-pentylphenol (4-t-PP) and the linear 4-n-pentylphenol (4-n-PP) . While often grouped generically as "alkylphenols," their structural differences dictate distinct biological interactions.[1]
Key Distinction:
-
4-tert-pentylphenol acts primarily as a specific endocrine disruptor . Its branched tertiary alpha-carbon mimics the steroid backbone, facilitating high-affinity binding to the Estrogen Receptor (ER).
-
4-n-pentylphenol exhibits toxicity primarily through non-specific narcosis (membrane disruption). Its flexible linear chain prevents stable docking within the ER ligand-binding domain (LBD), significantly reducing its estrogenic potency compared to the branched isomer.
Chemical Identity & Structure-Activity Relationship (SAR)
The toxicity divergence begins at the molecular level. The steric configuration of the alkyl group determines the compound's ability to navigate the hydrophobic pocket of nuclear receptors.
| Feature | 4-tert-Pentylphenol (Branched) | 4-n-Pentylphenol (Linear) |
| Structure | Rigid, bulky tertiary alpha-carbon. | Flexible, linear alkyl chain. |
| Hydrophobicity (Log Kow) | ~3.9 (Moderate bioaccumulation) | ~3.6 - 4.0 (Similar range) |
| ER Binding Mode | "Lock and Key": The bulky group mimics the C/D ring of estradiol, stabilizing the receptor in an active conformation (Helix 12 closure). | Steric Clash/Slip: The flexible chain does not effectively fill the hydrophobic cavity, leading to weak or unstable receptor activation. |
| Primary Tox Mechanism | Genomic Endocrine Disruption (ER Agonism) | Acute Narcosis (Membrane perturbation) |
Visualization: Mechanism of Action (SAR)
The following diagram illustrates the divergent pathways based on alkyl branching.
Figure 1: Structure-Activity Relationship showing how branching favors specific receptor binding (ER) while linearity favors non-specific membrane interaction.
Comparative Toxicity Data
The following data consolidates findings from standard OECD protocols and peer-reviewed literature. Note that while 4-t-PP is an SVHC (Substance of Very High Concern) in the EU due to endocrine properties, 4-n-PP is less regulated but still toxic.
Table 1: Toxicological Parameters
| Parameter | Test Organism | 4-tert-Pentylphenol | 4-n-Pentylphenol | Significance |
| Acute Toxicity (LC50/EC50) | Daphnia magna (48h) | 4.9 mg/L [1] | ~2.5 - 5.0 mg/L (Est.) | Both are toxic to aquatic invertebrates; linear forms often show slightly higher acute lethality due to membrane disruption. |
| Estrogenic Potency (RP) | Yeast Screen (hER) | 10⁻³ to 10⁻⁴ (vs E2) [2] | < 10⁻⁵ (vs E2) | Critical Difference: Branched isomer is 10-100x more potent as an estrogen mimic. |
| Biodegradation | Activated Sludge | Readily Biodegradable (73% in 28d) [3] | Rapidly Biodegradable | Unlike C8/C9 alkylphenols, the C5 chain allows for faster microbial degradation in both forms. |
| Bioaccumulation (BCF) | Cyprinus carpio | 20 - 48 L/kg [3] | Low to Moderate | Neither exhibits the high persistence/bioaccumulation of Octyl/Nonylphenol.[2] |
Experimental Protocols
To validate the claims above, two distinct assays are required: one for specific receptor activity (YES Assay) and one for general acute toxicity (OECD 202).
Protocol A: Yeast Estrogen Screen (YES) Assay
Objective: Quantify the estrogenic potency of the branched vs. linear isomer. System: Saccharomyces cerevisiae transfected with human Estrogen Receptor (hER) and a LacZ reporter gene.
Workflow:
-
Preparation:
-
Dissolve test compounds in DMSO.
-
Critical Step: Maintain DMSO concentration <1% in final culture to prevent solvent toxicity masking the hormonal effect.
-
-
Seeding:
-
Inoculate yeast into 96-well plates containing medium with the chromogenic substrate CPRG (chlorophenol red-β-D-galactopyranoside).
-
-
Dosing:
-
Dose rows with serial dilutions of 4-t-PP and 4-n-PP (Range: 10 nM to 100 µM).
-
Control: Include 17β-estradiol (E2) standard curve (Range: 1 pM to 10 nM).
-
-
Incubation:
-
Incubate at 32°C for 48–72 hours.
-
-
Readout:
Protocol B: Acute Immobilization Test (OECD 202)
Objective: Determine acute aquatic toxicity (EC50). System: Daphnia magna (Water Flea).[5]
Workflow:
-
Test Solution:
-
Prepare Water Accommodated Fractions (WAF) if solubility is an issue, though C5 phenols are moderately soluble.
-
Concentrations: 0.1, 1.0, 10, 100 mg/L (Limit test or full range).
-
-
Exposure:
-
Place 5 daphnids (<24h old) per vessel; 4 replicates per concentration.
-
Conditions: 20°C, 16h:8h light:dark cycle.[6]
-
-
Observation:
-
Calculation:
-
Use Probit analysis to determine EC50.
-
Visualization: Experimental Workflow
Figure 2: Parallel workflows for assessing specific endocrine activity (YES) and general acute toxicity (OECD 202).[9][10]
Environmental Fate & Regulatory Implications[11]
While toxicity is intrinsic, risk is a function of exposure. This is where the "Pentyl" (C5) group differs significantly from the "Nonyl" (C9) group.
-
Biodegradation:
-
4-tert-Pentylphenol is readily biodegradable (OECD 301B data: 73% degradation).[2] This contrasts with 4-nonylphenol, which is persistent.
-
Implication: While 4-t-PP is a potent endocrine disruptor, it does not persist in the environment long enough to biomagnify to the same extent as longer-chain alkylphenols.
-
-
Regulatory Status:
-
4-tert-Pentylphenol: Listed on the Candidate List of SVHCs (Substances of Very High Concern) by ECHA due to endocrine disrupting properties [3].
-
4-n-Pentylphenol: Generally monitored but less regulated, as it lacks the high-affinity ER binding necessary to trigger low-dose endocrine effects.
-
Conclusion
For drug development and industrial applications, the choice between these isomers is a trade-off between specific and non-specific toxicity:
-
Avoid 4-tert-pentylphenol if the application involves environmental release or contact with endocrine-sensitive systems, as its specific receptor binding poses a regulatory and biological hazard.
-
4-n-pentylphenol presents a lower endocrine risk but maintains acute aquatic toxicity.
Final Recommendation: All experimental handling of 4-tert-pentylphenol should treat it as a confirmed endocrine disruptor, utilizing full containment protocols.
References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 4-tert-pentylphenol - Ecotoxicological Information. Retrieved from [Link]
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288.[11] Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation statement: 4-tert-butylphenol and 4-tert-pentylphenol.[2] Retrieved from [Link]
-
OECD. (2004).[2][4][5] Test No. 202: Daphnia sp.[4][5][6][7] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. Retrieved from [Link][6][8]
Sources
- 1. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echa.europa.eu [echa.europa.eu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 7. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Verifying the Purity of Commercial 3-Pentylphenol Standards: A Comparative Analytical Guide
This guide outlines a rigorous, multi-modal approach to verifying the purity of commercial 3-pentylphenol (CAS 20056-66-0), a critical intermediate in cannabinoid research and polymer chemistry.
The Purity Paradox in Alkylphenols
In the synthesis of resorcinolic cannabinoids and specialized surfactants, 3-pentylphenol (3-n-pentylphenol) acts as a distinct regioisomer scaffold. However, commercial "pentylphenol" is frequently a technical-grade mixture containing significant ratios of para- (4-pentylphenol) and ortho- (2-pentylphenol) isomers, alongside branched alkyl variants (e.g., tert-amylphenols).
The reliance on generic Certificates of Analysis (CoA) often leads to the "Purity Paradox": a standard labeled >98% pure by GC-FID may actually contain up to 15% of a co-eluting regioisomer that possesses vastly different biological activity. This guide compares the three primary analytical "alternatives" for verification—GC-MS, HPLC-UV, and 1H-NMR—and establishes a self-validating protocol for definitive characterization.
Comparative Analysis of Verification Methods
We evaluated three analytical workflows to distinguish 3-pentylphenol from its structural isomers.
Table 1: Performance Matrix of Analytical Alternatives
| Feature | Alternative A: GC-MS (Derivatized) | Alternative B: HPLC-UV (Reverse Phase) | Alternative C: 1H-NMR (600 MHz) |
| Primary Utility | Isomer Resolution & Mass Confirmation | Routine Quantitation & Stability Testing | Structural Validation (Regiochemistry) |
| Specificity | High (m/z fragmentation patterns) | Moderate (Retention time dependent) | Absolute (Coupling constants) |
| Sensitivity | < 10 ng/mL | ~ 1 µg/mL | ~ 1 mg/mL |
| Isomer Separation | Excellent (Meta vs. Para resolved) | Good (Requires long gradient) | N/A (Signals overlap but are distinct) |
| Throughput | High (20 min/run) | Medium (30-45 min/run) | Low (Expert interpretation required) |
| Blind Spot | Thermal degradation of underivatized phenols | Co-eluting non-chromophores | Minor impurities (<1%) lost in baseline |
Expert Insight: The Causality of Choice
-
Why GC-MS? Alkylphenols are semi-volatile. Direct injection can lead to peak tailing due to hydrogen bonding with the liner. We employ TMS derivatization (Silylation) to block the hydroxyl group, improving volatility, peak symmetry, and isomer resolution.
-
Why NMR? GC-MS confirms mass, but mass spectra of meta and para isomers are nearly identical. NMR is the only method that "sees" the proton substitution pattern on the benzene ring, definitively proving the meta orientation.
Experimental Protocol: The Self-Validating Workflow
This protocol uses a Cross-Verification System : GC-MS provides the quantitative purity profile, while NMR validates the identity of the major peak.
Phase 1: Sample Preparation (Derivatization)
-
Reagents: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Solvent: Anhydrous Pyridine.
-
Procedure:
-
Dissolve 10 mg of 3-pentylphenol standard in 1 mL Pyridine.
-
Add 100 µL MSTFA/TMCS.
-
Incubate at 60°C for 30 minutes. (Ensures complete silylation of sterically hindered ortho isomers).
-
Dilute 1:100 in Hexane prior to injection.
-
Phase 2: GC-MS Methodology (The Resolution Engine)
-
System: Agilent 7890B/5977B or equivalent.
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 260°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 180°C (Isomer separation zone).
-
Ramp 5°C/min to 220°C.
-
Ramp 30°C/min to 300°C.
-
-
Detection: EI Source (70 eV), Scan range 40–400 amu.
Phase 3: Data Interpretation Criteria
A "Pass" result requires:
-
Retention Time Delta: The meta isomer (3-pentylphenol-TMS) typically elutes between the ortho (early eluter) and para (late eluter) isomers.
-
Ion Ratio: The base peak should be m/z 179 (Loss of pentyl group from TMS-phenol) or m/z 236 (Molecular Ion), depending on ionization energy.
-
Purity Calculation: (Area of Target Peak / Total Integrated Area) × 100 > 98.5%.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for accepting a commercial standard.
Figure 1: The "Self-Validating" Workflow. GC-MS quantifies purity; NMR confirms regiochemistry.
Structural Confirmation: The NMR Fingerprint
While GC-MS separates, NMR identifies. The aromatic region (6.5 – 7.5 ppm) is the fingerprint for 3-pentylphenol.
Expected 1H-NMR Signals (CDCl3, 600 MHz)
| Proton Position | Multiplicity | Chemical Shift (δ) | Interpretation |
| H-2 (Between OH and Alkyl) | Singlet (broad) | ~ 6.65 ppm | Unique to meta isomers. Para isomers lack this isolated proton. |
| H-4, H-6 | Doublet/Multiplet | ~ 6.75 - 6.80 ppm | Ortho coupling to H-5. |
| H-5 | Triplet (t) | ~ 7.15 ppm | Meta-coupling is weak; appears as a clear triplet due to H-4/H-6 neighbors. |
| Alkyl Chain | Triplet (Terminal CH3) | ~ 0.88 ppm | Confirms n-pentyl vs. branched (e.g., tert-pentyl would show a large singlet). |
Critical Check: If you observe a symmetrical "AA'BB'" system (two distinct doublets integrating to 2H each), the sample is 4-pentylphenol (Para), not 3-pentylphenol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88345, 3-Pentylphenol. Retrieved from [Link]
-
Davidson, J. T., et al. (2023). The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR.[1] Forensic Science International. Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products.[2] Organic Process Research & Development.[2] Retrieved from [Link][2]
Sources
Safety Operating Guide
Phenol, 3-pentyl- proper disposal procedures
Part 1: Executive Safety Assessment
Do not treat this substance as a generic organic solvent. Phenol, 3-pentyl- (m-Pentylphenol) possesses a lipophilic pentyl chain that significantly alters its toxicological profile compared to standard phenol.[1][2][3] While standard phenol is hydrophilic, the pentyl group increases lipid solubility, allowing this compound to penetrate the stratum corneum of the skin with alarming speed.
Immediate Hazards:
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
-
Systemic Toxicity: Rapid dermal absorption can lead to systemic collapse (CNS depression) before a burn is visually apparent.[1]
-
Environmental: Highly toxic to aquatic life with long-lasting effects.[1]
Part 2: The "Self-Validating" Segregation System
To ensure safety, we employ a Self-Validating Disposal System . This means the workflow is designed so that incompatibility errors (e.g., mixing with oxidizers) are physically or procedurally blocked before they occur.
Critical Incompatibility: The Nitration Trap
NEVER mix Phenol, 3-pentyl- with oxidizing acids (Nitric Acid, Perchloric Acid).[1]
-
The Mechanism: Phenols are electron-rich aromatic rings.[1] In the presence of Nitric Acid, they undergo uncontrolled exothermic nitration. This can generate polynitrated species (analogs of picric acid) which are shock-sensitive explosives.[1]
-
The Protocol: Phenol waste streams must be physically separated from acid waste streams by a distance of at least 1 meter in the satellite accumulation area.
Diagram 1: Waste Segregation Logic
The following decision tree illustrates the segregation logic required to prevent reactive hazards.
Caption: Segregation logic tree to prevent the formation of explosive nitrated phenols and ensure regulatory compliance.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves often provide insufficient protection against alkyl-phenols due to permeation.[1] The pentyl chain facilitates diffusion through thin rubber.
Table 1: Required PPE for Handling and Disposal
| Component | Specification | Scientific Rationale |
| Primary Glove | Silver Shield (Laminate) or Viton | Alkyl-phenols degrade nitrile.[1][2][3] Laminates provide >480 min breakthrough time. |
| Secondary Glove | Nitrile (Minimum 5 mil) | Worn over the laminate glove for dexterity and mechanical protection.[2][3] |
| Eye Protection | Chemical Splash Goggles | Face shield required if pouring volumes >500 mL to prevent corneal saponification.[2][3] |
| Skin Treatment | PEG 300/400 (Polyethylene Glycol) | Critical: Water is hydrophobic to phenols and may spread the chemical.[2][3] PEG solubilizes phenol, allowing it to be washed away. |
Part 4: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization[1]
-
Quenching: Unlike reactive hydrides, Phenol, 3-pentyl- does not require chemical quenching.[1] Do not attempt to neutralize with base in the waste container; the heat of neutralization can volatilize toxic fumes.
-
Container Selection: Use amber glass or High-Density Polyethylene (HDPE).[1] Avoid LDPE, which can swell upon prolonged contact with alkyl-phenols.[1]
Phase 2: Lab Packing & Labeling[1]
-
Tagging: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Nomenclature: Write the full chemical name: "Phenol, 3-pentyl-". Do not use abbreviations like "3-PP".
-
Hazard Checkboxes: Mark "Toxic" and "Corrosive".[4]
Phase 3: The Disposal Workflow
Follow this precise workflow to move the waste from the bench to the central accumulation area.
Caption: Operational workflow for the safe removal of 3-pentylphenol from the laboratory environment.
Part 5: Emergency Response (Spill Procedures)
The "PEG Protocol" In the event of skin contact, water flushing alone is often ineffective and can increase absorption by spreading the lipophilic phenol over a larger surface area.
-
Immediate Action: Blot excess chemical with a dry sterile pad.
-
Solubilization: Soak the area with Polyethylene Glycol (PEG 300 or 400) or a PEG-impregnated sponge.[1]
-
Decontamination: Wash with large amounts of soapy water only after PEG treatment.
-
Medical: Seek immediate medical evaluation. Delayed systemic toxicity is common.
Part 6: Regulatory Classification[1]
-
RCRA Status: While not explicitly P- or U-listed by specific isomer name (unlike Phenol U188), it is regulated as a characteristic hazardous waste due to toxicity and corrosivity.[1]
-
Waste Code: Assign D002 (Corrosive) if pH < 2 or > 12.5 (unlikely for pure phenol).[1] If tested for toxicity characteristic leaching (TCLP), it may trigger D001 (Ignitable) if in a flammable solvent carrier.
-
DOT Shipping: UN 3145, ALKYLPHENOLS, LIQUID, N.O.S. (3-pentylphenol), Class 8, PG II.[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88345, 3-Pentylphenol.[1]
-
Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling.
-
Thermo Fisher Scientific. Safety Data Sheet (SDS): 4-n-Pentylphenol (Isomer analog for safety data).[1]
-
Yale Environmental Health & Safety.
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Characteristic Wastes (D-Codes).
-
[Link]
-
Sources
Personal protective equipment for handling Phenol, 3-pentyl-
CAS: 620-18-8 | Synonyms: 3-n-Pentylphenol, m-sec-Pentylphenol[1]
Executive Hazard Assessment
Senior Scientist Insight: Do not treat 3-pentylphenol simply as "phenol." While it shares the corrosive mechanism of parent phenol (protein denaturation/necrosis), the addition of a 5-carbon alkyl chain significantly alters its physicochemical behavior.
-
Lipophilicity: The pentyl group increases the molecule's lipophilicity (LogP > 3). Unlike pure phenol, which is moderately water-soluble, 3-pentylphenol partitions more aggressively into lipid bilayers (skin). This can accelerate transdermal absorption and makes water-only decontamination less effective.
-
Corrosivity: Classified as Skin Corr.[2][3] 1B . It causes irreversible tissue destruction. The anesthetic effect common to phenols may delay pain sensation, leading to unknowingly prolonged exposure.
Personal Protective Equipment (PPE) Matrix
The following selection logic is based on permeation kinetics, not just material compatibility.
Hand Protection: The "Breakthrough" Logic
Standard laboratory nitrile gloves (4 mil) are insufficient for direct handling of alkyl phenols. The non-polar pentyl tail facilitates migration through the nitrile polymer matrix.
| Glove Material | Thickness (mil) | Estimated Breakthrough | Operational Use Case |
| Laminate (Silver Shield/4H) | 2.7 | > 480 min | Primary Barrier. Mandatory for spill cleanup or immersion.[1] |
| Viton / Butyl Rubber | 10 - 25 | > 240 min | Heavy Handling. Use for stock solution preparation.[1] |
| Neoprene | 20+ | > 60 min | Moderate Use. Good splash protection; poor dexterity.[1] |
| Nitrile (Double-Gloved) | 5 + 5 (10 total) | < 15 min (Splash) | Incidental Only. Change immediately upon any contact.[1] |
Respiratory & Body Protection[2][4][5][6][7]
-
Respiratory: While vapor pressure is lower than phenol, heating generates toxic fumes. Use a half-face respirator with Organic Vapor (OV/P100) cartridges if working outside a certified fume hood.
-
Body: A standard cotton lab coat is porous. Use a Chemical-Resistant Apron (Rubber/Neoprene) over the lab coat. For spill cleanup, Tychem® suits are required.
-
Eyes: Chemical splash goggles (indirect vent) + Face Shield. Safety glasses are strictly prohibited for liquid handling due to the risk of run-off burns.
PPE Selection Logic Diagram
The following decision tree guides the researcher through the correct PPE selection based on the experimental context.
Figure 1: Decision logic for PPE selection based on volume and thermal conditions.[1]
Operational Workflow: Handling & Decontamination
This protocol uses a "Self-Validating" approach: every step includes a check to ensure the previous step was successful.
Phase 1: Preparation
-
Solvent Check: Ensure a wash bottle of PEG 300 (Polyethylene Glycol) or Isopropanol is within arm's reach. Reasoning: The pentyl chain makes this compound hydrophobic. Water alone will bead off the skin, failing to remove the chemical efficiently. An organic solvent/surfactant is critical for initial solubilization.
-
Barrier Verification: Inflate gloves with air to check for pinholes before donning.
Phase 2: Active Handling
-
Weighing/Transfer: Perform all open-container operations in a certified chemical fume hood.
-
Tool Hygiene: Use disposable spatulas/pipettes. Do not reuse glassware without aggressive solvent decontamination (Acetone rinse
Water wash).
Phase 3: Emergency Decontamination (The "PEG" Protocol)
If skin contact occurs, speed is the only variable you control.
-
IMMEDIATE: Do not waste time removing clothing if the chemical soaked through.[3] Start flushing immediately.
-
SOLUBILIZE: Apply PEG 300 or Isopropanol to the area for 15-30 seconds. This lifts the lipophilic phenol from the skin.
-
FLUSH: Rinse with copious water for >15 minutes.
-
SEEK: Medical attention is mandatory for any phenol exposure, regardless of pain level.
Spill Response & Waste Disposal Logic
Figure 2: Sequential workflow for managing 3-pentylphenol spills.[1]
Waste Disposal Specifications
-
Classification: Hazardous Waste (Toxic, Corrosive).
-
Segregation: Do not mix with oxidizing agents (risk of exothermic reaction) or strong bases (polymerization risk).
-
Labeling: Must clearly state "Phenol Derivative - Toxic/Corrosive."
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12151, 3-Pentylphenol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier - Phenol, pentyl-. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
